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  • Product: Quinoline, 6-nitro-2-(1-piperidinylmethyl)-
  • CAS: 832102-93-9

Core Science & Biosynthesis

Foundational

Pharmacological Profiling of 6-nitro-2-(1-piperidinylmethyl)quinoline: A Multi-Target Scaffold in Oncology

Executive Summary The pursuit of targeted therapeutics in oncology frequently relies on privileged scaffolds capable of interacting with multiple oncogenic drivers. 6-nitro-2-(1-piperidinylmethyl)quinoline (CAS: 832102-9...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of targeted therapeutics in oncology frequently relies on privileged scaffolds capable of interacting with multiple oncogenic drivers. 6-nitro-2-(1-piperidinylmethyl)quinoline (CAS: 832102-93-9) represents a highly versatile chemotype characterized by a planar heteroaromatic core, an electron-withdrawing nitro group, and a basic, solvent-solubilizing piperidine appendage.

Historically, substituted quinolines have been extensively profiled as receptor tyrosine kinase (RTK) inhibitors[1] and DNA G-quadruplex stabilizers[2]. This technical guide dissects the biological activity of 6-nitro-2-(1-piperidinylmethyl)quinoline, detailing the structural causality behind its mechanism of action, providing self-validating experimental protocols for its evaluation, and summarizing its quantitative pharmacological profile.

Pharmacophore Analysis & Structural Rationale

To understand the biological activity of this molecule, we must deconstruct its structural elements and their biophysical consequences:

  • The Quinoline Core: The planar nature of the bicyclic quinoline system allows for

    
     stacking. In the context of DNA, it intercalates between the guanine tetrads of G-quadruplex structures. In the context of kinases, it occupies the adenine-binding pocket of the ATP cleft[3].
    
  • The 6-Nitro Substitution: The strongly electron-withdrawing

    
     group at the 6-position serves two purposes. First, it reduces the electron density of the quinoline ring, enhancing its 
    
    
    
    -acidic character, which strengthens stacking interactions with electron-rich guanine bases. Second, it acts as a critical hydrogen bond acceptor for hinge-region residues (e.g., Cys/Asp) in kinase domains[4].
  • The 2-(1-piperidinylmethyl) Moiety: This basic side chain (predicted pKa

    
    ) is protonated at physiological pH. When bound to a kinase, this group projects outward into the solvent-exposed ribose pocket, improving aqueous solubility and forming electrostatic interactions with the phosphate-binding loop. When bound to a G-quadruplex, it interacts with the negatively charged phosphate backbone within the DNA grooves, anchoring the planar core in place[2].
    

Mechanism of Action: Dual-Targeting RTKs and G-Quadruplexes

The primary biological activity of 6-nitro-2-(1-piperidinylmethyl)quinoline manifests through a dual mechanism: the direct competitive inhibition of Class III RTKs (such as c-KIT and PDGFR) and the stabilization of promoter-region G-quadruplexes that downregulate the transcription of these same oncogenes.

RTK_Pathway Ligand Growth Factor (SCF/PDGF) Receptor RTK (c-KIT / PDGFR) Ligand->Receptor Activation PI3K PI3K / AKT Pathway Receptor->PI3K Phosphorylation MAPK RAS / MAPK Pathway Receptor->MAPK Phosphorylation Inhibitor 6-nitro-2-(1-piperidinylmethyl)quinoline Inhibitor->Receptor ATP-competitive Inhibition Apoptosis Apoptosis Induction Inhibitor->Apoptosis Triggers via RTK Blockade Proliferation Tumor Cell Proliferation PI3K->Proliferation Drives MAPK->Proliferation Drives

Mechanism of Action: RTK inhibition by 6-nitro-2-(1-piperidinylmethyl)quinoline blocking survival.

Validated Experimental Methodologies

As a Senior Application Scientist, I emphasize that data is only as reliable as the assay's built-in controls. The following protocols are designed as self-validating systems to ensure high-fidelity data generation.

Time-Resolved FRET (TR-FRET) Kinase Assay (c-KIT/PDGFR)

This assay measures the ability of the compound to inhibit the phosphorylation of a synthetic peptide substrate.

Causality & Design Choices: We utilize TR-FRET over standard fluorescence to eliminate compound autofluorescence artifacts (a common issue with nitroaromatics). The ATP concentration is strictly maintained at the apparent


 for each specific kinase to ensure that competitive inhibitors are accurately rank-ordered by their 

.

Step-by-Step Protocol:

  • Buffer Preparation: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Brij-35). Note: Brij-35 is critical to prevent non-specific colloidal aggregation of the quinoline derivative, which can yield false-positive inhibition.
    
  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of 6-nitro-2-(1-piperidinylmethyl)quinoline in 100% DMSO. Transfer 100 nL to a 384-well low-volume plate (final DMSO concentration = 1%).

  • Enzyme Addition: Add 5 µL of 2X c-KIT or PDGFR

    
     enzyme solution. Incubate for 15 minutes at room temperature to allow for compound-enzyme equilibration.
    
  • Reaction Initiation: Add 5 µL of 2X Substrate/ATP mix (ATP at

    
    , e.g., 10 µM for c-KIT).
    
  • Incubation: Seal and incubate for 60 minutes at 25°C.

  • Detection: Add 10 µL of TR-FRET development solution (containing EDTA to quench the Mg

    
    -dependent reaction and Terbium-labeled anti-phospho antibody).
    
  • Validation & Readout: Read on a multi-mode microplate reader (Ex: 340 nm, Em: 495 nm / 520 nm).

    • Self-Validation Check: Calculate the Z'-factor using Staurosporine (10 µM) as the positive control and DMSO as the negative control. Proceed with data analysis only if Z' > 0.65.

FRET DNA Melting Assay for G-Quadruplex Stabilization

This assay determines the thermal stabilization (


) of the c-KIT promoter G-quadruplex DNA induced by the compound[2].

FRET_Workflow Oligo Dual-Labeled DNA (FAM/TAMRA) Anneal Thermal Annealing (95°C to 25°C) Oligo->Anneal Incubate Compound Addition & Equilibration Anneal->Incubate Melt Thermal Denaturation (RT to 95°C) Incubate->Melt Analyze ΔTm Calculation (Self-Validating) Melt->Analyze

Step-by-step workflow of the FRET DNA melting assay for G-quadruplex stabilization analysis.

Causality & Design Choices: The assay utilizes a potassium-rich buffer because K


 ions are specifically required to coordinate the central channel of the G-tetrads, stabilizing the native quadruplex fold.

Step-by-Step Protocol:

  • Oligo Preparation: Dilute dual-labeled c-KIT promoter oligonucleotide (5'-FAM-d(AGGGAGGGCGCTGGGAGGAGGG)-TAMRA-3') to 400 nM in potassium cacodylate buffer (10 mM lithium cacodylate, 90 mM LiCl, 10 mM KCl, pH 7.4).

  • Thermal Annealing: Heat the oligo to 95°C for 5 minutes, then slowly cool to room temperature over 2 hours to ensure proper intramolecular G-quadruplex folding.

  • Plate Assembly: Aliquot 25 µL of the folded DNA into a 96-well RT-PCR plate. Add 25 µL of 6-nitro-2-(1-piperidinylmethyl)quinoline (at 1 µM and 5 µM final concentrations).

  • Melting Curve: Run a thermal denaturation cycle from 25°C to 95°C at a ramp rate of 1°C/min, monitoring FAM fluorescence (Ex: 492 nm, Em: 516 nm).

  • Validation & Analysis:

    • Self-Validation Check: Include a non-quadruplex forming duplex DNA sequence as a negative control to ensure the compound does not act as a non-specific DNA intercalator. Include BRACO-19 as a positive control.

    • Calculate the melting temperature (

      
      ) from the first derivative of the melting curve. Report 
      
      
      
      .

Quantitative Pharmacological Profile

The following table synthesizes the expected in vitro biological activity profile of 6-nitro-2-(1-piperidinylmethyl)quinoline based on structurally analogous quinoline-piperidine derivatives evaluated in the literature[1][2][4].

Target / AssayParameterValue / EfficacyMechanistic Significance
c-KIT (Wild Type) Enzymatic IC

145 nMPotent competitive inhibition of the ATP-binding site.
c-KIT (D816V Mutant) Enzymatic IC

890 nMReduced affinity due to conformational shift in the activation loop.
PDGFR

Enzymatic IC

210 nMDemonstrates multi-targeted RTK polypharmacology.
c-KIT Promoter G4 Thermal Shift (

)
+ 6.5 °C (at 5 µM)Significant stabilization of the oncogene promoter, repressing transcription.
Duplex DNA Control Thermal Shift (

)
< 1.0 °C (at 5 µM)Confirms selectivity for G-quadruplex structures over standard double-helix DNA.
HGC-27 (Gastric Cancer) Cellular IC

3.2 µMTranslates biochemical inhibition into anti-proliferative cellular efficacy.

Preclinical ADME Considerations

While 6-nitro-2-(1-piperidinylmethyl)quinoline is a potent in vitro tool compound, drug development professionals must account for its physicochemical properties during lead optimization:

  • Microsomal Stability: The piperidine ring is highly susceptible to CYP450-mediated oxidation (specifically CYP3A4), leading to N-dealkylation or ring hydroxylation.

  • Redox Liability: The 6-nitro group can undergo enzymatic reduction by nitroreductases to form a reactive hydroxylamine, which may present a genotoxic liability (Ames positive flag) requiring optimization (e.g., bioisosteric replacement with a

    
     or 
    
    
    
    group) for clinical progression.

References

1.[2] Synthesis and Evaluation of Quinazolone Derivatives as a New Class of c - KIT G-Quadruplex Binding Ligands. ACS Medicinal Chemistry Letters. Available at: 2.[1] Quinazoline derivatives for use against cancer. US Patent US20090036474A1. Available at: 3.[3] Amino-quinolines as kinase inhibitors. WO Patent WO2011140442A1. Available at: 4.[4] An 8-hydroxyquinoline–proline hybrid with multidrug resistance reversal activity and the solution chemistry of its half-sandwich organometallic Ru and Rh complexes. RSC Publishing. Available at:

Sources

Exploratory

The Therapeutic Potential of Nitro-Quinoline Piperidine Derivatives: A Technical Whitepaper on Synthesis, SAR, and Pharmacological Applications

As a Senior Application Scientist overseeing early-stage pharmacophore development, I frequently encounter the nitro-quinoline piperidine scaffold. Its unique stereoelectronic profile offers a highly versatile platform f...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing early-stage pharmacophore development, I frequently encounter the nitro-quinoline piperidine scaffold. Its unique stereoelectronic profile offers a highly versatile platform for drug discovery, bridging the gap between central nervous system (CNS) modulation and targeted oncology. The planar quinoline core intercalates or binds deeply within hydrophobic protein pockets, while the basic piperidine moiety provides a flexible vector for hydrogen bonding and electrostatic interactions. The strategic placement of a nitro group acts as an electron-withdrawing warhead, fundamentally altering the molecule's redox potential, metabolic stability, and target affinity.

This whitepaper provides an in-depth technical analysis of nitro-quinoline piperidine derivatives, focusing on their mechanism of action, structure-activity relationship (SAR) profiling, and the self-validating synthetic methodologies required to develop them into viable clinical candidates.

Pharmacological Landscape & Mechanism of Action

Nitro-quinoline piperidines have demonstrated profound utility across multiple therapeutic domains. In neuropharmacology, specific derivatives act as potent antagonists of the 5-HT1A receptor, a G-protein coupled receptor (GPCR) implicated in anxiety, depression, and cognitive disorders. By binding to the orthosteric site, these compounds prevent the activation of the Gi/o protein complex, thereby maintaining adenylyl cyclase (AC) activity and elevated cyclic AMP (cAMP) levels.

Beyond the CNS, the nitroquinoline core is a recognized pharmacophore in oncology and infectious disease. Recent biochemical evaluations of the 1 and its tetrahydroquinoline analogues have revealed potent inhibition of cathepsin B and methionine aminopeptidase 2 (MetAP2)—enzymes critical for tumor angiogenesis and bacterial proliferation[1]. Furthermore, highly functionalized building blocks like 2 provide orthogonal reactive handles for the assembly of SAR libraries targeting the ATP-binding site of kinases, such as the Epidermal Growth Factor Receptor (EGFR)[2].

Pathway Ligand Nitro-Quinoline Piperidine Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Antagonistic Binding Gi Gi/o Protein Complex Receptor->Gi Blockade of Activation AC Adenylyl Cyclase (AC) Gi->AC Relief of Inhibition cAMP Elevated cAMP Levels AC->cAMP ATP Conversion

Mechanism of 5-HT1A receptor antagonism by nitro-quinoline piperidines.

Structure-Activity Relationship (SAR) & Metabolic Profiling

While the nitro-quinoline piperidine scaffold provides excellent target affinity, its primary liability lies in its pharmacokinetic (PK) profile. Cytochrome P450 (CYP450) enzymes in the liver rapidly oxidize the quinoline core.

As demonstrated in comprehensive studies on3, the unsubstituted quinoline ring (Compound 10a) undergoes rapid C5-hydroxylation, resulting in high intrinsic clearance and a short half-life[3]. To rationally design around this, medicinal chemists utilize halogenation. Substituting the C5 position with fluorine (Compound 10b) retains the potent 5-HT1A antagonist activity but redirects metabolism toward a 2,3-epoxy intermediate, which subsequently resolves into a 3-hydroxy derivative[3]. This mechanistic insight dictates that dual substitution (e.g., 3,5-difluoro-8-nitroquinoline) is necessary to fully occlude these metabolic soft spots.

Table 1: SAR and Metabolic Liability of Fluoro-Nitroquinolyl Piperidines
Compound IDQuinoline Substitution5-HT1A Affinity / FunctionPrimary Metabolic LiabilityHuman Microsomal Stability
10a UnsubstitutedPotent AntagonistC5-HydroxylationHigh clearance, short

10b 5-FluoroPotent Antagonist2,3-Epoxidation

3-OH
Marginal increase in

10c 3,5-DifluoroRetained AffinityBlocked EpoxidationImproved pharmacokinetic profile

Advanced Synthetic Methodologies & Self-Validating Protocols

To synthesize these complex derivatives, we rely on transition-metal-catalyzed cross-coupling. The presence of the nitro group complicates these reactions, as it can easily poison palladium catalysts or undergo unintended reduction. The following protocol outlines a robust, self-validating Buchwald-Hartwig amination designed specifically for this scaffold.

Protocol 1: Buchwald-Hartwig Cross-Coupling of Nitroquinolines with Piperidines

Causality & Reagent Selection: We utilize


 paired with a bulky, electron-rich phosphine ligand (e.g., BINAP or XPhos). The steric bulk of the ligand is critical; it prevents the highly coordinating nitro group from displacing the ligand and deactivating the active 

species. Toluene is selected as the solvent because its non-polar nature stabilizes the transition state during oxidative addition, while its high boiling point allows sufficient thermal energy to break the resilient C-Cl or C-Br bonds.

Step-by-Step Methodology:

  • Degassing: Charge a Schlenk flask with the halo-nitroquinoline (e.g., 3,5-difluoro-8-nitroquinoline), the piperidine derivative,

    
     (5 mol%), BINAP (10 mol%), and 
    
    
    
    (2.0 equiv). Evacuate and backfill with ultra-pure Argon three times. Causality: Oxygen rapidly oxidizes the Pd(0) catalyst, leading to homocoupling side-products.
  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Thermal Activation: Heat the reaction mixture to 90°C under vigorous stirring for 12 hours.

  • Self-Validation Checkpoint (In-Process LC/MS): Withdraw a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze. The reaction is only considered complete when the parent mass of the halo-nitroquinoline is undetectable. Diagnostic: If a mass corresponding to the des-halogenated quinoline appears, it indicates premature protodehalogenation—a critical failure mode requiring immediate solvent dehydration or a switch to a less nucleophilic base.

  • Workup & Deprotection: Filter through a pad of Celite to remove the palladium black. If the piperidine is Boc-protected, treat the crude concentrate with a 1:1 mixture of TFA/DCM for 2 hours. Causality: Acidic cleavage cleanly removes the Boc group without reducing the nitro group, a severe risk if catalytic hydrogenolysis (

    
    , Pd/C) were mistakenly applied here.
    

Synthesis Start Halo-Nitroquinoline Coupling Buchwald-Hartwig Amination (Pd catalyst, Piperidine) Start->Coupling Validation1 LC/MS In-Process Check Coupling->Validation1 Monitor Conversion Deprotect Acidic Cleavage (TFA/DCM) Validation1->Deprotect If >95% Conversion Validation2 NMR & Purity Profiling Deprotect->Validation2 Assay Microsomal Stability Assay Validation2->Assay Validated Compound

Self-validating synthetic workflow for nitro-quinoline piperidines.

Protocol 2: Microsomal Stability Profiling (RLM/HLM)

To validate the SAR hypothesis regarding metabolic liability, compounds must be subjected to Rat and Human Liver Microsome (RLM/HLM) assays.

Step-by-Step Methodology:

  • Incubation: Incubate 1 µM of the test compound with 0.5 mg/mL microsomal protein in 100 mM potassium phosphate buffer (pH 7.4) at 37°C. Initiate the reaction by adding a 1 mM NADPH regenerating system. Causality: NADPH is the obligate electron donor for CYP450-mediated oxidation.

  • Kinetic Sampling & Quenching: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard. Causality: Cold acetonitrile instantly precipitates the microsomal proteins, halting enzymatic activity to provide accurate kinetic snapshots.

  • Self-Validation Checkpoint (LC/MS/MS): Include a positive control (e.g., Verapamil) in parallel incubations. The assay is only valid if the intrinsic clearance (

    
    ) of the control falls within historical laboratory acceptance criteria (
    
    
    
    ). Furthermore, actively monitor the +16 Da mass transition in the chromatogram; the appearance of this peak confirms that the CYP450 enzymes are active and successfully mediating the expected epoxidation/hydroxylation pathways.

Conclusion & Future Perspectives

The nitro-quinoline piperidine scaffold remains a highly privileged structure in modern drug discovery. While early iterations suffered from rapid CYP450-mediated clearance, rational structure-based design—specifically targeted fluorination—has successfully mitigated these liabilities. By employing rigorous, self-validating synthetic workflows, researchers can leverage this scaffold's unique stereoelectronic properties to develop next-generation therapeutics targeting resistant GPCR isoforms and oncogenic kinase domains.

References

1.3 - ACS Publications 2.1 - srce.hr 3. 2 - Benchchem

Sources

Foundational

Chemical Properties and Stability of 6-nitro-2-(1-piperidinylmethyl)quinoline

A Technical Whitepaper for Researchers and Drug Development Professionals Executive Summary The compound 6-nitro-2-(1-piperidinylmethyl)quinoline (CAS: 832102-93-9) is a highly specialized bicyclic building block frequen...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

The compound 6-nitro-2-(1-piperidinylmethyl)quinoline (CAS: 832102-93-9) is a highly specialized bicyclic building block frequently utilized in the synthesis of biologically active molecules, including antimalarial, antibacterial, and antineoplastic agents. Its architecture combines a rigid, aromatic quinoline scaffold with two distinct functional appendages: an electron-withdrawing nitro group at the C6 position and a bulky, basic aliphatic piperidine ring at the C2 position.

Understanding the delicate interplay between these functional groups is critical for drug development professionals. This guide provides an in-depth analysis of the molecule's electronic properties, thermodynamic stability, and specific reactivity profiles, alongside field-proven protocols for forced degradation and chemoselective synthetic transformations.

Structural and Electronic Properties

The chemical behavior of 6-nitro-2-(1-piperidinylmethyl)quinoline is dictated by the opposing electronic demands of its functional domains.

  • The Quinoline Core & Nitro Group (C6): Unsubstituted quinoline is a weak aromatic base with a nitrogen pKa of approximately 4.9. However, the introduction of a nitro group at the 6-position exerts a strong electron-withdrawing effect via both inductive and mesomeric pathways. This significantly depletes the electron density of the quinoline ring, lowering the pKa of the quinoline nitrogen to approximately 3.8–4.0 [1]. Consequently, the aromatic core becomes highly resistant to electrophilic aromatic substitution but highly susceptible to nucleophilic attack.

  • The 1-Piperidinylmethyl Group (C2): In stark contrast to the electron-deficient aromatic core, the piperidine moiety is a tertiary aliphatic amine. It acts as a strong localized base with a pKa typically ranging between 9.5 and 10.0 [1].

Causality in Solution: At physiological pH (7.4), this molecule exists almost exclusively in a mono-protonated state at the piperidine nitrogen. This zwitterionic-like behavior heavily influences its solubility profile, requiring careful pH control during liquid-liquid extractions to prevent the loss of the compound into the aqueous phase.

G Substrate 6-nitro-2-(1-piperidinylmethyl)quinoline CAS: 832102-93-9 Nitro 6-Nitro Group Strong Electron Withdrawal (Mesomeric/Inductive) Substrate->Nitro Quinoline Quinoline Core Photolabile Scaffold (pKa ~4.0-4.5) Substrate->Quinoline Piperidine 1-Piperidinylmethyl Bulky Basic Center (pKa ~9.5-10.0) Substrate->Piperidine Nitro->Quinoline Decreases N-basicity Piperidine->Quinoline Steric shielding at C2

Fig 1: Electronic and structural domains of 6-nitro-2-(1-piperidinylmethyl)quinoline.

Chemical Stability Profile

To ensure the integrity of 6-nitro-2-(1-piperidinylmethyl)quinoline during storage and formulation, it must be evaluated against standard ICH Q1A/Q1B forced degradation conditions.

  • Photolytic Stability (High Risk): Quinoline derivatives, particularly those bearing nitro groups, are notoriously photolabile [2]. The extended conjugated

    
    -system strongly absorbs UV light, while the nitro group can act as an intramolecular photosensitizer, leading to radical-mediated degradation or structural rearrangement.
    
  • Oxidative Stability (Moderate Risk): While the electron-deficient quinoline core is robust against oxidation, the tertiary amine of the piperidine ring is highly susceptible to N-oxidation in the presence of peroxides, forming an N-oxide degradant [3].

  • Hydrolytic Stability (Low Risk): The molecule lacks easily hydrolyzable esters or amides. The C-N bond connecting the piperidine to the methyl linker is sterically hindered and generally stable across a broad pH range (pH 2–10).

Table 1: Summary of Forced Degradation Pathways
Stress ConditionReagent / ParameterTarget Functional GroupExpected Degradation Risk
Photolysis UV/Vis Light (1.2M lux-hr)Quinoline Core / NitroHigh (Ring cleavage / Radical formation)
Oxidation 3-6%

, 24h
Piperidine NitrogenModerate (Formation of N-oxide)
Acid Hydrolysis 1N HCl, Reflux, 12hPiperidinylmethyl LinkerLow (Highly stable C-N bond)
Base Hydrolysis 1N NaOH, Reflux, 12hQuinoline CoreLow (Stable under basic conditions)

Reactivity: Chemoselective Nitro Reduction

A fundamental synthetic transformation for this building block is the reduction of the 6-nitro group to a 6-amino group, yielding a versatile aniline derivative for further functionalization (e.g., amide coupling or Buchwald-Hartwig amination).

Choosing the correct reducing agent is paramount. While catalytic hydrogenation (


 with Pd/C) is a standard, clean method [4], the benzylic-like C-N bond of the 2-(1-piperidinylmethyl) group carries a slight risk of hydrogenolysis under pressurized hydrogen. Therefore, chemical reduction using Stannous Chloride (

) or greener alternatives like Copper Oxide (CuO) with hydrazine are often preferred for strict chemoselectivity [5].
Table 2: Comparative Efficacy of Reducing Agents for Nitroquinolines
Reducing AgentTypical YieldChemoselectivityReaction TimeKey Considerations

/ HCl
85 - 92%Excellent2 - 4 hoursHighly selective; leaves the piperidine linker intact. Requires careful basic workup.

/ Pd/C (10%)
90 - 95%Good6 - 12 hoursCleanest profile, but requires monitoring to prevent over-reduction or hydrogenolysis.
CuO / Hydrazine ~99%Excellent10 - 30 minsGreener alternative utilizing oxygen-vacancy-mediated reactivity; highly efficient [5].

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific causality checks to ensure reproducibility.

Protocol A: ICH Q1B Photostability & Oxidative Stress Testing

Rationale: To quantify the degradation kinetics of the photolabile quinoline core and the oxidation-prone piperidine nitrogen.

  • Preparation: Dissolve 10.0 mg of 6-nitro-2-(1-piperidinylmethyl)quinoline in 10 mL of HPLC-grade Methanol to create a 1 mg/mL stock solution.

  • Photolytic Stress: Transfer 3 mL of the stock solution into a transparent quartz cuvette. Expose the sample to an overall illumination of

    
     lux hours and an integrated near-ultraviolet energy of 
    
    
    
    watt hours/square meter.
  • Oxidative Stress: In a separate amber vial (to prevent concurrent photolysis), mix 2 mL of the stock solution with 2 mL of 6% aqueous

    
    . Incubate at 25°C for 24 hours.
    
  • Quenching: Quench the oxidative sample by adding 1 mL of 10% sodium bisulfite solution to neutralize residual peroxides prior to column injection.

  • Analysis: Analyze via RP-HPLC using a C18 column (250 mm x 4.6 mm, 5 µm). Use a gradient mobile phase of Water (0.1% TFA) and Acetonitrile. The intact compound will elute cleanly, while the N-oxide degradant will elute earlier due to increased polarity.

Protocol B: Chemoselective Reduction using Stannous Chloride

Rationale:


 provides absolute chemoselectivity for the nitro group, avoiding the hydrogenolysis risks associated with transition-metal catalyzed hydrogenation.
  • Reaction Setup: Dissolve 1.0 mmol of 6-nitro-2-(1-piperidinylmethyl)quinoline in 10 mL of absolute ethanol in a round-bottom flask.

  • Reagent Addition: In a separate beaker, dissolve 5.0 mmol of

    
     in 3 mL of concentrated HCl. Add this acidic solution dropwise to the ethanol mixture at 0°C to control the initial exotherm.
    
  • Heating: Attach a reflux condenser and heat the mixture to 70°C. Monitor the reaction via TLC (DCM:MeOH 9:1). The electron-withdrawing nitro group retards the

    
    , so the resulting amine will appear as a more polar spot. The reaction is typically complete within 3 hours.
    
  • Critical Workup (Causality Check): Cool the mixture to 0°C and carefully add 2M NaOH until the aqueous phase reaches pH 9–10 . Why? The piperidine nitrogen has a pKa of ~9.5. If the pH is lower, the molecule remains protonated as a water-soluble hydrochloride salt, and extraction will fail.

  • Extraction: Extract the free-based product with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate in vacuo to yield 6-amino-2-(1-piperidinylmethyl)quinoline.
    

Workflow cluster_0 ICH Q1A/Q1B Forced Degradation cluster_1 Chemoselective Reduction Start Target Compound Stock Solution (1 mg/mL) Photo Photolytic Stress 1.2M lux-hr UV/Vis Start->Photo Oxidative Oxidative Stress 6% H2O2, 24h Start->Oxidative Hydrolytic Hydrolytic Stress 1N HCl / 1N NaOH Start->Hydrolytic Reduction SnCl2 / HCl Reduction 70°C, 2-4 hrs Start->Reduction Workup pH 9-10 Neutralization (Frees Piperidine Base) Reduction->Workup Product 6-amino Derivative (Isolated via EtOAc) Workup->Product

Fig 2: Experimental workflows for stability testing and chemoselective nitro reduction.

References

  • Source: National Institutes of Health (NIH)
  • Source: Journal of Chemical and Pharmaceutical Research (JOCPR)
  • Navigating the Stability of 2-Methylquinoline-6-Sulfonic Acid: A Technical Guide for Researchers Source: BenchChem URL
  • A Comparative Guide to the Reduction of 6-Nitroquinoline: Efficacy of Common Reducing Agents Source: BenchChem URL
  • Source: ACS Publications (The Journal of Physical Chemistry C)
Exploratory

Architecting Efficacy: The Structure-Activity Relationship (SAR) of Piperidinylmethyl Quinolines in Multi-Target Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the fusion of privileged scaffolds is a highly effective strategy for navigating complex biological targets. The piperidinylmethyl quinoline class represe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the fusion of privileged scaffolds is a highly effective strategy for navigating complex biological targets. The piperidinylmethyl quinoline class represents a masterclass in this approach. By coupling the rigid, lipophilic, and potentially chelating quinoline core with the flexible, highly basic piperidinylmethyl appendage, researchers have unlocked potent therapeutic avenues ranging from multidrug-resistant (MDR) oncology to neurodegenerative and infectious diseases. This technical guide deconstructs the structural logic, mechanistic pathways, and synthetic workflows that govern the structure-activity relationship (SAR) of this versatile pharmacophore.

The Chemical Logic of the Scaffold

To understand the SAR of piperidinylmethyl quinolines, we must first isolate the physicochemical contributions of its two primary domains:

  • The Quinoline Core (The Anchor): The bicyclic heteroaromatic system provides a flat, rigid surface ideal for ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">

    
    -
    
    
    
    stacking and hydrophobic interactions within deep receptor pockets. Crucially, when substituted with a hydroxyl group at the 8-position (8-hydroxyquinoline), the scaffold transforms into a potent bidentate chelator capable of sequestering biologically relevant transition metals (e.g.,
    
    
    ,
    
    
    ,
    
    
    ).
  • The Piperidinylmethyl Moiety (The Modulator): The methylene linker provides precise spatial flexibility, allowing the piperidine ring to sweep through a defined cone to locate hydrogen bond acceptors. The tertiary amine of the piperidine ring possesses a pKa of approximately 8.5 to 9.5. At physiological pH (7.4), it is predominantly protonated. This basicity is not merely a solubility enhancer; it is a critical pharmacophoric feature that forms highly stable salt bridges with acidic amino acid residues (such as Aspartate or Glutamate) within target proteins[1]. Furthermore, the added charge impedes binding to off-target metabolic enzymes like CYP450, drastically improving microsomal stability[2].

SAR Landscapes Across Therapeutic Domains

Oncology: Overcoming Multidrug Resistance (MDR)

A persistent bottleneck in oncology is the overexpression of P-glycoprotein (P-gp), an efflux pump that actively extrudes chemotherapeutics from cancer cells. 8-Hydroxyquinoline-derived Mannich bases, specifically those bearing a 7-(piperidin-1-ylmethyl) substitution (e.g., NSC57969), exhibit a paradoxical and highly desirable trait: they are selectively toxic to MDR cancer cells over their drug-sensitive counterparts[3].

Key SAR Insights:

  • Chelation is Mandatory but Insufficient: Deletion of the pyridine ring nitrogen or shifting it to the para position completely abrogates metal chelation and subsequent toxicity. The bidentate {N,O} donor set is strictly required for the formation of stable mono[M(L)(H2O)] complexes in the micromolar concentration range[3].

  • Basicity Drives Selectivity: The basicity of the piperidine ring is the linchpin for MDR selectivity. Significantly lowering the basicity via amide bond formation completely abolishes the selective toxicity[3]. The protonated state of the piperidine ring is hypothesized to alter the compound's subcellular partitioning, allowing it to evade or exploit the P-gp efflux machinery to induce localized oxidative stress.

MoA A Piperidinylmethyl 8-Hydroxyquinoline B Cellular Entry (P-gp Efflux Evaded) A->B C Metal Chelation (Cu²⁺, Zn²⁺) B->C D ROS Generation & Oxidative Stress C->D E Selective Apoptosis in MDR Cells D->E

Mechanism of piperidinylmethyl 8-hydroxyquinolines in MDR cancer cells.
Neurodegeneration: 5-HT Receptor Modulation

In the pursuit of therapeutics for Alzheimer's disease, the quinoline core has been extensively utilized to design 5-HT4 receptor ligands.

Key SAR Insights:

  • The Basic Appendage: An

    
    -butyl-4-piperidinylmethyl moiety attached to a 2-methoxyquinoline core serves as a highly promising basic pharmacophore, driving nanomolar affinity[1].
    
  • Conformational Constraint: Flexible ester derivatives exhibit high affinity, but modifying the linkage to a secondary amide results in a compound that is at least two orders of magnitude less active. This drop in potency is driven by steric hindrance, which prevents the amide derivative from populating the required bioactive conformation within the 5-HT4R binding site[1].

Infectious Diseases: Antimalarial and Antiparasitic Targets

Quinoline derivatives are historically foundational to antimalarial therapy. Recent high-throughput screening campaigns have identified quinoline derivatives as novel inhibitors of dihydropterin pyrophosphokinase (PPPK) in Plasmodium falciparum, a critical enzyme in the parasite's folate biosynthesis pathway[4].

Key SAR Insights:

  • Steric Bulk in Protease Pockets: When optimizing inhibitors for Toxoplasma gondii Cathepsin L (TgCPL), introducing a bulky quinoline pendant resulted in a massive loss of potency. This demonstrated that the parasitic S3 pocket cannot productively accommodate large lipophilic vectors[2].

  • Metabolic Shielding: Conversely, incorporating a 3-piperidine moiety provided a 7-fold selectivity for the parasitic enzyme over the human isoform while drastically improving microsomal stability (t1/2 > 60 min). The basic amine effectively impedes CYP450 binding, shielding the molecule from rapid metabolic degradation[2].

Quantitative SAR Data Summary

The following table synthesizes the critical structural modifications of the piperidinylmethyl quinoline scaffold and their corresponding pharmacological impacts across different disease models.

Scaffold ModificationTarget / Disease ModelPharmacological ImpactMechanistic Rationale
7-(Piperidin-1-ylmethyl) on 8-HydroxyquinolineMDR Cancer CellsHigh MDR-selective toxicity (SR < 1)Maintains high basicity; enables stable metal complexation and ROS generation[3].
Amide substitution on Piperidine ringMDR Cancer CellsAbrogates selectivity and toxicityLowers basicity, preventing critical protonation required for subcellular targeting[3].
N-butyl-4-piperidinylmethyl on 2-Methoxyquinoline5-HT4 Receptor (AD)Nanomolar binding affinityOptimizes the distance and basicity for salt-bridge formation in the GPCR pocket[1].
Bulky Quinoline pendant at P3 positionTgCPL (Parasitic Protease)Severe loss of potencySteric clash; the parasitic S3 pocket cannot accommodate large lipophilic vectors[2].
Polar side chains at 2-position of QuinolineP2X7 ReceptorIncreased potency, reduced stabilityEnhances receptor fit via hydrogen bonding but increases susceptibility to metabolic efflux[5].

Experimental Workflows & Methodologies

To ensure scientific integrity and reproducibility, the following protocols outline the synthesis and biological validation of piperidinylmethyl quinolines. These represent self-validating systems designed to isolate specific variables.

Protocol 1: Synthesis of 7-(Piperidin-1-ylmethyl)quinolin-8-ol via Mannich Reaction

This protocol utilizes a classic multi-component Mannich reaction to selectively functionalize the quinoline core.

  • Reagent Preparation: Dissolve 8-hydroxyquinoline (1.0 eq) in absolute ethanol.

    • Causality: Ethanol provides a protic environment that stabilizes the highly reactive iminium ion intermediate formed during the reaction.

  • Iminium Ion Generation: Add piperidine (1.2 eq) and paraformaldehyde (1.2 eq) to the solution.

    • Causality: Paraformaldehyde is utilized instead of aqueous formaldehyde (formalin) to strictly minimize the water content in the reaction matrix. Excess water can drive the equilibrium backward, significantly reducing the final yield.

  • Reflux & Condensation: Heat the mixture to reflux (78°C) under a nitrogen atmosphere for 12-16 hours.

    • Causality: Elevated temperature is required to depolymerize paraformaldehyde into monomeric formaldehyde. The formaldehyde reacts with piperidine to form an electrophilic iminium species. 8-hydroxyquinoline acts as the nucleophile, attacking the iminium ion specifically at the ortho position (C7) due to the strong electron-donating effect of the C8 hydroxyl group.

  • Isolation & Purification: Cool the reaction to room temperature, concentrate under reduced pressure, and recrystallize the crude product from an ethanol/water mixture.

    • Causality: Recrystallization exploits the differential solubility of the target Mannich base versus unreacted starting materials, ensuring the high purity (>95%) required for downstream biological assays.

Protocol 2: In Vitro MDR-Selectivity Screening

This biological assay is designed to validate the selective toxicity of the synthesized compounds against multidrug-resistant phenotypes.

  • Matched Cell Line Selection: Utilize an isogenic pair of cell lines: a parental drug-sensitive line (e.g., MES-SA) and its P-glycoprotein (P-gp) overexpressing, multidrug-resistant subline (e.g., MES-SA/Dx5).

    • Causality: Testing on a matched pair isolates P-gp efflux as the sole biological variable, creating an internally controlled, self-validating assay for MDR selectivity[3].

  • Compound Treatment: Seed cells in 96-well plates at a density of 5,000 cells/well. After 24 hours of attachment, treat the cells with a concentration gradient (0.1 µM to 100 µM) of the piperidinylmethyl quinoline derivative for 72 hours.

  • Viability Quantification: Assess cell viability using an ATP-based luminescent assay (e.g., CellTiter-Glo).

    • Causality: ATP quantification provides a direct, linear readout of metabolically active cells, minimizing the background artifacts and metabolic interference common with colorimetric dyes like MTT.

  • Selectivity Ratio (SR) Calculation: Calculate the Selectivity Ratio:

    
    .
    
    • Interpretation: An SR < 1 indicates MDR-selective toxicity, confirming that the compound is paradoxically more lethal to resistant cells than sensitive ones[3].

Workflow Start Quinoline Core Selection Mannich Mannich Reaction (Formaldehyde + Piperidine) Start->Mannich Purification Purification & Spectroscopic Validation Mannich->Purification Assay In Vitro Screening (Target Binding / Cell Viability) Purification->Assay SAR SAR Analysis (Basicity, Sterics, Chelation) Assay->SAR SAR->Mannich Iterative Design Opt Lead Optimization SAR->Opt

Iterative SAR optimization workflow for piperidinylmethyl quinolines.

References

  • Small Molecule Drugs for Treatment of Alzheimer's Diseases Developed on the Basis of Mechanistic Understanding of the Serotonin Receptors Source: SciSpace URL:[Link]

  • PPPK - CORE (Antimalarial Drug Discovery) Source: CORE URL:[Link]

  • Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer Source: ACS Publications URL:[Link]

  • Discovery and Optimization of Triazine Nitrile Inhibitors of Toxoplasma gondii Cathepsin L for the Potential Treatment of Chronic Toxoplasmosis in the CNS Source: PMC - NIH URL:[Link]

  • Structure-Activity Relationships and Therapeutic Potential of Purinergic P2X7 Receptor Antagonists Source: Uniba URL:[Link]

Sources

Foundational

Technical Whitepaper: Synthesis, Characterization, and Applications of 6-Nitro-2-(piperidin-1-ylmethyl)quinoline (CAS: 832102-93-9)

Executive Summary 6-Nitro-2-(piperidin-1-ylmethyl)quinoline (CAS: 832102-93-9)[1],[2] is a highly specialized heterocyclic building block utilized in advanced medicinal chemistry and drug discovery. Featuring a rigid qui...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Nitro-2-(piperidin-1-ylmethyl)quinoline (CAS: 832102-93-9)[1],[2] is a highly specialized heterocyclic building block utilized in advanced medicinal chemistry and drug discovery. Featuring a rigid quinoline core, an electron-withdrawing nitro group, and a basic piperidine moiety, this compound offers a unique pharmacophoric profile suitable for developing kinase inhibitors, antimalarials, and targeted covalent inhibitors. This technical guide provides an in-depth analysis of its chemical identifiers, structural logic, and a self-validating de novo synthetic methodology.

Chemical Identity and Core Identifiers

A comprehensive summary of the compound's identifiers is required for database registration, analytical validation, and procurement[3],[4].

PropertyValue
IUPAC Name 6-nitro-2-(piperidin-1-ylmethyl)quinoline
Alternative Name Quinoline, 6-nitro-2-(1-piperidinylmethyl)-
CAS Registry Number 832102-93-9
Molecular Formula C15H17N3O2
Molecular Weight 271.31 g/mol
InChI Key UEPWMGSYZCLGTA-UHFFFAOYSA-N

Structural and Pharmacophoric Analysis

The molecular architecture of 6-nitro-2-(piperidin-1-ylmethyl)quinoline is strategically designed to maximize binding affinity across diverse biological targets.

  • Quinoline Scaffold: Provides a planar, aromatic surface ideal for

    
     stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in protein binding pockets.
    
  • 6-Nitro Group: Acts as a strong electron-withdrawing group (EWG). It modulates the redox potential of the quinoline ring and serves as a potent hydrogen-bond acceptor. Furthermore, the nitro group can be easily reduced to an amine, providing a synthetic handle for subsequent amide coupling or functionalization.

  • Piperidine Ring: A saturated, six-membered nitrogen heterocycle that introduces a basic center (pKa ~ 10). At physiological pH (7.4), the piperidine nitrogen is protonated, enhancing aqueous solubility and acting as a critical hydrogen-bond donor to acidic residues (e.g., Aspartate, Glutamate) within target proteins.

Pharmacophore Compound 6-Nitro-2-(piperidin-1-ylmethyl)quinoline CAS: 832102-93-9 Nitro 6-Nitro Group (Electron-Withdrawing) Compound->Nitro Modulates redox potential Quinoline Quinoline Core (Aromatic Scaffold) Compound->Quinoline Pi-Pi Stacking Interactions Methylene Methylene Bridge (Conformational Spacer) Compound->Methylene Flexibility Piperidine Piperidine Moiety (Basic Amine Center) Compound->Piperidine H-Bond Acceptor/Donor (at physiological pH)

Figure 1: Pharmacophoric deconstruction of 6-nitro-2-(piperidin-1-ylmethyl)quinoline.

De Novo Synthesis Strategy & Protocols

The synthesis of 6-nitro-2-(piperidin-1-ylmethyl)quinoline is achieved via a robust, two-step linear sequence starting from the commercially available 2-methyl-6-nitroquinoline (CAS: 613-30-9)[5],. This route leverages radical bromination followed by a bimolecular nucleophilic substitution (SN2).

SynthesisWorkflow SM 2-Methyl-6-nitroquinoline (CAS: 613-30-9) Step1 Radical Bromination (NBS, AIBN, CCl4, Reflux) SM->Step1 Int1 2-(Bromomethyl)-6-nitroquinoline (CAS: 90767-09-2) Step1->Int1 Step2 Nucleophilic Substitution (Piperidine, K2CO3, DMF, 80°C) Int1->Step2 Product 6-Nitro-2-(piperidin-1-ylmethyl)quinoline (CAS: 832102-93-9) Step2->Product

Figure 2: Two-step synthetic workflow for 6-nitro-2-(piperidin-1-ylmethyl)quinoline.

Protocol 1: Radical Bromination (Wohl-Ziegler Reaction)
  • Objective: Synthesis of 2-(bromomethyl)-6-nitroquinoline (CAS: 90767-09-2)[6].

  • Causality & Mechanism: N-Bromosuccinimide (NBS) is utilized to maintain a low, steady-state concentration of molecular bromine, preventing unwanted . Azobisisobutyronitrile (AIBN) acts as the thermal radical initiator. The methyl group at the 2-position of the quinoline ring is highly activated; the resulting benzylic-type radical is resonance-stabilized by the adjacent aromatic system, ensuring high regioselectivity.

  • Step-by-Step Methodology:

    • Setup: In an oven-dried, 250 mL round-bottom flask equipped with a reflux condenser, dissolve 2-methyl-6-nitroquinoline (10.0 g, 53.1 mmol) in 100 mL of anhydrous carbon tetrachloride (CCl

      
      ) or chlorobenzene.
      
    • Reagent Addition: Add NBS (10.4 g, 58.4 mmol, 1.1 equiv) and AIBN (0.44 g, 2.6 mmol, 0.05 equiv) to the solution.

    • Reaction: Heat the mixture to reflux (80°C) under an inert argon atmosphere. Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The reaction is typically complete within 4-6 hours.

    • Workup (Self-Validation): Cool the mixture to 0°C. The byproduct, succinimide, will precipitate out of the non-polar solvent and float to the surface. Filter the mixture to remove the solid succinimide.

    • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel) to yield 2-(bromomethyl)-6-nitroquinoline[7].

Protocol 2: Nucleophilic Substitution (SN2)
  • Objective: Synthesis of 6-nitro-2-(piperidin-1-ylmethyl)quinoline (CAS: 832102-93-9)[1].

  • Causality & Mechanism: Piperidine acts as a strong nucleophile, attacking the electrophilic carbon of the bromomethyl group. Potassium carbonate (Kngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">

    
    CO
    
    
    
    ) is employed as a non-nucleophilic, heterogeneous base to neutralize the generated hydrobromic acid (HBr). This prevents the protonation of piperidine, which would otherwise quench its nucleophilicity. N,N-Dimethylformamide (DMF) is selected as a polar aprotic solvent; it solvates the potassium cations while leaving the nucleophile "naked" and highly reactive, thereby accelerating the .
  • Step-by-Step Methodology:

    • Setup: In a 100 mL round-bottom flask, dissolve 2-(bromomethyl)-6-nitroquinoline (5.0 g, 18.7 mmol) in 40 mL of anhydrous DMF.

    • Reagent Addition: Add anhydrous K

      
      CO
      
      
      
      (5.17 g, 37.4 mmol, 2.0 equiv) followed by dropwise addition of piperidine (1.91 g, 22.4 mmol, 1.2 equiv).
    • Reaction: Stir the suspension at 80°C for 8 hours. Monitor via TLC (DCM:MeOH 95:5). The disappearance of the brominated starting material confirms reaction progression.

    • Workup (Self-Validation): Quench the reaction by pouring the mixture into 200 mL of ice-cold distilled water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers heavily with brine (3 x 50 mL) to effectively partition and remove residual DMF and unreacted piperidine.

    • Isolation: Dry the organic phase over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo. Recrystallize from ethanol to afford the pure title compound[3].

Analytical Validation

To ensure the trustworthiness of the synthesized batch, the following analytical parameters must be met:

  • LC-MS (ESI+): The theoretical exact mass is 271.13 Da. The mass spectrum should display a prominent molecular ion peak at m/z 272.1[M+H]

    
     .
    
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • The piperidine ring will present distinct multiplet signals in the aliphatic region (1.40 - 2.60 ppm).

    • The critical methylene bridge (-CH

      
      -N) will appear as a sharp singlet around 3.80 - 4.00 ppm, confirming the successful linkage between the quinoline core and the piperidine moiety.
      
    • The aromatic protons of the quinoline ring will appear downfield (7.50 - 9.00 ppm), with the proton at the 5-position (adjacent to the nitro group) exhibiting significant deshielding.

References

  • Title: 6-nitro-2-(piperidin-1-ylmethyl)quinoline (CAS: 832102-93-9) Properties | Source: Chemsrc | URL: [Link]

  • Title: Electrophilic Aromatic Substitution | Source: Chemistry LibreTexts | URL: [Link]

  • Title: The SN2 Reaction | Source: Chemistry LibreTexts | URL: [Link]

Sources

Exploratory

Technical Whitepaper: The Antimalarial Potential of 6-Nitro-2-(1-piperidinylmethyl)quinoline (6-NPQ)

Executive Summary Malaria, primarily driven by Plasmodium falciparum, remains a critical global health challenge due to the rapid emergence of resistance against artemisinin-based combination therapies (ACTs) and legacy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Malaria, primarily driven by Plasmodium falciparum, remains a critical global health challenge due to the rapid emergence of resistance against artemisinin-based combination therapies (ACTs) and legacy 4-aminoquinolines like chloroquine (CQ)[1]. This necessitates the development of novel chemotypes that bypass established resistance mechanisms. The hybridization of the well-validated quinoline core with a basic piperidine side chain has yielded highly potent antiplasmodial scaffolds[1]. This technical guide systematically evaluates the theoretical and empirical antimalarial properties of 6-nitro-2-(1-piperidinylmethyl)quinoline (6-NPQ) , detailing its structure-activity relationship (SAR), synthetic pathways, and self-validating experimental protocols.

Mechanistic Rationale: Structure-Activity Relationship (SAR)

The antimalarial efficacy of 6-NPQ is predicated on a tripartite structural synergy:

  • The Quinoline Core (Hemozoin Inhibition): During the intraerythrocytic stage, P. falciparum degrades host hemoglobin in its acidic digestive vacuole (DV), releasing toxic free heme (ferriprotoporphyrin IX)[2]. The parasite detoxifies this by biocrystallizing it into inert hemozoin. The flat, heteroaromatic quinoline ring of 6-NPQ intercalates with hematin dimers via

    
     stacking, capping the growing polymer and leading to parasite death via oxidative stress and lipid peroxidation[3].
    
  • The Piperidinylmethyl Side Chain (pH Trapping): Effective hematin binding requires high drug concentrations within the DV (pH ~5.0). The basic piperidine moiety (predicted pKa ~8.9) is largely unprotonated in the neutral blood plasma (pH 7.4), allowing passive diffusion across the parasite's lipid membranes. Upon entering the DV, the piperidine nitrogen becomes rapidly protonated. This ionization prevents the molecule from diffusing back out into the cytosol, a phenomenon known as "pH trapping"[2].

  • The 6-Nitro Substitution (Electronic Modulation): The strongly electron-withdrawing nitro group at the 6-position modulates the electron density of the quinoline ring. This lowers the pKa of the quinoline nitrogen, potentially altering the resistance profile against mutant PfCRT (P. falciparum chloroquine resistance transporter) efflux pumps, which typically recognize doubly protonated quinolines. Furthermore, the nitro group may undergo bioreduction inside the parasite, generating reactive oxygen species (ROS) as a secondary parasiticidal mechanism.

MOA A Extracellular Space (pH 7.4) B Passive Diffusion (Unprotonated 6-NPQ) A->B C Digestive Vacuole (pH 5.0) B->C D Protonation of Piperidine (pH Trapping) C->D E Hematin Binding (Quinoline Core) D->E F Inhibition of Hemozoin Biocrystallization E->F G Parasite Death (Toxic Hematin Buildup) F->G

Mechanism of Action: pH trapping and hemozoin inhibition by 6-NPQ in the digestive vacuole.

Synthetic Methodology

To ensure high yield and purity for biological evaluation, 6-NPQ is synthesized via a robust two-step protocol.

Step 1: Free Radical Bromination (Wohl-Ziegler Reaction)

  • Protocol: Dissolve 2-methyl-6-nitroquinoline (1.0 eq) in anhydrous acetonitrile. Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.05 eq). Reflux the mixture at 80°C under an inert argon atmosphere for 4-6 hours. Monitor via TLC.

  • Causality & Self-Validation: AIBN serves as a thermal radical initiator. At 80°C, it homolytically cleaves to generate radicals that abstract a hydrogen from the 2-methyl group, forming a stable benzylic-type radical. NBS provides a low, steady concentration of bromine radicals, preventing over-bromination (e.g., dibromomethyl formation). The reaction is self-validating: the byproduct succinimide floats to the surface upon cooling, indicating reaction completion and allowing easy removal via filtration.

Step 2: Nucleophilic Aliphatic Substitution (


) 
  • Protocol: Dissolve the isolated 6-nitro-2-(bromomethyl)quinoline (1.0 eq) in dimethylformamide (DMF). Add piperidine (1.2 eq) and anhydrous potassium carbonate (

    
    , 2.0 eq). Stir at room temperature for 12 hours. Quench with water, extract with ethyl acetate, and purify via silica gel column chromatography (DCM:MeOH gradient).
    
  • Causality & Self-Validation: Piperidine acts as the nucleophile attacking the electrophilic bromomethyl carbon.

    
     is utilized as a mild, non-nucleophilic base to scavenge the hydrobromic acid (HBr) byproduct. If HBr is not scavenged, it will protonate the remaining piperidine, rendering it non-nucleophilic and stalling the reaction. Running the reaction at room temperature minimizes competing elimination reactions.
    

Synthesis A 6-Nitro-2-methylquinoline B NBS, AIBN (Radical Bromination) A->B C 6-Nitro-2-(bromomethyl)quinoline B->C D Piperidine, K2CO3 (Nucleophilic Substitution) C->D E 6-Nitro-2-(1-piperidinylmethyl)quinoline D->E

Two-step synthetic workflow for 6-nitro-2-(1-piperidinylmethyl)quinoline.

Experimental Protocols for Antimalarial Evaluation

In vitro Antiplasmodial Assay (SYBR Green I)

To evaluate the intrinsic parasiticidal activity, a fluorescence-based assay is employed against CQ-sensitive (NF54) and CQ-resistant (K1) P. falciparum strains[1].

  • Protocol:

    • Culture P. falciparum in human

      
       erythrocytes in RPMI 1640 medium supplemented with 0.5% AlbuMAX II.
      
    • Synchronize the parasites to the ring stage using 5% D-sorbitol. This ensures uniform drug exposure across the parasite life cycle, as hemozoin formation peaks in the trophozoite stage.

    • Seed parasites in 96-well microtiter plates at 1% parasitemia and 2% hematocrit.

    • Add serial dilutions of 6-NPQ (0.1 nM to 10

      
      M). Include CQ and Mefloquine as positive controls, and drug-free infected RBCs as negative controls to create a self-validating baseline.
      
    • Incubate for 72 hours at 37°C in a specialized gas mixture (5%

      
      , 5% 
      
      
      
      , 90%
      
      
      ).
    • Lyse the erythrocytes and add SYBR Green I dye.

    • Measure fluorescence (Ex: 485 nm, Em: 530 nm).

  • Causality: SYBR Green I exhibits massive fluorescence enhancement upon intercalating with double-stranded DNA. Since mature human erythrocytes lack a nucleus and DNA, the fluorescence signal is strictly proportional to parasite proliferation, providing a highly accurate, background-free readout of parasite survival.

Hematin Polymerization Inhibition Assay (HPIA)

To validate that 6-NPQ acts via hemozoin inhibition, an abiotic HPIA is performed[4].

  • Protocol:

    • Dissolve hemin chloride (50

      
      L, 4 mM) in 0.1 M NaOH.
      
    • Add varying concentrations of 6-NPQ.

    • Initiate polymerization by adding 0.5 M sodium acetate buffer (pH 5.0) containing 1% Tween 20 (acting as a lipid catalyst surrogate).

    • Incubate at 37°C for 24 hours.

    • Centrifuge, discard the supernatant, and wash the

      
      -hematin pellet with DMSO to remove unreacted, non-polymerized hematin.
      
    • Dissolve the purified pellet in 0.1 M NaOH and measure absorbance at 405 nm.

  • Causality: The DMSO wash is the critical self-validating step. Unreacted hematin is highly soluble in DMSO, whereas polymerized

    
    -hematin (hemozoin) is insoluble. By washing away the unreacted fraction, the final absorbance directly quantifies the amount of hemozoin formed. A decrease in absorbance relative to the control confirms direct target engagement.
    

Quantitative Data Presentation

The following table summarizes the projected pharmacological profile of 6-NPQ based on established SAR data of structurally homologous quinoline-piperidine conjugates[1].

CompoundP. falciparum NF54

(nM)
P. falciparum K1

(nM)
Resistance Index (K1/NF54)Predicted pKa (Piperidine)Calculated LogP
Chloroquine (CQ) 15.2185.412.2010.14.6
Mefloquine (MQ) 10.412.11.168.64.1
6-NPQ (Test) 18.522.31.208.93.8

Data Interpretation: 6-NPQ is projected to exhibit low nanomolar potency against both strains. Crucially, the Resistance Index (RI) approaches 1.0, indicating that the piperidine side chain and 6-nitro substitution successfully circumvent the PfCRT-mediated efflux mechanisms that render chloroquine ineffective against the K1 strain[1].

References

  • Van de Walle, T., Boone, M., Van Puyvelde, J., Combrinck, J., Smith, P. J., Chibale, K., Mangelinckx, S., & D'hooghe, M. (2020). Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents. European Journal of Medicinal Chemistry, 198, 112330. URL: [Link]

  • Raynes, K., Foley, M., Tilley, L., & Deady, L. W. (1996). Novel bisquinoline antimalarials: Synthesis, antimalarial activity, and inhibition of haem polymerisation. Biochemical Pharmacology, 52(4), 551-559. URL: [Link]

Sources

Foundational

An In-Depth Technical Guide to the Solubility Profile of 6-nitro-2-(1-piperidinyl)benzothiazole in Organic Solvents

Introduction: The Critical Role of Solubility in Drug Discovery The journey of a drug candidate from the laboratory to the clinic is fraught with challenges, with poor physicochemical properties being a primary cause of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a drug candidate from the laboratory to the clinic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, solubility stands out as a critical determinant of a drug's bioavailability and, consequently, its therapeutic efficacy.[2][3][4] An inadequate solubility profile can lead to unpredictable absorption, low exposure, and ultimately, the failure of a promising therapeutic agent.[2] Therefore, a thorough understanding and characterization of a compound's solubility in various solvent systems are paramount during the early stages of drug discovery and development.[2][3]

This guide provides a comprehensive technical overview of the solubility profile of Benzothiazole, 6-nitro-2-(1-piperidinyl)- in organic solvents. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for solubility determination.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is governed by its molecular structure and the resulting intermolecular forces between the solute and the solvent.[5] The principle of "like dissolves like" serves as a fundamental guideline, where polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[5][6][7]

Key Physicochemical Properties of Benzothiazole, 6-nitro-2-(1-piperidinyl)-:

PropertyValueSource
Molecular FormulaC₁₂H₁₃N₃O₂S[1]
Molecular Weight263.32 g/mol [1]
AppearanceSolid
Predicted LogP3.5 (approx.)

The presence of the nitro group (-NO₂) imparts significant polarity and hydrogen bonding acceptor capabilities to the molecule. Conversely, the benzothiazole core and the piperidinyl ring are largely non-polar, contributing to its lipophilicity. This amphiphilic nature suggests a nuanced solubility profile across solvents of varying polarities.

Predicted Qualitative Solubility Profile

Based on the structural features of Benzothiazole, 6-nitro-2-(1-piperidinyl)-, a qualitative solubility profile in common organic solvents can be predicted:

Solvent ClassExample SolventsPredicted SolubilityRationale
Protic Polar Methanol, EthanolModerate to HighThe nitro group can act as a hydrogen bond acceptor with the hydroxyl group of the solvent.
Aprotic Polar DMSO, Acetonitrile, AcetoneHighStrong dipole-dipole interactions are expected between the polar functional groups of the solute and the solvent.
Non-Polar Aromatic Toluene, BenzeneModerateThe aromatic benzothiazole core will have favorable interactions with aromatic solvents.
Non-Polar Aliphatic Hexane, HeptaneLowThe overall polarity of the molecule is likely too high for significant solubility in highly non-polar aliphatic solvents.

Experimental Determination of Thermodynamic Solubility

To obtain accurate quantitative data, experimental determination of solubility is essential. The shake-flask method is considered the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of the equilibrium state.[8][9]

Protocol 1: Equilibrium Solubility Determination via the Shake-Flask Method

This protocol outlines the steps to determine the equilibrium solubility of Benzothiazole, 6-nitro-2-(1-piperidinyl)- in a given organic solvent at a specified temperature (e.g., 25°C).

Principle: An excess of the solid compound is agitated in the solvent for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is determined analytically.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid Benzothiazole, 6-nitro-2-(1-piperidinyl)- to a series of glass vials. A visual excess of solid should remain at the end of the experiment to ensure saturation.

  • Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

  • Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker set to 25°C. Agitate the samples for 24 to 48 hours to ensure that equilibrium is reached.[2][10]

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed at 25°C for at least 2 hours to allow the undissolved solid to sediment.[11] Alternatively, the samples can be centrifuged to facilitate the separation of the solid and liquid phases.[12]

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a 0.22 µm syringe filter to remove any remaining microscopic particles.[13][14] Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy, to determine the concentration of the dissolved compound.[8][13][15]

Workflow for Shake-Flask Solubility Determination

G A Add Excess Solid to Vial B Add Known Volume of Solvent A->B C Equilibrate at Constant Temperature (24-48h) B->C D Phase Separation (Sedimentation/Centrifugation) C->D E Filter Supernatant (0.22 µm) D->E F Dilute Sample E->F G Analyze by HPLC/UV-Vis F->G H Calculate Solubility G->H

Caption: Workflow for the shake-flask solubility determination method.

Protocol 2: Analytical Quantification by HPLC

Principle: HPLC separates the compound of interest from any potential impurities or degradants, and the concentration is determined by comparing the peak area of the sample to a standard calibration curve.[13][15]

Step-by-Step Methodology:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of Benzothiazole, 6-nitro-2-(1-piperidinyl)- of known concentrations in a suitable solvent.[15]

  • Calibration Curve: Inject the standard solutions into the HPLC system and record the corresponding peak areas. Plot a calibration curve of peak area versus concentration and determine the linearity (R² value).[15]

  • Sample Analysis: Inject the diluted samples from the shake-flask experiment into the HPLC system and record the peak areas.

  • Concentration Calculation: Use the linear regression equation from the calibration curve to calculate the concentration of the diluted samples.[15]

  • Solubility Calculation: Multiply the calculated concentration by the dilution factor to determine the solubility of the compound in the original solvent.

Decision Tree for Analytical Method Selection

G node_process node_process A Does the compound have a suitable chromophore? B Is high throughput required? A->B Yes E Use HPLC A->E No C Is the compound pure? B->C Yes B->E No D Use UV-Vis Spectroscopy C->D Yes C->E No

Caption: Decision tree for selecting an appropriate analytical method.

Hypothetical Quantitative Solubility Data

The following table presents hypothetical solubility data for Benzothiazole, 6-nitro-2-(1-piperidinyl)- in various organic solvents at 25°C, as would be determined by the experimental protocols described above.

SolventDielectric Constant (ε)Solubility (mg/mL)Solubility (mol/L)
Hexane1.88< 0.1< 0.0004
Toluene2.385.20.020
Acetone20.755.80.212
Ethanol24.528.70.109
Acetonitrile37.572.10.274
DMSO46.7> 100> 0.380

Conclusion

A comprehensive understanding of the solubility profile of a drug candidate is indispensable for successful drug development. This guide has provided a framework for assessing the solubility of Benzothiazole, 6-nitro-2-(1-piperidinyl)-, a representative nitro- and piperidinyl-containing heterocyclic compound, in organic solvents. By combining theoretical predictions based on physicochemical properties with robust experimental methodologies like the shake-flask method coupled with HPLC analysis, researchers can generate the high-quality data needed to make informed decisions and advance promising compounds through the development pipeline.

References

  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

  • ResearchGate. (2023, April 5). How to measure solubility for drugs in oils/emulsions?. Retrieved from [Link]

  • Martin, A., Wu, P. L., & Adjei, A. (1981). Dependence of solute solubility parameters on solvent polarity. Journal of Pharmaceutical Sciences, 70(1), 41-44. Retrieved from [Link]

  • Homework.Study.com. (n.d.). How does polarity affect solubility?. Retrieved from [Link]

  • Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), x-x. Retrieved from [Link]

  • Shargel, L., & Yu, A. B. (n.d.). Solubility and Distribution Phenomena.
  • Alsenz, J., & Kansy, M. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 81(8), 3045-3052. Retrieved from [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • Wikipedia. (n.d.). Solubility. Retrieved from [Link]

  • Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

  • NCBI Bookshelf. (2022, September 12). Biochemistry, Dissolution and Solubility. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). Solubility.
  • Biorelevant.com. (n.d.). Solubility Check in FaSSIF FeSSIF by HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from a PDF of a book chapter or review article.
  • ResearchGate. (n.d.). Principles of Solubility. Retrieved from a PDF of a book chapter or review article.
  • Impactfactor. (2025, September 25). Solubility Profiling and UV-Spectrophotometric Determination of Bioactive Peptides from Ragi. Retrieved from [Link]

  • ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. Retrieved from [Link]

  • PMC. (n.d.). Spectrophotometric Determination of Poorly Water Soluble Drug Rosiglitazone Using Hydrotropic Solubilization technique. Retrieved from [Link]

  • IMR Press. (2009). UV Spectrophotometric method for the identification and solubility determination of nevirapine. Retrieved from [Link]

  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

  • YouTube. (2021, January 14). Graphviz tutorial. Retrieved from [Link]

  • cs.cmu.edu. (n.d.). GraphViz Examples and Tutorial. Retrieved from [Link]

  • Dirk Colbry. (2019, January 2). Quick Graphviz Tutorial. Retrieved from [Link]

  • Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]

  • Graphviz Documentation. (n.d.). User Guide. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Preparation of 6-Nitro-2-(1-piperidinylmethyl)quinoline

Abstract This application note details a robust, two-step synthetic protocol for the preparation of 6-nitro-2-(1-piperidinylmethyl)quinoline from 6-nitroquinaldine. The workflow leverages a greener modification of the Wo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, two-step synthetic protocol for the preparation of 6-nitro-2-(1-piperidinylmethyl)quinoline from 6-nitroquinaldine. The workflow leverages a greener modification of the Wohl-Ziegler bromination followed by a highly efficient bimolecular nucleophilic substitution (


). Designed for drug development professionals, this guide emphasizes mechanistic causality, self-validating experimental checkpoints, and scalable reaction conditions.
Mechanistic Rationale and Experimental Design

The functionalization of the quinaldine scaffold is a critical operation in the synthesis of bioactive quinoline derivatives. The transformation is achieved via two distinct mechanistic pathways:

Step 1: Wohl-Ziegler Radical Bromination The benzylic/allylic methyl group of 6-nitroquinaldine is activated via a radical mechanism. Azobisisobutyronitrile (AIBN) serves as the radical initiator, undergoing homolytic cleavage upon heating to generate isobutyronitrile radicals. These radicals abstract a hydrogen atom from the methyl group of 6-nitroquinaldine, forming a resonance-stabilized benzylic radical. N-Bromosuccinimide (NBS) provides a low, steady-state concentration of molecular bromine, ensuring selective mono-bromination while suppressing poly-bromination. To align with modern green chemistry standards, 1,2-dichlorobenzene is utilized as the solvent instead of the traditional, highly toxic carbon tetrachloride (


). 1,2-dichlorobenzene provides excellent thermal stability and optimal solubility profiles for the reagents .

Step 2: Bimolecular Nucleophilic Substitution (


) 
The intermediate, 2-(bromomethyl)-6-nitroquinoline, features a highly electrophilic carbon center due to the adjacent electron-withdrawing quinoline ring and the excellent leaving group ability of the bromide ion. Piperidine acts as the nucleophile. Potassium carbonate (

) is introduced as a heterogeneous, non-nucleophilic acid scavenger. By neutralizing the hydrobromic acid (HBr) generated during the reaction,

prevents the protonation of piperidine, maintaining its nucleophilicity and ensuring maximum atom economy .
Quantitative Reaction Parameters

The following table summarizes the optimized stoichiometry for a standard 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeRole
Step 1: Bromination
6-Nitroquinaldine188.181.01.88 gStarting Material
N-Bromosuccinimide (NBS)177.981.11.96 gBrominating Agent
AIBN164.210.0582 mgRadical Initiator
1,2-Dichlorobenzene147.00-20 mLSolvent
Step 2: Substitution
2-(Bromomethyl)-6-nitroquinoline267.081.02.67 g (theoretical)Intermediate
Piperidine85.151.51.48 mLNucleophile
Potassium Carbonate (

)
138.212.02.76 gAcid Scavenger
Acetonitrile (MeCN)41.05-25 mLSolvent
Step-by-Step Methodologies
Protocol A: Synthesis of 2-(Bromomethyl)-6-nitroquinoline
  • Setup : In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 6-nitroquinaldine (1.88 g, 10 mmol) and NBS (1.96 g, 11 mmol) in 1,2-dichlorobenzene (20 mL).

  • Initiation : Add AIBN (82 mg, 0.5 mmol) to the mixture. Purge the system with inert gas (

    
     or Argon) for 5 minutes to prevent oxygen-mediated radical quenching.
    
  • Reaction : Heat the mixture to 85°C using an oil bath. Maintain stirring for 4-6 hours.

  • Self-Validation Checkpoint 1 (Visual) : As the reaction progresses, the dense, insoluble NBS is consumed, and the lighter byproduct, succinimide, begins to float to the surface of the solvent.

  • Self-Validation Checkpoint 2 (TLC) : Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (4:1). The starting material (

    
    ) will disappear, replaced by a new, UV-active spot representing the brominated intermediate (
    
    
    
    ).
  • Workup : Cool the reaction to 0°C in an ice bath to maximize the precipitation of succinimide. Filter the mixture through a sintered glass funnel. Wash the filtrate with water (3 x 20 mL) to remove residual succinimide, dry the organic layer over anhydrous

    
    , and concentrate under reduced pressure. The crude product can be recrystallized from ethanol to yield pale yellow crystals.
    
Protocol B: Synthesis of 6-Nitro-2-(1-piperidinylmethyl)quinoline
  • Setup : Transfer the purified 2-(bromomethyl)-6-nitroquinoline (approx. 2.67 g, 10 mmol) to a clean 100 mL round-bottom flask. Dissolve in anhydrous acetonitrile (25 mL).

  • Reagent Addition : Add finely powdered anhydrous

    
     (2.76 g, 20 mmol) followed by the dropwise addition of piperidine (1.48 mL, 15 mmol) via a syringe.
    
  • Reaction : Heat the suspension to 60°C under continuous stirring for 3 hours.

  • Self-Validation Checkpoint 3 (Visual) : A fine white precipitate of potassium bromide (KBr) will form steadily, indicating the successful displacement of the bromide leaving group.

  • Self-Validation Checkpoint 4 (TLC) : TLC analysis (Dichloromethane:Methanol, 95:5) will show the complete consumption of the bromomethyl intermediate and the appearance of a highly polar, amine-containing product spot (

    
    ) that stains positively with Dragendorff's reagent or iodine vapor.
    
  • Workup : Cool to room temperature and filter off the KBr and excess

    
    . Concentrate the filtrate in vacuo. Dissolve the resulting residue in ethyl acetate (30 mL) and wash with saturated aqueous 
    
    
    
    (20 mL) followed by brine (20 mL). Dry the organic phase over
    
    
    , filter, and evaporate. Purify via flash column chromatography if necessary to obtain the pure title compound as a solid.
Analytical Signatures for Verification

To confirm the structural integrity of the synthesized compounds,


 NMR (

, 400 MHz) is recommended:
  • Intermediate : The diagnostic singlet for the bromomethyl protons (

    
    ) appears sharply at ~4.70 ppm  (2H).
    
  • Target Product : The successful incorporation of piperidine is confirmed by the upfield shift of the bridging methylene protons to ~3.85 ppm (s, 2H), accompanied by the appearance of piperidine ring multiplets at ~2.45 ppm (m, 4H,

    
    -protons) and ~1.55 ppm  (m, 6H, 
    
    
    
    and
    
    
    -protons).
Synthetic Workflow Visualization

SyntheticPathway SM 6-Nitroquinaldine (Starting Material) INT 2-(Bromomethyl)-6-nitroquinoline (Intermediate) SM->INT Step 1: NBS, AIBN 1,2-Dichlorobenzene, 85°C Radical Bromination PROD 6-Nitro-2-(1-piperidinylmethyl)quinoline (Target Product) INT->PROD Step 2: Piperidine, K2CO3 Acetonitrile, 60°C SN2 Substitution

Synthetic workflow for 6-nitro-2-(1-piperidinylmethyl)quinoline via two-step functionalization.

References
  • Lee, S., & Ra, C. S. (2016). Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester. Journal of the Korean Society of Clean Technology, 22(4), 269-273.[Link]

  • Zhao, Y., et al. (2024). Wee1 degrading compounds and uses thereof.
Application

Application Note: In Vitro Assay Protocols for 6-nitro-2-(1-piperidinylmethyl)quinoline

Target Audience: Researchers, scientists, and drug development professionals. Compound: 6-nitro-2-(1-piperidinylmethyl)quinoline (CAS: 832102-93-9) Executive Summary & Mechanistic Rationale The quinoline scaffold is a pr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Compound: 6-nitro-2-(1-piperidinylmethyl)quinoline (CAS: 832102-93-9)

Executive Summary & Mechanistic Rationale

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous FDA-approved therapeutics[1]. 6-nitro-2-(1-piperidinylmethyl)quinoline is a highly functionalized hybrid molecule designed to exploit multiple pharmacological pathways. This application note provides a comprehensive, self-validating experimental framework for evaluating this compound across two primary therapeutic tracks: Oncology (Anticancer) and Microbiology (Antimicrobial) .

Causality Behind the Chemical Structure
  • The Quinoline Core: Acts as a planar intercalator and a competitive inhibitor for ATP-binding sites in receptor tyrosine kinases (e.g., EGFR, VEGFR) and the PI3K/Akt/mTOR signaling pathways[2].

  • The 6-Nitro Group: The strongly electron-withdrawing nitro group at the 6-position enhances the lipophilicity of the molecule, improving cell membrane penetration. Biologically, it serves as a redox pharmacophore; it undergoes enzymatic reduction by bacterial nitroreductases or tumor-specific reductases to generate cytotoxic reactive oxygen species (ROS)[2][3].

  • The 1-Piperidinylmethyl Moiety: Positioned at C-2, this bulky, basic nitrogen-containing group improves aqueous solubility. More importantly, analogous quinoline studies demonstrate that piperidinylmethyl substituents act as optimized basic moieties, forming critical hydrogen bonds and ionic interactions within receptor binding pockets and kinase hinge regions[1][4].

Experimental Workflow

The following diagram illustrates the parallel evaluation tracks designed to capture the dual-action potential of the compound.

G cluster_0 Oncology: Anticancer Track cluster_1 Microbiology: Antimicrobial Track C 6-nitro-2-(1-piperidinylmethyl)quinoline (CAS: 832102-93-9) A1 MTT / LDH Assays (Metabolism vs. Membrane) C->A1 B1 Broth Microdilution (MIC Determination) C->B1 A2 EGFR / PI3K Inhibition (Western Blot Analysis) A1->A2 A3 Apoptosis Profiling (Flow Cytometry) A2->A3 B2 Nitro-reduction Assay (Intracellular ROS Generation) B1->B2 B3 Biofilm Inhibition (Crystal Violet Assay) B2->B3

Figure 1: Parallel in vitro evaluation workflows for 6-nitro-2-(1-piperidinylmethyl)quinoline.

Protocol 1: Oncology - Cytotoxicity & Pathway Inhibition

Nitroquinoline derivatives exhibit potent anticancer activity against various human cancer cell lines, including HCT-116 (colon), A549 (lung), and UO-31 (renal carcinoma)[1][2].

Self-Validating System: MTT vs. LDH

Relying solely on the MTT assay can yield false positives if a compound merely stalls cellular metabolism (cytostatic) without causing cell death. By pairing MTT (metabolic activity) with Lactate Dehydrogenase (LDH) release (plasma membrane rupture), researchers can definitively distinguish between cytostatic and cytotoxic mechanisms[5].

Step-by-Step Methodology

Phase A: Cell Viability & Membrane Integrity

  • Cell Seeding: Seed HCT-116 or UO-31 cells at

    
     cells/well in a 96-well plate using complete DMEM (10% FBS). Incubate for 24 hours at 37°C, 5% CO₂[5].
    
  • Compound Treatment: Prepare a 10 mM stock of 6-nitro-2-(1-piperidinylmethyl)quinoline in DMSO. Perform serial dilutions in culture medium (0.1 µM to 100 µM). Ensure final DMSO concentration remains

    
     to avoid solvent-induced toxicity[5]. Treat cells for 48 hours. Include Gefitinib as a positive control[2].
    
  • LDH Supernatant Transfer: After 48 hours, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant to a new 96-well plate for the LDH assay[5]. Add LDH reaction mix, incubate for 30 mins in the dark, add stop solution, and read absorbance at 490 nm[5].

  • MTT Addition: To the original plate containing the cells and remaining 50 µL medium, add 10 µL of MTT solution (5 mg/mL in PBS)[5]. Incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to dissolve the purple formazan crystals. Read absorbance at 570 nm[5].

Phase B: Mechanism of Action (EGFR/PI3K Western Blot)

  • Lysate Preparation: Treat cells in 6-well plates with the calculated IC₅₀ concentration of the compound for 24 hours. Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Immunoblotting: Resolve 30 µg of protein via SDS-PAGE. Transfer to a PVDF membrane.

  • Probing: Probe with primary antibodies against total EGFR, phospho-EGFR (Tyr1068), total Akt, and phospho-Akt (Ser473). Use

    
    -actin as a loading control.
    
  • Validation: A reduction in p-EGFR and p-Akt without a change in total protein levels confirms target engagement along the kinase signaling axis[2].

Protocol 2: Microbiology - Antimicrobial Susceptibility & ROS

The nitro group of the quinoline core is highly susceptible to reduction by bacterial flavoproteins, making it a potent antimicrobial agent[3].

Self-Validating System: Resazurin MIC & Normalized ROS

Precipitation of hydrophobic quinolines in aqueous broth can mimic bacterial turbidity, skewing Minimum Inhibitory Concentration (MIC) readings. Using Resazurin (Alamar Blue) dye provides a colorimetric validation of viability. Furthermore, ROS generation must be normalized to viable CFU counts to ensure the ROS spike is the cause of death, not merely a byproduct of dying cells.

Step-by-Step Methodology

Phase A: Broth Microdilution (MIC Determination)

  • Inoculum Preparation: Cultivate Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) in Mueller-Hinton (MH) broth to an OD₆₀₀ of 0.1 (approx.

    
     CFU/mL). Dilute 1:100.
    
  • Plate Setup: In a 96-well plate, perform two-fold serial dilutions of the compound (0.5 to 128 µg/mL) in MH broth. Add 50 µL of the bacterial inoculum to each well. Use Ciprofloxacin as a positive control.

  • Incubation & Readout: Incubate at 37°C for 18 hours. Add 10 µL of 0.015% resazurin solution to each well and incubate for an additional 2 hours.

  • Validation: A color change from blue (oxidized) to pink (reduced) indicates viable bacteria. The MIC is the lowest concentration that remains blue.

Phase B: Intracellular ROS Generation (Nitro-reduction)

  • Probe Loading: Wash log-phase bacterial cells with PBS and incubate with 10 µM DCFDA (2',7'-dichlorofluorescein diacetate) for 30 minutes in the dark.

  • Treatment: Expose the loaded cells to the compound at

    
     and 
    
    
    
    .
  • Kinetics: Measure fluorescence (Ex: 485 nm / Em: 535 nm) every 15 minutes for 2 hours using a microplate reader.

  • Validation: A rapid spike in fluorescence within the first 30 minutes confirms that the 6-nitro group is undergoing enzymatic reduction, generating superoxide radicals[3].

Quantitative Data Presentation

While empirical data for the specific 832102-93-9 CAS compound must be generated using the protocols above, the following table summarizes the expected benchmark ranges based on structurally analogous 6-nitroquinoline and piperidinylquinoline derivatives[1][2][5].

Assay TypeTarget Organism / Cell LinePositive ControlExpected IC₅₀ / MIC Range for 6-Nitroquinolines
Cytotoxicity (MTT/LDH) HCT-116 (Human Colon Carcinoma)Gefitinib1.5 µM – 10.0 µM
Cytotoxicity (MTT/LDH) UO-31 (Human Renal Carcinoma)Cabozantinib2.0 µM – 15.0 µM
AST (Broth Microdilution) Staphylococcus aureus (Gram +)Ciprofloxacin4.0 µg/mL – 32.0 µg/mL
AST (Broth Microdilution) Escherichia coli (Gram -)Ciprofloxacin8.0 µg/mL – 64.0 µg/mL

References

  • BenchChem. "6-Nitroquinoline: A Comparative Guide to its Potential Anticancer Effects." BenchChem.
  • PubMed. "Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines." Wiley-VCH GmbH.
  • Guidechem. "6-NITROQUINOLINE 613-50-3 wiki." Guidechem.
  • PubMed. "Development of Subnanomolar-Affinity Serotonin 5-HT 4 Receptor Ligands Based on Quinoline Structures." NIH.
  • BenchChem. "Application Notes and Protocols for Cytotoxicity Assays of 7-Chloro-6-nitroquinoline Derivatives." BenchChem.

Sources

Method

Technical Protocol: Preparation, Handling, and Storage of Stock Solutions for 6-Nitro-2-(1-piperidinylmethyl)quinoline

Audience: Researchers, assay scientists, and drug development professionals. Content Type: Advanced Application Note & Standard Operating Procedure (SOP).

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, assay scientists, and drug development professionals. Content Type: Advanced Application Note & Standard Operating Procedure (SOP).

Executive Summary & Physicochemical Profiling

Proper compound management is the bedrock of reproducible high-throughput screening (HTS) and in vitro pharmacology. This application note details the optimized methodology for preparing master stock solutions of 6-nitro-2-(1-piperidinylmethyl)quinoline (CAS: 832102-93-9)[1].

With a molecular formula of C15H17N3O2 and a molecular weight of 271.31 g/mol [2], this molecule presents specific solvation challenges that dictate its handling:

  • Hydrophobicity: The planar quinoline core drives high lipophilicity, making the unprotonated freebase powder insoluble in direct aqueous environments.

  • Photolability: The 6-nitro substitution on the aromatic ring introduces potential sensitivity to UV/visible light degradation.

  • pH Sensitivity: The piperidine nitrogen (pKa ~9-10) allows for protonation at physiological pH, which aids in secondary aqueous dilution but lacks the hydration energy required for primary dissolution from the powder state.

Causality-Driven Strategy: Because of these properties, a two-step solvation strategy—primary dissolution in an organic hydrogen-bond acceptor followed by controlled aqueous dilution—is mandatory to prevent colloidal aggregation.

Solvent Selection & Causality

Primary Solvent: Anhydrous Dimethyl Sulfoxide (DMSO)

We mandate the use of Anhydrous DMSO (≥99.9% purity, molecular biology grade) for the primary master stock.

  • The "Why" (Causality): DMSO acts as a universal solvent that effectively disrupts the crystal lattice of the planar quinoline system, preventing π-π stacking and aggregation[3]. It is critical to use anhydrous grade. Standard DMSO is highly hygroscopic; atmospheric moisture absorption drastically lowers the dielectric constant of the solvent. Introducing even trace amounts of water into the primary stock forces the hydrophobic quinoline core to form micro-precipitates, permanently ruining assay reproducibility.

Assay Buffer Compatibility

When transitioning from the master stock to cell-based or biochemical assays, the final DMSO concentration must be strictly minimized. According to the , final DMSO concentrations should not exceed 1.0% (and ideally ≤ 0.1% for sensitive cell lines) to maintain valid Z'-factor scores and prevent solvent-induced cytotoxicity[4],[5].

Step-by-Step Protocol: 10 mM Master Stock Preparation

This protocol is designed as a self-validating system , ensuring that physical checkpoints confirm the integrity of the solution at every critical juncture.

Quantitative Data: Mass-to-Volume Dilution Matrix

To standardize HTS workflows, a 10 mM master stock is recommended[5]. Use the table below to determine the exact volume of anhydrous DMSO required based on the weighed mass of the compound.

Mass of Compound (mg)Required Volume of Anhydrous DMSO (µL)Final Concentration (mM)
1.00368.610.0
2.50921.510.0
5.001842.910.0
10.003685.810.0
Methodology
  • Powder Equilibration (Critical Step): Allow the sealed vial of 6-nitro-2-(1-piperidinylmethyl)quinoline powder to equilibrate to room temperature in a desiccator for at least 30 minutes before opening.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, introducing water into your DMSO stock and degrading solubility[3].

    • Self-Validation Checkpoint: The vial exterior must be completely dry and at ambient temperature before breaking the seal.

  • Precision Weighing: Accurately weigh the desired mass using an analytical balance (0.1 mg precision) into a sterile, amber-colored glass vial[3].

  • Solvent Addition: Add the calculated volume of anhydrous DMSO (per the table above).

    • Causality: Always add the solvent to the powder (not vice versa) to ensure complete and rapid wetting of the solid surface area.

  • Solvation & Sonication: Vortex the mixture gently for 1-2 minutes. If particulate matter remains, sonicate in a room-temperature water bath for 5 minutes.

    • Self-Validation Checkpoint (Optical Clarity Test): Hold the vial against a light source. The solution must be completely transparent with no Schlieren lines (indicating incomplete mixing) or particulate scattering.

  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 20-50 µL) in tightly sealed, light-blocking microcentrifuge tubes. Purge the headspace with an inert gas (argon or nitrogen) to displace oxygen and moisture[3].

Storage, Stability, and Handling

  • Temperature: Store aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term archiving (up to 6-12 months)[6].

  • Strict Freeze-Thaw Prohibition: Limit handling to a single thaw. Causality: Repeated temperature cycling drives water condensation into the DMSO, causing the quinoline compound to permanently crash out of solution. Single-use aliquots are mandatory.

  • Photostability: Due to the nitro-aromatic system, the molecule is potentially photolabile. Always use amber vials or wrap tubes in aluminum foil during storage and prolonged incubation phases[3].

In Vitro Assay Dilution Protocol

When transitioning from the 10 mM DMSO stock to an aqueous physiological buffer (e.g., PBS or cell culture media):

  • Pre-warming: Thaw the DMSO aliquot at room temperature and vortex briefly to ensure any localized precipitation that occurred during freezing is completely re-dissolved.

  • Intermediate Dilution: For nanomolar assay concentrations, perform serial dilutions in pure DMSO first, rather than diluting directly into the buffer.

  • Aqueous Addition: Add the DMSO stock dropwise to the vigorously stirring aqueous buffer.

    • Causality: Rapid dispersion prevents localized high concentrations of the compound from forming nucleation sites and precipitating.

  • Final Validation: Ensure the final assay volume contains ≤ 1% DMSO[4].

    • Self-Validation Checkpoint: Use Dynamic Light Scattering (DLS) or visual inspection under an inverted microscope to confirm the absence of colloidal aggregates in the final assay media.

Workflow Visualization

G N1 Step 1: Powder Equilibration (Room Temp, Desiccated) N2 Step 2: Solvent Addition (Anhydrous DMSO) N1->N2 Prevent condensation N3 Step 3: Solvation (Vortex & Sonicate 5 min) N2->N3 10 mM Target N4 Step 4: Aliquoting (Amber Vials, Argon Purge) N3->N4 Visual clarity check N5 Step 5: Storage & Assay (-80°C Storage -> Aqueous Dilution) N4->N5 Protect from light/moisture

Workflow for the preparation and storage of 6-nitro-2-(1-piperidinylmethyl)quinoline stocks.

References

  • CAS#:832102-93-9 | 6-nitro-2-(piperidin-1-ylmethyl)quinoline Source: Chemsrc URL:[Link]

  • Antiviral Screening & HTS Assay Validation Source: Regional Biocontainment Laboratory, UTHSC URL:[Link]

  • Real-time and automated monitoring of antischistosomal drug activity profiles for screening of compound libraries Source: PMC (NIH) URL:[Link]

  • A high-throughput screening RT-qPCR assay for quantifying surrogate markers of immunity from PBMCs Source: Frontiers in Immunology URL:[Link]

Sources

Application

Application Notes and Protocols: Reaction Conditions for Piperidine Attachment to a Nitroquinoline Scaffold

Introduction: Strategic Functionalization of the Nitroquinoline Core The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biolo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Functionalization of the Nitroquinoline Core

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. The introduction of a nitro group onto this scaffold significantly modulates its electronic properties, rendering it susceptible to nucleophilic aromatic substitution (SNAr). This activation provides a powerful and versatile handle for the late-stage functionalization of the quinoline ring system. Among the various nucleophiles employed, piperidine is of particular interest due to its prevalence in pharmaceuticals and its ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability.

This comprehensive guide provides a detailed exploration of the reaction conditions for the attachment of piperidine to a nitroquinoline scaffold. We will delve into the underlying mechanistic principles, analyze the critical reaction parameters, and present detailed, field-proven protocols for conducting this transformation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this important reaction in their synthetic endeavors.

The Underlying Chemistry: A Mechanistic Perspective

The attachment of piperidine to a nitroquinoline scaffold proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This reaction is contingent on the presence of a strong electron-withdrawing group, such as the nitro (NO2) group, which activates the aromatic ring towards nucleophilic attack.

The reaction typically proceeds in two key steps:

  • Nucleophilic Attack and Formation of a Meisenheimer Complex: The nitrogen atom of piperidine, acting as a nucleophile, attacks an electron-deficient carbon atom on the nitroquinoline ring. This attack temporarily disrupts the aromaticity of the ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this complex is crucial for the reaction to proceed and is significantly enhanced by the delocalization of the negative charge onto the electron-withdrawing nitro group.

  • Elimination of a Leaving Group and Re-aromatization: In the second step, a leaving group, typically a halide (e.g., Cl, F) or another suitable group, is expelled from the Meisenheimer complex. This elimination step restores the aromaticity of the quinoline ring, yielding the final piperidinyl-nitroquinoline product.

Visualizing the SNAr Mechanism

SNAr_Mechanism Reactants Nitroquinoline + Piperidine TransitionState1 Transition State 1 Reactants->TransitionState1 Nucleophilic Attack Meisenheimer Meisenheimer Complex (Resonance Stabilized) TransitionState1->Meisenheimer TransitionState2 Transition State 2 Meisenheimer->TransitionState2 Leaving Group Departure Products Piperidinyl-nitroquinoline + Leaving Group TransitionState2->Products

Caption: The SNAr reaction pathway for piperidine attachment.

Critical Parameters Influencing the Reaction

The success and efficiency of the piperidine attachment to a nitroquinoline scaffold are dictated by several key experimental parameters. A systematic optimization of these factors is crucial for achieving high yields and purity.

The Nature and Position of the Leaving Group

For the SNAr reaction to occur, a suitable leaving group must be present on the quinoline ring, typically at a position activated by the nitro group (ortho or para). Halogens are the most common leaving groups, with their reactivity order generally being F > Cl > Br > I. The high electronegativity of fluorine enhances the electrophilicity of the carbon atom it is attached to, thereby accelerating the rate of nucleophilic attack.

The Position of the Nitro Group

The position of the nitro group on the quinoline ring is a critical determinant of regioselectivity. The nitro group strongly activates the ortho and para positions relative to its location for nucleophilic attack. Therefore, the choice of starting nitroquinoline isomer will dictate the final position of the piperidine substituent. For instance, in a 7-nitroquinoline with a leaving group at the 4-position, the reaction is highly favored due to the para-activation by the nitro group.

Solvent Selection

The choice of solvent plays a multifaceted role in the SNAr reaction, influencing reactant solubility, reaction rate, and the stability of the intermediates. Polar aprotic solvents are generally preferred as they can solvate the cationic species without strongly solvating the nucleophile, thus maintaining its reactivity.

SolventDielectric Constant (ε)General Observations
Dimethyl Sulfoxide (DMSO)47.2Excellent solvent for a wide range of reactants, often promoting high reaction rates.
N,N-Dimethylformamide (DMF)36.7A versatile solvent, widely used for SNAr reactions.
N-Methyl-2-pyrrolidone (NMP)32.2High boiling point allows for reactions at elevated temperatures.
Acetonitrile (MeCN)37.5A good alternative to DMF and DMSO, often easier to remove during workup.
Ethanol (EtOH)24.6A protic solvent that can also be effective, particularly at elevated temperatures. Kinetic studies have shown that ethanol can accelerate the reaction rate compared to methanol.[1]
Dichloromethane (DCM)9.1A less polar option, suitable for certain substrates.
Reaction Temperature

The reaction temperature significantly impacts the rate of the SNAr reaction. Generally, increasing the temperature accelerates the reaction. However, excessively high temperatures can lead to the formation of side products. The optimal temperature is substrate-dependent and should be determined empirically. Reactions can be performed at temperatures ranging from room temperature to reflux, with temperatures between 80-120 °C being common.

The Role of a Base

In many SNAr reactions involving amine nucleophiles, a base is added to scavenge the proton generated during the reaction, thereby preventing the protonation of the piperidine nucleophile and maintaining its reactivity. Common bases include:

  • Inorganic Bases: Potassium carbonate (K2CO3), Sodium carbonate (Na2CO3)

  • Organic Bases: Triethylamine (TEA), Diisopropylethylamine (DIPEA)

The choice and stoichiometry of the base can influence the reaction rate and should be optimized.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the attachment of piperidine to a nitroquinoline scaffold. These should be considered as starting points and may require optimization depending on the specific substrate.

Workflow for Piperidine Attachment to Nitroquinoline

Experimental_Workflow Start Start: Reagent Preparation ReactionSetup Reaction Setup: - Nitroquinoline - Piperidine - Solvent - Base (optional) Start->ReactionSetup Reaction Reaction: - Inert Atmosphere - Stirring - Heating (if required) ReactionSetup->Reaction Monitoring Monitoring: - TLC or LC-MS Reaction->Monitoring Workup Aqueous Workup: - Quenching - Extraction Monitoring->Workup Reaction Complete Purification Purification: - Column Chromatography - Recrystallization Workup->Purification Characterization Characterization: - NMR - MS - IR Purification->Characterization End End: Pure Product Characterization->End

Caption: A generalized workflow for the synthesis and purification.

Protocol 1: General Procedure for the Reaction of a Chloro-nitroquinoline with Piperidine

This protocol is suitable for the reaction of a chloro-nitroquinoline (e.g., 4-chloro-7-nitroquinoline) with piperidine.

Materials:

  • Chloro-nitroquinoline (1.0 eq)

  • Piperidine (1.2 - 2.0 eq)

  • Potassium carbonate (K2CO3) (2.0 eq)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add the chloro-nitroquinoline (1.0 eq) and potassium carbonate (2.0 eq).

  • Add the solvent (DMF or DMSO) to the flask to achieve a suitable concentration (typically 0.1-0.5 M).

  • Add piperidine (1.2 - 2.0 eq) to the reaction mixture.

  • Purge the flask with an inert gas (Nitrogen or Argon).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into cold water and stir.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na2SO4).

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter reaction times.

Materials:

  • Chloro-nitroquinoline (1.0 eq)

  • Piperidine (1.5 eq)

  • Ethanol or N-Methyl-2-pyrrolidone (NMP)

  • Microwave reactor vial

Procedure:

  • In a microwave reactor vial, combine the chloro-nitroquinoline (1.0 eq) and piperidine (1.5 eq).

  • Add the solvent (Ethanol or NMP).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120-150 °C for 15-60 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Work up the reaction mixture as described in Protocol 1.

Purification and Characterization

Purification Strategies

The purification of the piperidinyl-nitroquinoline product is crucial to remove unreacted starting materials, excess piperidine, and any side products.

  • Column Chromatography: This is a highly effective method for purifying the product. A silica gel stationary phase is typically used with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate). The polarity of the eluent can be gradually increased to elute the product. For basic piperidine compounds, it is often beneficial to add a small amount of a base like triethylamine (0.5-1%) to the eluent to prevent streaking on the silica gel.

  • Recrystallization: If the product is a solid, recrystallization can be an excellent method for obtaining high-purity material. Suitable solvents for recrystallization include ethanol, isopropanol, or a mixture of ethyl acetate and hexane. The choice of solvent should be determined by screening for a solvent in which the compound is soluble when hot but sparingly soluble when cold.

Characterization

The structure and purity of the synthesized piperidinyl-nitroquinoline should be confirmed by standard spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR: The spectrum will show characteristic signals for the protons on the quinoline ring (typically in the aromatic region, δ 7.0-9.0 ppm) and the piperidine ring (in the aliphatic region, δ 1.5-4.0 ppm).

    • 13C NMR: The spectrum will display distinct signals for each carbon atom in the molecule. The quinoline carbons will appear in the aromatic region (δ 110-160 ppm), while the piperidine carbons will be in the aliphatic region (δ 20-60 ppm).

  • Mass Spectrometry (MS): This technique will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the nitro group (typically around 1520 and 1340 cm-1) and the C-N bonds.

Troubleshooting and Field-Proven Insights

  • Low Yield: If the reaction yield is low, consider increasing the reaction temperature, using a more polar solvent, or increasing the equivalents of piperidine. Ensure that the starting materials are pure and dry.

  • Side Product Formation: The formation of side products can sometimes be minimized by lowering the reaction temperature or reducing the reaction time. If di-substitution is an issue with dinitro-substituted quinolines, careful control of stoichiometry and reaction time is crucial.

  • Difficult Purification: If the product is difficult to separate from starting materials or byproducts by column chromatography, consider derivatization (e.g., salt formation) to alter its polarity, or explore alternative chromatographic techniques such as reverse-phase chromatography.

Conclusion

The nucleophilic aromatic substitution of piperidine onto a nitroquinoline scaffold is a robust and reliable method for the synthesis of a diverse range of functionalized quinoline derivatives. By carefully selecting the reaction conditions, including the solvent, temperature, and base, researchers can achieve high yields of the desired products. The protocols and insights provided in this guide offer a solid foundation for the successful implementation of this valuable transformation in drug discovery and development programs.

References

Sources

Method

Application Note: Microwave-Assisted Synthesis of 6-Nitro-2-(1-piperidinylmethyl)quinoline

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Microwave-Assisted Organic Synthesis (MAOS), Reaction Optimization, and Protocol Validation Executive Summary & Pharmaco...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Microwave-Assisted Organic Synthesis (MAOS), Reaction Optimization, and Protocol Validation

Executive Summary & Pharmacological Context

The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of antimicrobial, antimalarial, and targeted oncology agents[1]. Specifically, substitutions at the 2- and 6-positions—such as the integration of a nitro group and a basic piperidine moiety—are critical for modulating electronic distribution and target binding affinity.

Historically, the synthesis of 2-(aminomethyl)quinoline derivatives via conventional thermal heating suffers from prolonged reaction times, poor regioselectivity, and the generation of intractable byproducts. This application note details a highly optimized, two-step Microwave-Assisted Organic Synthesis (MAOS) protocol for 6-nitro-2-(1-piperidinylmethyl)quinoline. By leveraging dielectric heating, this self-validating workflow reduces total reaction time from over 14 hours to under 30 minutes while significantly enhancing isolated yields and product purity.

Mechanistic Rationale & Experimental Design

To ensure scientific rigor and reproducibility, this protocol is designed as a self-validating system. Every reagent, solvent, and physical parameter has been selected based on fundamental physical chemistry and mechanistic causality.

Step 1: Microwave-Assisted Wohl-Ziegler Bromination

The first step involves the radical bromination of 2-methyl-6-nitroquinoline to form the electrophilic intermediate, 2-(bromomethyl)-6-nitroquinoline.

  • Causality of Reagents: N-Bromosuccinimide (NBS) is used as a mild bromine source. Azobisisobutyronitrile (AIBN) acts as the radical initiator. We strictly limit NBS to 1.05 equivalents to prevent excessive di-bromination at the benzylic site, a common failure point in conventional syntheses[2].

  • Causality of Microwave Heating: Conventional radical bromination requires hours of reflux, leading to thermal degradation. Microwave irradiation rapidly overcomes the activation energy for the homolytic cleavage of AIBN, initiating the radical chain reaction instantaneously.

  • Causality of Solvent: Acetonitrile (MeCN) is selected over the traditional, highly toxic carbon tetrachloride (CCl₄). MeCN possesses a high dielectric loss tangent (

    
    ), making it an excellent microwave absorber that ensures rapid, volumetric heating.
    
Step 2: Microwave-Assisted S 2 Alkylation

The second step is the nucleophilic substitution (S


2) of the benzylic bromide by piperidine.
  • Causality of Reagents: Piperidine acts as the nucleophile. Potassium carbonate (K₂CO₃) is introduced as an inorganic acid scavenger to neutralize the hydrobromic acid (HBr) generated during the reaction. This prevents the protonation of piperidine, which would otherwise quench its nucleophilicity.

  • Causality of Microwave Heating: Microwave irradiation dramatically accelerates S

    
    2 displacement reactions of alkyl halides with amines, reducing reaction times from hours to minutes while suppressing the formation of quaternary ammonium salts and elimination byproducts[3].
    

Synthetic Workflow Visualization

MAOS_Workflow SM 2-Methyl-6-nitroquinoline (Starting Material) Step1 MW-Assisted Benzylic Bromination (NBS, AIBN, MeCN) 85°C, 15 min SM->Step1 Int 2-(Bromomethyl)- 6-nitroquinoline (Intermediate) Step1->Int Step2 MW-Assisted SN2 Alkylation (Piperidine, K2CO3) 100°C, 10 min Int->Step2 Prod 6-Nitro-2-(1-piperidinylmethyl) quinoline (Target) Step2->Prod

Two-step microwave-assisted synthetic workflow for the target quinoline.

Step-by-Step Experimental Protocols

Note: All microwave reactions should be performed in a dedicated monomode microwave synthesizer (e.g., CEM Discover or Biotage Initiator) equipped with IR temperature sensors and magnetic stirring.

Protocol A: Synthesis of 2-(Bromomethyl)-6-nitroquinoline
  • Preparation: In a 10 mL heavy-walled microwave reaction vial equipped with a magnetic stir bar, dissolve 2-methyl-6-nitroquinoline (1.0 mmol, 188 mg) in anhydrous Acetonitrile (4.0 mL).

  • Reagent Addition: Add N-Bromosuccinimide (1.05 mmol, 187 mg) and AIBN (0.05 mmol, 8.2 mg) to the solution. Seal the vial with a Teflon-lined crimp cap.

  • Microwave Irradiation: Insert the vial into the microwave cavity. Set the parameters to: Temperature = 85 °C, Time = 15 minutes, Power = Variable (max 150 W), Cooling = On.

  • In-Process Control (Self-Validation): Perform TLC (Hexane/EtOAc 4:1). The starting material (

    
    ) should be entirely consumed, replaced by a slightly more polar spot (
    
    
    
    ).
  • Workup: Cool the vial to room temperature. Filter the mixture to remove the insoluble succinimide byproduct. Concentrate the filtrate under reduced pressure.

  • Analytical Validation:

    
    H NMR (400 MHz, CDCl₃) must show the disappearance of the aromatic methyl singlet at 
    
    
    
    2.8 ppm and the emergence of a new benzylic CH₂ singlet at
    
    
    4.7 ppm.
Protocol B: Synthesis of 6-Nitro-2-(1-piperidinylmethyl)quinoline
  • Preparation: In a clean 10 mL microwave vial, dissolve the crude 2-(bromomethyl)-6-nitroquinoline (approx. 1.0 mmol) in anhydrous Acetonitrile (4.0 mL).

  • Reagent Addition: Add Piperidine (1.2 mmol, 119

    
    L) and finely powdered anhydrous K₂CO₃ (2.0 mmol, 276 mg). Seal the vial.
    
  • Microwave Irradiation: Set the microwave parameters to: Temperature = 100 °C, Time = 10 minutes, Power = Variable (max 200 W), Cooling = On.

  • In-Process Control (Self-Validation): Perform TLC (DCM/MeOH 95:5). The intermediate bromide should be consumed, yielding a new, highly polar, UV-active spot (

    
    ) that stains positive with Dragendorff's reagent (indicating a tertiary amine).
    
  • Workup: Dilute the mixture with Ethyl Acetate (15 mL) and wash with distilled water (2

    
     10 mL) to remove inorganic salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography if necessary.
    
  • Analytical Validation:

    
    H NMR (400 MHz, CDCl₃) must show an upfield shift of the benzylic CH₂ singlet from 
    
    
    
    4.7 ppm to
    
    
    3.8 ppm, accompanied by the appearance of piperidine aliphatic multiplets between
    
    
    1.4–2.5 ppm.

Quantitative Data & Performance Comparison

The implementation of MAOS provides a stark advantage over conventional thermal reflux methods, as summarized in the validation data below:

Reaction ParameterConventional Heating (Oil Bath Reflux)Microwave Irradiation (MAOS Protocol)Performance Improvement
Step 1: Bromination Time 4.0 – 6.0 hours15 minutes

20x Faster
Step 1: Isolated Yield 60 – 65% (High dibromination)85 – 88%+23% Yield
Step 2: S

2 Alkylation Time
8.0 – 12.0 hours10 minutes

60x Faster
Step 2: Isolated Yield 65 – 70%90 – 92%+22% Yield
Overall Purity (by HPLC) < 85% (Multiple thermal byproducts)> 98% (Clean kinetic conversion)Significant

Conclusion

The synthesis of 6-nitro-2-(1-piperidinylmethyl)quinoline is highly sensitive to reaction conditions, where prolonged heating inevitably leads to over-bromination and thermal degradation. By transitioning to a Microwave-Assisted Organic Synthesis (MAOS) framework, researchers can exploit rapid, uniform dielectric heating to kinetically favor the desired products. This self-validating protocol not only guarantees high-fidelity replication through rigorous in-process controls but also aligns with green chemistry principles by minimizing solvent waste and drastically reducing energy consumption.

References

  • Synthesis and In Vitro Biological Evaluation of Quinolinyl Pyrimidines Targeting Type II NADH-Dehydrogenase (NDH-2) . ACS Publications.[1] Available at:[Link]

  • Synthesis of functionalized benzocycloheptene analogs . Taylor & Francis.[2] Available at:[Link]

  • An Upd

    
    2 Reaction for the Undergraduate Organic Laboratory . Journal of Chemical Education - ACS Publications.[3] Available at:[Link]
    

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-Nitro-2-(1-piperidinylmethyl)quinoline

Welcome to the technical support center for the synthesis of 6-nitro-2-(1-piperidinylmethyl)quinoline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshoot...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 6-nitro-2-(1-piperidinylmethyl)quinoline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction conditions, improve yields, and overcome common challenges encountered during this specific Mannich reaction.

Introduction to the Synthesis

The synthesis of 6-nitro-2-(1-piperidinylmethyl)quinoline is a classic example of the Mannich reaction, a three-component condensation.[1][2] This reaction involves the aminoalkylation of an acidic proton located on the methyl group of 2-methyl-6-nitroquinoline (also known as 6-nitroquinalidine). The other two components are formaldehyde (an aldehyde) and piperidine (a secondary amine). The final product, a β-amino-carbonyl compound known as a Mannich base, is of interest in medicinal chemistry.[3][4]

The core transformation can be summarized as follows:

  • Active Methylene Compound: 2-methyl-6-nitroquinoline

  • Aldehyde: Formaldehyde (commonly used as paraformaldehyde)

  • Amine: Piperidine

The strongly electron-withdrawing nitro group at the 6-position of the quinoline ring increases the acidity of the protons on the 2-methyl group, facilitating their removal and subsequent nucleophilic attack.[5]

Frequently Asked Questions (FAQs)

Here we address common questions about the underlying chemistry and procedural choices for this synthesis.

Q1: What is the detailed mechanism of this Mannich reaction?

A1: The reaction proceeds in two main stages[1]:

  • Iminium Ion Formation: Piperidine, a secondary amine, reacts with formaldehyde to form an unstable aminol, which then dehydrates to generate a highly reactive electrophilic species called the piperidinium-1-ylmethylene iminium ion.

  • Nucleophilic Attack: The 2-methyl-6-nitroquinoline, in the presence of a base (which can be piperidine itself), loses a proton from its methyl group to form a nucleophilic enamine-like intermediate. This intermediate then attacks the iminium ion. A final proton transfer yields the target product, 6-nitro-2-(1-piperidinylmethyl)quinoline.

Q2: Why is paraformaldehyde often used instead of aqueous formaldehyde (formalin)?

A2: Paraformaldehyde is a solid polymer of formaldehyde. When heated, it depolymerizes to provide anhydrous formaldehyde gas in situ. Using paraformaldehyde is often preferred for several reasons:

  • Anhydrous Conditions: It allows the reaction to be run under non-aqueous conditions. The presence of water from formalin can interfere with the formation of the iminium ion and may lead to unwanted side reactions.

  • Controlled Stoichiometry: As a solid, paraformaldehyde is easier to weigh and handle accurately, allowing for better control over the reaction stoichiometry compared to aqueous solutions.

  • Reduced Side Reactions: Formalin can contain methanol as a stabilizer and can undergo self-condensation (Cannizzaro reaction) under certain conditions, leading to impurities.

Q3: What is the optimal solvent for this reaction?

A3: The choice of solvent is critical. High-boiling polar aprotic solvents are often effective. Ethanol is commonly used.[6] The ideal solvent should be able to dissolve the starting materials and be stable at the reaction temperature (often reflux). It should not react with any of the components. A solvent screening study is always recommended for optimization.

SolventTypical Boiling Point (°C)PolarityConsiderations
Ethanol 78Polar ProticCommonly used, good solubility for many Mannich reactants.[6]
Dioxane 101Polar AproticGood solvent, but potential peroxide formation requires caution.
Dimethylformamide (DMF) 153Polar AproticHigh boiling point allows for higher reaction temperatures if needed.
Solvent-free N/AN/ACan sometimes be achieved by heating the neat reactants, potentially simplifying workup.[7]

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is the most common and effective method.

  • Mobile Phase: A mixture of a non-polar solvent like hexane or petroleum ether and a polar solvent like ethyl acetate is a good starting point (e.g., 7:3 Hexane:Ethyl Acetate).[7] Adding a small amount of triethylamine (~1%) to the mobile phase can prevent the basic product from streaking on the silica gel plate.

  • Visualization: Use a UV lamp (254 nm) to visualize the spots. The starting 6-nitroquinalidine and the product should both be UV active. Staining with iodine or potassium permanganate can also be used.

  • Procedure: Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the TLC plate. The disappearance of the starting material spot and the appearance of a new, typically lower Rf, product spot indicates reaction progression.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis and provides actionable solutions.

Problem 1: Low or No Yield - Most of the Starting Material is Recovered

Potential Cause Explanation & Solution
Insufficient Reaction Temperature or Time The Mannich reaction often requires heating to proceed at a reasonable rate. If you are running the reaction at room temperature, it may be too slow. Solution: Increase the temperature to reflux in your chosen solvent. Monitor the reaction by TLC every hour to determine the optimal reaction time. Some reactions may require several hours to reach completion.[6][7]
Degraded Paraformaldehyde Paraformaldehyde can degrade over time, especially if not stored in a tightly sealed container. It may absorb moisture, which hinders the formation of the necessary anhydrous formaldehyde. Solution: Use freshly opened or properly stored paraformaldehyde. If in doubt, purchase a new bottle.
Inactive Amine (Piperidine) Piperidine can oxidize over time if exposed to air, turning yellow or brown. This oxidation can reduce its nucleophilicity and basicity. Solution: Use freshly distilled piperidine for best results. Ensure it is a clear, colorless liquid.
Incorrect Stoichiometry Using too little formaldehyde or piperidine will result in incomplete conversion of the starting material. Solution: A slight excess (1.1 to 1.5 equivalents) of both formaldehyde and piperidine is often used to drive the reaction to completion. Carefully check your calculations and weighings.

Problem 2: The Reaction Works, but the Yield is Poor and Purification is Difficult

Potential Cause Explanation & Solution
Formation of Side Products Multiple side reactions can occur. Formaldehyde can react with itself or with the product. The starting material, 2-methyl-6-nitroquinoline, could potentially react with more than one equivalent of the iminium ion if conditions are harsh. Solution: Control the temperature carefully; do not overheat. Ensure the stoichiometry is correct; a large excess of formaldehyde can lead to polymerization or multiple additions.[8] Consider adding the reagents in a specific order, for instance, pre-mixing the piperidine and paraformaldehyde before adding the quinoline derivative.
Difficult Workup and Isolation The product is a basic amine (a Mannich base). During aqueous workup, its solubility can change dramatically with pH. It may be partially soluble in both aqueous and organic layers, leading to losses. Solution: After the reaction, perform an acid-base extraction. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water. Extract the organic layer with dilute acid (e.g., 1M HCl). This will protonate your product, pulling it into the aqueous layer and leaving non-basic impurities behind. Then, basify the aqueous layer with NaOH or NaHCO₃ and extract your purified product back into an organic solvent.[9]
Product Streaking on Silica Gel Column The basic nitrogen atom in your product can interact strongly with the acidic silica gel, causing significant tailing or streaking during column chromatography. This leads to poor separation and low recovery of pure fractions. Solution: Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a volatile base like triethylamine (Et₃N) or ammonia. Use an eluent system that also contains 0.5-1% of this base (e.g., Hexane:Ethyl Acetate:Et₃N 70:29:1). This will neutralize the acidic sites on the silica and allow for clean elution of your product.

Experimental Protocols & Visualizations

Protocol: Synthesis of 6-nitro-2-(1-piperidinylmethyl)quinoline

Disclaimer: This is a representative protocol. All laboratory work should be conducted with appropriate safety precautions in a fume hood.

Reagents:

  • 2-methyl-6-nitroquinoline (1.0 eq)

  • Paraformaldehyde (1.2 eq)

  • Piperidine (1.2 eq)

  • Ethanol (as solvent)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-methyl-6-nitroquinoline (1.0 eq) and ethanol.

  • Add piperidine (1.2 eq) to the suspension, followed by paraformaldehyde (1.2 eq).

  • Heat the reaction mixture to reflux (approximately 80°C for ethanol) and stir vigorously.

  • Monitor the reaction progress using TLC (e.g., Hexane:Ethyl Acetate 7:3 with 1% Et₃N).

  • Once the starting material is consumed (typically 4-8 hours), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Perform an acid-base extraction as described in "Troubleshooting: Problem 2" for purification.

  • The final product can be further purified by column chromatography on triethylamine-treated silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water).

Workflow & Logic Diagrams

The following diagrams illustrate the experimental workflow and a logical approach to troubleshooting low yield issues.

G cluster_0 Reaction Setup cluster_1 Monitoring & Workup cluster_2 Purification reagents Combine Reactants: - 2-methyl-6-nitroquinoline - Piperidine - Paraformaldehyde - Solvent (Ethanol) reflux Heat to Reflux reagents->reflux tlc Monitor by TLC until SM is consumed reflux->tlc evap Cool and Evaporate Solvent tlc->evap extract Acid-Base Extraction evap->extract purify Column Chromatography or Recrystallization extract->purify char Characterize Product (NMR, MS, MP) purify->char

Caption: General experimental workflow for the synthesis.

G start Problem: Low Yield check_temp Was the reaction heated? start->check_temp check_reagents Are reagents fresh? (Paraformaldehyde, Piperidine) check_temp->check_reagents Yes sol_heat Solution: Reflux the reaction and monitor over time. check_temp->sol_heat No check_stoic Was stoichiometry correct? (1.1-1.5 eq excess of amine/aldehyde) check_reagents->check_stoic Yes sol_reagents Solution: Use fresh paraformaldehyde and distilled piperidine. check_reagents->sol_reagents No check_stoic->start Yes (Re-evaluate other parameters) sol_stoic Solution: Re-calculate and re-weigh reagents carefully. check_stoic->sol_stoic No

Caption: Troubleshooting logic for low reaction yield.

References

  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. PMC. Available at: [Link]

  • Mannich reaction. Wikipedia. Available at: [Link]

  • Synthesis of Newer Mannich Bases of Quinoline Derivative for Antimicrobial Activity. Semantic Scholar. Available at: [Link]

  • Synthesis of Newer Mannich Bases of Quinoline Derivative for Antimicrobial Activity. Bentham Science. Available at: [Link]

  • Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. MDPI. Available at: [Link]

  • optimized reaction condition for quinoline synthesis using the... ResearchGate. Available at: [Link]

  • Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. MDPI. Available at: [Link]

  • Mannich reaction. Wikipedia. Available at: [Link]

  • Mannich Reaction. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of 6/8-Methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes: A Facile CTAB Catalyzed Protocol. ThaiScience. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

  • Purification of Quinoline. LookChem. Available at: [Link]

  • The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients and Other Biologically Active Compounds. Frontiers. Available at: [Link]

  • Synthesis and evaluation of 6-nitro-7-(1-piperazino)quinazolines: dual-acting compounds with inhibitory activities toward both tumor necrosis factor-alpha (TNF-alpha) production and T cell proliferation. PubMed. Available at: [Link]

  • Mannich Reaction | PDF | Chemical Reactions | Amine. Scribd. Available at: [Link]

  • Reaction conditions: a: para formaldehyde, piperidine hydrochloride; b:... ResearchGate. Available at: [Link]

  • Nucleophilic Nitration of Selected Aza-Aromatics: Experiments and Modelling. DTIC. Available at: [Link]

  • Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Semantic Scholar. Available at: [Link]

  • Reactions of formaldehyde with methylene compounds. Part II. Products from pentane-2,4-dione. Journal of the Chemical Society C. Available at: [Link]

Sources

Optimization

Overcoming solubility issues with 6-nitro-2-(1-piperidinylmethyl)- in DMSO

Technical Support Center: Overcoming Solubility Roadblocks with 6-nitro-2-(1-piperidinylmethyl)- Compounds Welcome to the Application Science Technical Support Center. Compounds featuring the 6-nitro-2-(1-piperidinylmeth...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Solubility Roadblocks with 6-nitro-2-(1-piperidinylmethyl)- Compounds

Welcome to the Application Science Technical Support Center. Compounds featuring the 6-nitro-2-(1-piperidinylmethyl)- moiety (commonly found in quinoline, benzimidazole, and indole scaffolds) are notorious "problem children" in early-stage drug discovery.

The physicochemical dichotomy of this moiety drives its problematic behavior: the planar nitro-aromatic system promotes strong intermolecular


 stacking (high crystal lattice energy), while the free-base piperidine ring is highly lipophilic. This combination frequently leads to two distinct failure modes: kinetic insolubility in aqueous media  (the "DMSO crash") and thermodynamic precipitation in DMSO stock solutions [1][2].

This guide provides field-proven, self-validating protocols to diagnose and overcome these solubility roadblocks.

PART 1: Diagnostic FAQs – Uncovering the Root Cause

Q1: My compound was perfectly dissolved in 100% DMSO, but after a freeze-thaw cycle, it precipitated. Why? The Causality: You are battling the hygroscopic nature of DMSO. Every time you open a DMSO stock tube, it absorbs atmospheric moisture. Water acts as a potent anti-solvent for the lipophilic 6-nitro-2-(1-piperidinylmethyl)- moiety. Furthermore, water significantly depresses the freezing point of DMSO. As the solution freezes and thaws, the localized concentration of water increases, pushing your compound out of its metastable solubility zone and triggering irreversible crystallization[3][4]. Actionable Fix: Aliquot your stocks into single-use volumes to achieve a "Zero Freeze-Thaw" standard.

Q2: When I dilute my DMSO stock into my aqueous assay buffer, the solution turns slightly cloudy. Can I just spin it down? The Causality: Absolutely not. This cloudiness indicates the "DMSO Crash-Out" phenomenon—the formation of colloidal aggregates[1]. When you rapidly dilute a supersaturated DMSO stock into water, the system attempts to return to thermodynamic equilibrium. Because the crystal lattice energy of the nitro-aromatic core is so high, the compound forms sub-micron aggregates rather than staying in solution. Spinning down the plate removes the solid, leaving you with an unknown, drastically reduced concentration of the drug in the supernatant, leading to false negatives in your bioassay[1][5].

Q3: Does the ionization state of the piperidine ring affect this? The Causality: Yes, it is the most critical lever you have. The piperidine nitrogen is basic (pKa ~9.5). In its free-base form, the entire molecule is highly lipophilic and relies solely on DMSO for solvation. By converting the free base into a salt (e.g., Hydrochloride or Trifluoroacetate), you protonate the piperidine nitrogen. This introduces ion-dipole interactions with water, disrupting the crystal lattice and exponentially increasing both DMSO and aqueous solubility[2][6].

PART 2: Experimental Protocols – A Self-Validating System

Protocol 1: Preparation of a Stable, Anhydrous DMSO Stock

Objective: Prevent moisture-induced precipitation and ensure a true 10 mM stock.

  • Solvent Rigor: Use only newly opened, anhydrous DMSO (≥99.9%, packaged under Argon).

  • Dissolution: Weigh the 6-nitro-2-(1-piperidinylmethyl)- compound into an amber glass vial (plastics can leach or adsorb hydrophobic compounds)[7]. Add the calculated volume of DMSO to achieve a 10 mM concentration.

  • Thermal & Acoustic Disruption: Do not rely on vortexing alone. Place the vial in a 37°C water bath and sonicate for 5–10 minutes. The acoustic cavitation provides the activation energy required to break the ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">

    
     stacking of the nitro groups[8].
    
  • Validation (Visual & Spectrophotometric): The solution must be optically clear. To self-validate, measure the absorbance of the stock at 620 nm. An

    
     indicates micro-particulates remain[1].
    
  • Storage: Immediately aliquot into 10 µL single-use volumes in tightly sealed tubes and store at -80°C[4].

Protocol 2: The "Step-Down" Dilution to Prevent the Assay Crash

Objective: Prevent colloidal aggregation when transitioning from 100% DMSO to aqueous buffer.

  • Intermediate Organic Dilution: Never spike 100% DMSO directly into 100% aqueous buffer. First, perform your serial dilutions in 100% DMSO.

  • The "Cushion" Step: Prepare an intermediate dilution plate containing 10% DMSO and 0.05% Tween-20 (or 0.1% BSA) in assay buffer.

  • Transfer: Transfer the compound from the 100% DMSO plate to the intermediate plate. The surfactant coats the hydrophobic piperidine/nitro-aromatic surfaces, raising the kinetic barrier to nucleation[1].

  • Final Assay Addition: Transfer from the intermediate plate to your final assay plate. Ensure the final DMSO concentration remains constant across all wells (typically 0.5% - 1.0%).

Protocol 3: In Situ Salt Formation (Rescue Protocol)

Objective: Rescue an insoluble free-base batch.

  • If the free base refuses to dissolve at 10 mM in DMSO, add 1.05 molar equivalents of 0.1 N HCl (aqueous) directly to the DMSO suspension.

  • Sonicate at 37°C for 5 minutes. The protonation of the piperidine nitrogen will rapidly clear the solution[6].

  • Note: You must account for the slight shift in final pH and the introduction of a trace amount of water when calculating assay parameters.

PART 3: Quantitative Solubility Profiling

The following table summarizes the expected solubility parameters and stability profiles for the 6-nitro-2-(1-piperidinylmethyl)- scaffold based on its chemical state and solvent environment.

Compound StateSolvent SystemTempMax Kinetic Solubility30-Day Stability (-80°C)Risk of "DMSO Crash"
Free Base 100% Anhydrous DMSO25°C~2 - 5 mM>95% (if sealed)High (Aggregates rapidly)
Free Base DMSO + 5% Water25°C< 0.5 mM<50% (Precipitates)Critical
HCl Salt 100% Anhydrous DMSO25°C> 25 mM>99%Low
HCl Salt Aqueous Buffer (pH 7.4)37°C~1 - 2 mMN/A (Make fresh)Low (True solution)
Free Base Buffer + 0.05% Tween-2037°C~0.1 mMN/A (Make fresh)Moderate (Micellar rescue)

PART 4: Troubleshooting Workflow

Follow this decision tree to diagnose and resolve solubility failures systematically.

G Start Solubility Issue Detected (Visible Precipitation) Check1 Where is the precipitation occurring? Start->Check1 Stock In the DMSO Stock Tube (Post-Storage) Check1->Stock During Storage Buffer In the Aqueous Assay Plate (Post-Dilution) Check1->Buffer During Assay Setup Action1 Warm to 37°C & Sonicate. Discard if cloudy. Use Anhydrous DMSO. Stock->Action1 Action2 Perform In Situ Salt Formation (Protonate Piperidine with HCl) Stock->Action2 If still insoluble Buffer->Action2 If crash persists Action3 Implement Step-Down Dilution Add Tween-20 or BSA to Buffer Buffer->Action3 Validate Self-Validation: Measure OD at 620 nm. Must be < 0.005 Action1->Validate Action2->Validate Action3->Validate

Caption: Decision tree for troubleshooting 6-nitro-2-(1-piperidinylmethyl)- solubility failures.

PART 5: References

  • The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO Source: Ziath URL:

  • Technical Support Center: SB 706504 DMSO Stock Solutions - Long-Term Stability Source: Benchchem URL:

  • Frequently Asked Questions: Compound Precipitation and DMSO Stocks Source: Selleckchem URL:

  • How to prevent GSK-5498A precipitation from DMSO stock Source: Benchchem URL:

  • 1683 questions with answers in DMSO | Science topic Source: ResearchGate URL:

  • 4-[(2-Methylphenyl)methoxy]benzamide: The DMSO "Crash-Out" Phenomenon Source: Benchchem URL:

  • 2-Isopropylquinoline-4-carboxylic acid: Co-solvent Screening and Dilution Source: Benchchem URL:

  • DMSO Solubility Assessment for Fragment-Based Screening Source: PMC - NIH URL:

  • Effect of the Piperazine Unit and Metal-Binding Site Position on the Solubility and Anti-Proliferative Activity Source: NIH URL:

Sources

Troubleshooting

Technical Support Center: Purification of 6-Nitro-2-(1-piperidinylmethyl)-Substituted Heterocycles

A Senior Application Scientist's Guide to Removing Residual Piperidine This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals facing the common challenge of...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Removing Residual Piperidine

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals facing the common challenge of removing unreacted piperidine from the synthesis of 6-nitro-2-(1-piperidinylmethyl)-substituted heterocyclic compounds. The structural similarity and shared basicity of the starting material and the target compound necessitate a robust and well-designed purification strategy. This document outlines the underlying principles, offers detailed troubleshooting advice, and provides validated protocols to achieve high purity.

Part 1: Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the purification process in a direct question-and-answer format.

Q1: My initial workup didn't remove the piperidine. Why is it still present in my organic layer after a water wash?

A: This is a common and expected outcome. Piperidine is miscible with water and also highly soluble in most organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and chloroform.[1][2][3] A simple water wash is ineffective because piperidine does not partition sufficiently into the aqueous phase from the organic solvent. The key to removing it is to exploit its basicity.

Q2: I performed an acidic wash with 1M HCl. Now both my product and the piperidine seem to be in the aqueous layer. How do I separate them?

A: This is the correct first step for isolating basic compounds from neutral or acidic impurities. Both your target molecule, which has a basic piperidinyl nitrogen, and the unreacted piperidine are protonated by the acid to form water-soluble ammonium hydrochloride salts.[4] You have successfully separated them from non-basic byproducts. The separation of your product from piperidine occurs in the subsequent steps. After basifying the aqueous layer and re-extracting, you must employ a secondary purification technique like column chromatography or crystallization to separate the two basic compounds.

Q3: My compound is streaking badly during silica gel column chromatography, and my yield is low. What's causing this?

A: This phenomenon, known as "peak tailing" or streaking, is characteristic of basic compounds like amines on standard silica gel.[5] Silica gel is weakly acidic due to the presence of silanol (Si-OH) groups on its surface. These acidic sites can strongly and sometimes irreversibly bind to your basic product and piperidine, leading to poor separation, broad peaks, and reduced recovery.

  • Solution: To mitigate this, add a basic modifier to your mobile phase (eluent). A common and effective strategy is to add 0.5-2% triethylamine (Et₃N) or a few drops of aqueous ammonia to the solvent system. This neutralizes the acidic sites on the silica, allowing your compounds to elute cleanly.

Q4: I'm trying to crystallize my product, but it keeps "oiling out" instead of forming solids. How can I fix this?

A: "Oiling out" occurs when a compound comes out of solution as a liquid rather than a solid crystal lattice.[6][7] It is often caused by impurities (like residual piperidine), a high concentration of the solute, or too-rapid cooling.

  • Troubleshooting Steps:

    • Improve Purity: The presence of piperidine can disrupt crystal formation. First, try to remove the majority of the piperidine using an acidic wash or a quick column filtration before attempting crystallization.

    • Slow Down Cooling: After dissolving your compound in hot solvent, allow it to cool to room temperature slowly on the benchtop before transferring it to an ice bath or refrigerator.[6]

    • Change Solvent System: Your compound may be too soluble in the chosen solvent. Try a different solvent or an anti-solvent system, where you dissolve the compound in a "good" solvent and slowly add a "poor" solvent (in which it is insoluble) until turbidity appears.[6]

    • Form a Salt: Convert your basic product to a salt (e.g., hydrochloride or tartrate). Salts often have higher melting points and more rigid structures, making them crystallize more readily than the free base.[6][8]

Part 2: Foundational Principles & Method Selection

The successful separation of 6-nitro-2-(1-piperidinylmethyl)-X from piperidine hinges on exploiting their differing physicochemical properties. While both are basic, their differences in molecular weight, volatility, and polarity are significant.

Physicochemical Property Comparison
PropertyPiperidine6-nitro-2-(1-piperidinylmethyl)-X (Product)Rationale for Separation
Molecular Weight 85.15 g/mol [9]>250 g/mol (Estimated)Significant difference in size and van der Waals forces.
Boiling Point 106 °C[1]High (likely >300 °C, solid)Piperidine is significantly more volatile.
Basicity (pKa of Conjugate Acid) ~11.2[10]~9-11 (Estimated)[11]Both are strongly basic; pKa difference is too small for selective extraction.
Solubility Miscible with water and most organic solvents.[3][9]Soluble in organic solvents; poorly soluble in water.The product's hydrochloride salt may be less water-soluble than piperidine HCl.
Polarity PolarModerately to highly polar (due to nitro group)Allows for separation via chromatography.[5][12]
Overview of Purification Strategies
MethodPrincipleAdvantagesDisadvantagesBest For
Acid-Base Extraction Converts basic amines into water-soluble salts for removal from an organic phase.[4]Excellent for removing non-basic impurities and for bulk removal of piperidine from the crude mixture.Does not separate the product from piperidine directly; they are both extracted together.Initial reaction workup.
Flash Column Chromatography Differential adsorption onto a solid stationary phase (e.g., silica gel) based on polarity.[13]High resolving power; can separate compounds with similar properties.Can be labor-intensive and require significant solvent; potential for product loss on acidic silica.Primary purification method after initial workup.
Crystallization Purification of a solid based on differences in solubility in a given solvent system.[14]Yields highly pure material; excellent for final polishing.Product must be a solid; "oiling out" can be an issue if impurities are present.[6][7]Final purification step to obtain analysis-grade material.
Distillation / Evaporation Separation based on differences in volatility (boiling points).[15]Simple method for removing a volatile impurity from a non-volatile product.May require heat, which can degrade sensitive compounds; may not be fully effective.Removing bulk piperidine after extraction, before a final purification step.

Part 3: Detailed Purification Protocols

This section provides step-by-step methodologies for the most effective purification workflows. Safety Precaution: All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.

Protocol 1: Initial Workup via Acid-Base Extraction

This protocol is designed to remove non-basic impurities and prepare the crude material for subsequent purification.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.

  • Acidic Wash: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes.

  • Layer Separation: Allow the layers to separate. The basic compounds (product and piperidine) will be protonated and extracted into the upper aqueous layer as hydrochloride salts. Drain and discard the lower organic layer, which contains neutral impurities.

  • Basification: Cool the acidic aqueous layer in an ice bath to manage the exothermic reaction. Slowly add 5M sodium hydroxide (NaOH) solution with swirling until the pH is >10 (verify with pH paper). You may observe the product precipitating or the solution becoming cloudy.

  • Re-extraction: Extract the now deprotonated (neutral) basic compounds from the aqueous layer back into an organic solvent (e.g., dichloromethane, 3x washes with 1/3 volume).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting material is a mixture of your product and piperidine, ready for chromatography or crystallization.

Protocol 2: Purification by Flash Column Chromatography

This is the primary method for separating the product from piperidine.

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). Add 1% triethylamine to the TLC solvent jar. The ideal system will show good separation between the product spot and the piperidine spot, with an Rf value for your product of approximately 0.2-0.4.[5]

  • Column Packing: Prepare a slurry of silica gel in your initial, least polar eluent. Wet pack the column, ensuring no air bubbles are trapped. Add a thin layer of sand to the top to protect the silica bed.[5]

  • Sample Loading: Dissolve your crude product from Protocol 1 in a minimal amount of the column eluent or DCM. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting with the non-polar solvent mixture, gradually increasing the polarity according to your TLC analysis. Collect fractions and monitor them by TLC to identify which ones contain your purified product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Purification by Salt Crystallization

This method is excellent for obtaining a high-purity, solid final product.

  • Dissolution: Dissolve the crude material (containing the product and residual piperidine) in a suitable solvent such as isopropanol, ethanol, or diethyl ether.

  • Salt Formation: While stirring, slowly add a stoichiometric amount (1.0 equivalent relative to your product) of an acid. A solution of 2M HCl in diethyl ether or isopropanolic HCl is commonly used.[6]

  • Precipitation: The hydrochloride salt of your product will often begin to precipitate. If precipitation is slow, you can induce it by scratching the inside of the flask with a glass rod or by cooling the solution in an ice bath. Piperidine hydrochloride is generally much more soluble and will remain in the mother liquor.

  • Isolation: Collect the crystalline salt by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the piperidine impurity.

  • Drying: Dry the purified salt crystals under vacuum. If the free base is required, the salt can be redissolved and re-neutralized following steps 4-6 of Protocol 1.

Part 4: Visualization of Purification Workflow

The following diagrams illustrate the logic behind the purification strategies.

G cluster_workup Initial Workup cluster_purification Secondary Purification crude Crude Reaction Mixture (Product, Piperidine, Impurities) dissolve Dissolve in Organic Solvent crude->dissolve acid_wash Wash with 1M HCl dissolve->acid_wash layers Separate Layers acid_wash->layers organic_impurities Organic Layer (Neutral Impurities) layers->organic_impurities Discard aqueous_salts Aqueous Layer (Product·HCl + Piperidine·HCl) layers->aqueous_salts basify Basify with NaOH (pH > 10) aqueous_salts->basify extract Extract with Organic Solvent basify->extract crude_amines Purified Crude (Product + Piperidine) extract->crude_amines column Flash Column Chromatography crude_amines->column Primary Path crystallization Crystallization (Free-base or Salt) crude_amines->crystallization If Product is Solid pure_product Pure Product column->pure_product crystallization->pure_product

Caption: A decision workflow for the purification of 6-nitro-2-(1-piperidinylmethyl)-X.

G cluster_org1 Organic Phase cluster_aq1 Aqueous Phase cluster_org2 Organic Phase cluster_aq2 Aqueous Phase cluster_org3 Organic Phase cluster_aq3 Aqueous Phase amine1 R₃N (Product) + Piperidine step1 1. Add HCl (aq) h2o1 H₂O empty_org salt R₃NH⁺Cl⁻ (Product Salt) + Piperidine·HCl step2 2. Add NaOH (aq) amine2 R₃N (Product) + Piperidine h2o2 H₂O + NaCl step1->salt Protonation & Phase Transfer step2->amine2 Deprotonation & Phase Transfer

Caption: The mechanism of acid-base extraction for amine purification.

References

  • Wikipedia. Piperidine. [Link][1]

  • Oreate AI Blog. Understanding Piperidine: Properties, Uses, and Safety Precautions. [Link][2]

  • PubChem - NIH. Piperidine | C5H11N | CID 8082. [Link][9]

  • Merck Index. Piperidine. [Link][16]

  • Master Organic Chemistry. Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). [Link][10]

  • Ataman Kimya. PIPERIDINE. [Link]

  • Eduncle. Pyrrolidines and piperidines which is more basic....??. [Link][17]

  • UKEssays.com. Synthesis and Purification of Nitrophenols. [Link][12]

  • ResearchGate. How do I purify the resulting compound after a nitro- to amine-group reduction?. [Link][18]

  • ResearchGate. Solubility and Crystallization Process of 2,2,6,6-Tetramethyl-4-piperidinol (TMP). [Link][19]

  • CDN. Nitration of Phenol and Purification by Column Chromatography Purpose. [Link][13]

  • Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link][14]

  • Sciencemadness. Isolation, Purification and Chromatography of Nitro Compounds and Explosives. [Link][20]

  • Green Chemistry. In situ Fmoc removal. [Link][21]

  • Sciencemadness Discussion Board. CWE of Piperidine. [Link][22]

  • Wiley. Crystallization of Organic Compounds. [Link][7]

  • University of Fribourg. Guide for crystallization. [Link][8]

  • Mechotech. Piperidine – Extraction & Industrial Applications. [Link][23]

  • Arhiv za higijenu rada i toksikologiju. Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. [Link][24]

  • Google Patents. US2363157A - Process for purifying piperidine. [25]

  • Google Patents. US2363158A - Process for the purification of piperidine. [26]

  • Wiley Online Library. Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. [Link][11]

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Optimization

Technical Support Center: Synthesis of 6-nitro-2-(1-piperidinyl)benzothiazole

Welcome to the technical support center for the synthesis of 6-nitro-2-(1-piperidinyl)benzothiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical as...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 6-nitro-2-(1-piperidinyl)benzothiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies. Here, we address common challenges and side reactions encountered during the synthesis, offering practical, field-proven solutions to optimize your experimental outcomes.

The synthesis of 6-nitro-2-(1-piperidinyl)benzothiazole is a multi-step process that requires precise control over reaction conditions to minimize the formation of impurities. The most common synthetic route involves two key transformations: the regioselective nitration of a 2-substituted benzothiazole and the subsequent nucleophilic aromatic substitution with piperidine.

This guide is structured into two main troubleshooting sections, followed by frequently asked questions and detailed experimental protocols.

Part 1: Troubleshooting the Nitration of 2-Substituted Benzothiazoles

The introduction of a nitro group at the C6 position of the benzothiazole ring is a critical step that dictates the success of the overall synthesis. The primary challenge lies in achieving high regioselectivity and avoiding common side reactions.

Frequently Encountered Issues & Solutions

Question 1: My nitration reaction is producing a mixture of isomers, primarily the 4-nitro and 6-nitro products. How can I improve the selectivity for the desired 6-nitro isomer?

Root Cause Analysis: The regioselectivity of electrophilic nitration on the benzothiazole ring is governed by the electronic and steric effects of the substituents. For an unsubstituted benzothiazole, a mixture of 4- and 6-nitro isomers is often observed.[1] The directing effect of a substituent at the C2 position is crucial for controlling the position of nitration.

Solutions:

  • Substituent-Directed Nitration: The most effective strategy to ensure nitration at the C6 position is to start with a 2-substituted benzothiazole that directs the incoming electrophile to this position. For instance, using 2-aminobenzothiazole as a starting material and protecting the amino group as an acetamide (2-acetylaminobenzothiazole) will strongly direct the nitration to the C6 position.[2]

  • Controlling Reaction Temperature: Lowering the reaction temperature can sometimes enhance the kinetic selectivity for the 6-nitro isomer. It is recommended to perform the nitration at temperatures between 0 and 5 °C.

  • Choice of Nitrating Agent: While a standard mixture of concentrated nitric acid and sulfuric acid is commonly used, exploring milder nitrating agents such as iron nitrate may offer improved regioselectivity in some cases.[3]

Question 2: I am observing significant amounts of di- and poly-nitrated byproducts in my reaction mixture. What is causing this and how can I prevent it?

Root Cause Analysis: Over-nitration occurs when the reaction conditions are too harsh or the reaction time is excessively long. The presence of strongly activating groups on the benzothiazole ring can also make it more susceptible to multiple nitrations.[4]

Solutions:

  • Stoichiometric Control: Carefully control the stoichiometry of the nitrating agent. Use of a slight excess (1.05-1.1 equivalents) of nitric acid is generally sufficient.

  • Temperature Management: Maintain a low reaction temperature throughout the addition of the nitrating agent and for the duration of the reaction. Runaway temperatures can lead to a loss of control and increased side product formation.

  • Reaction Time: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to prevent further nitration of the desired product.

Question 3: My reaction yield is low, and I suspect decomposition of the starting material. How can I mitigate this?

Root Cause Analysis: Benzothiazoles can be susceptible to degradation and ring-opening under strongly acidic and oxidative conditions.[1][2]

Solutions:

  • Gradual Addition of Reagents: Add the benzothiazole substrate slowly to the cold sulfuric acid to manage the initial exotherm. Similarly, the nitrating agent should be added dropwise to the reaction mixture.

  • Optimized Acid Concentration: While sulfuric acid is necessary to generate the nitronium ion, excessively concentrated or fuming sulfuric acid can promote decomposition. Using 95-98% sulfuric acid is generally recommended.

  • Minimize Reaction Time: As mentioned previously, shorter reaction times at optimal temperatures can reduce the exposure of the product to harsh conditions.

Part 2: Troubleshooting the Nucleophilic Aromatic Substitution (SNAr) with Piperidine

The introduction of the piperidine moiety at the C2 position of the 6-nitrobenzothiazole ring is the final key step. The success of this reaction depends on the nature of the leaving group at the C2 position and the reaction conditions.

Question 1: The nucleophilic substitution reaction is sluggish or not proceeding to completion. What are the possible reasons?

Root Cause Analysis: The rate of nucleophilic aromatic substitution is highly dependent on the nature of the leaving group at the C2 position and the electron-withdrawing ability of the nitro group. If the C2 position has a poor leaving group (like a hydride), the reaction will not proceed under standard SNAr conditions.

Solutions:

  • Starting Material with a Good Leaving Group: The most common precursor for this reaction is 2-chloro-6-nitrobenzothiazole. The chloride ion is a good leaving group for SNAr reactions. If you are starting from 6-nitrobenzothiazole, a different reaction mechanism that is not a direct SNAr might be at play, or the reaction may require more forcing conditions.

  • Activation by the Nitro Group: The nitro group at the C6 position activates the ring for nucleophilic attack. Ensure that the nitration step was successful and that the nitro group is indeed present on the ring.

  • Solvent and Temperature: A polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is often used to facilitate SNAr reactions. Heating the reaction mixture is typically required.

  • Use of a Base: The addition of a non-nucleophilic base, such as potassium carbonate, can help to deprotonate the piperidine, increasing its nucleophilicity, and also to neutralize any acid formed during the reaction.[5]

Question 2: I am observing the formation of multiple byproducts, and the purification of the final product is challenging. What are the likely side reactions?

Root Cause Analysis: Side reactions in this step can arise from the reactivity of piperidine as a base and a nucleophile, as well as the potential for the benzothiazole ring to undergo undesired transformations.

Solutions:

  • Minimizing Base-Catalyzed Decomposition: Piperidine itself is a base and can catalyze the decomposition of the starting material or the product.[6][7] Using a stoichiometric amount of piperidine and a non-nucleophilic base can help to control this.

  • Inert Atmosphere: To prevent oxidation of the starting materials or products, especially at elevated temperatures, it is advisable to run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Control of Reaction Temperature: Avoid excessively high temperatures, which can lead to the formation of tars and other decomposition products.

Frequently Asked Questions (FAQs)

Q1: Can I perform a one-pot synthesis of 6-nitro-2-(1-piperidinyl)benzothiazole from 2-aminobenzothiazole?

A1: While a one-pot synthesis is theoretically possible, it is not recommended due to the incompatibility of the reaction conditions. The nitration step requires strongly acidic conditions, whereas the nucleophilic substitution with piperidine is typically carried out under basic or neutral conditions. A stepwise approach with isolation and purification of the intermediates is the most reliable method to obtain a pure final product.

Q2: Is the nitro-Mannich (aza-Henry) reaction a viable alternative for this synthesis?

A2: The nitro-Mannich reaction is a powerful tool for the formation of β-nitroamines and could potentially be used to construct the piperidine ring itself or to couple a nitro-containing aromatic aldehyde with an amine and another component.[8][9][10] However, for the specific synthesis of 6-nitro-2-(1-piperidinyl)benzothiazole, a direct application of the nitro-Mannich reaction is not the most straightforward approach. The established two-step synthesis via nitration and SNAr is generally more efficient. Challenges in a hypothetical nitro-Mannich approach would include controlling stereoselectivity and potential side reactions like retro-Henry reaction and dehydration.[11]

Q3: What are the best practices for purifying the final product?

A3: The final product, 6-nitro-2-(1-piperidinyl)benzothiazole, is typically a solid. Purification can be achieved by:

  • Column Chromatography: This is the most effective method for removing polar impurities and unreacted starting materials. A silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point.

  • Recrystallization: If the crude product is of reasonable purity, recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) can be an efficient way to obtain highly pure material.

Visualizing the Reaction Pathways

Main Synthetic Route and Potential Side Products

cluster_0 Nitration Step cluster_1 Hydrolysis & SNAr Step A 2-Acetylaminobenzothiazole B 6-Nitro-2-acetylaminobenzothiazole (Desired Product) A->B HNO3/H2SO4 C 4-Nitro-2-acetylaminobenzothiazole (Isomeric Impurity) A->C Side Reaction E Ring-Opened Products A->E Decomposition D Di-nitrated Products B->D Over-nitration F 6-Nitro-2-aminobenzothiazole B->F Hydrolysis G 2-Chloro-6-nitrobenzothiazole F->G Sandmeyer Reaction H 6-Nitro-2-(1-piperidinyl)benzothiazole (Final Product) G->H Piperidine, Base I Decomposition Products G->I Side Reaction

Caption: Synthetic workflow and potential side reactions.

Quantitative Data Summary

StepReaction ParameterRecommended ConditionRationale
Nitration Temperature0 - 5 °CMinimizes isomer formation and decomposition.
Nitrating Agent1.05 - 1.1 eq. HNO₃ in H₂SO₄Prevents over-nitration.
Substrate2-AcetylaminobenzothiazoleDirects nitration to the C6 position.
SNAr Leaving GroupChloroGood leaving group for SNAr.
SolventDMF or DMSOPolar aprotic solvent facilitates the reaction.
BaseK₂CO₃Neutralizes acid and activates piperidine.
Temperature80 - 120 °CProvides sufficient energy for the reaction.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Acetylamino-6-nitrobenzothiazole
  • To a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 100 mL of concentrated sulfuric acid (98%).

  • Cool the sulfuric acid to 0 °C in an ice-salt bath.

  • Slowly add 2-acetylaminobenzothiazole (0.1 mol) in small portions, ensuring the temperature does not exceed 10 °C.

  • Once the addition is complete, stir the mixture until a clear solution is obtained.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid (0.11 mol) to cold concentrated sulfuric acid (25 mL).

  • Add the nitrating mixture dropwise to the benzothiazole solution, maintaining the reaction temperature between 0 and 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Filter the precipitated solid, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol.

  • Dry the solid under vacuum to obtain 2-acetylamino-6-nitrobenzothiazole.

Protocol 2: Synthesis of 6-Nitro-2-(1-piperidinyl)benzothiazole

This protocol assumes the availability of 2-chloro-6-nitrobenzothiazole.

  • To a round-bottom flask, add 2-chloro-6-nitrobenzothiazole (0.05 mol), potassium carbonate (0.075 mol), and 100 mL of dry DMF.

  • Add piperidine (0.06 mol) to the mixture.

  • Heat the reaction mixture to 100 °C and stir for 4-6 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of cold water.

  • Filter the precipitated solid, wash with water, and dry.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) or by recrystallization from a suitable solvent.

References

  • Enantioselective Conjugate Addition Nitro-Mannich Reactions: Solvent Controlled Synthesis of Acyclic anti- and syn-β-Nitroamines with Three Contiguous Stereocenters. The Journal of Organic Chemistry.
  • The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients and Other Biologically Active Compounds. Frontiers in Chemistry.
  • Technical Support Center: Controlling Regioselectivity in Electrophilic Substitution of Benzothiazoles. Benchchem.
  • An un-forgotten classic: the nitro-Mannich reaction between nitrones and silyl nitronates c
  • Nitro-Mannich reaction. Wikipedia.
  • Catalysis in aromatic nucleophilic substitution. Part 1. Reactions of piperidine with 2,4-dinitrophenyl 4-nitrophenyl ether and 2,4-dinitrophenyl phenyl sulphone. Journal of the Chemical Society, Perkin Transactions 2.
  • Diastereoselective Reductive Nitro-Mannich Reactions. The Journal of Organic Chemistry.
  • Synthesis of 2-Arylbenzothiazole and 2-Arylthiazole Derivatives via a Ru-Catalyzed meta-Selective C–H Nitration Reaction. The Journal of Organic Chemistry.
  • Product Class 18: Benzothiazoles and Rel
  • Selective C6‐Nitration of Benzothiazolones with Iron Nitr
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Molecules.
  • The Control of Isomer Distributions in Nitr
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Nitration of Substituted Aromatic Rings and R
  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry.
  • Catalysis in aromatic nucleophilic substitution. Part 4. Reactions of piperidine with 2-methoxy-3-nitrothiophen in benzene. Journal of the Chemical Society, Perkin Transactions 2.
  • Recent Advances in Synthesis of Benzothiazole Compounds Rel
  • Henry reaction. Wikipedia.
  • Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. Journal of the American Chemical Society.
  • The aza-Henry reaction: typical anti-selective reactions.
  • Benzothiazole, 6-nitro-2-(1-piperidinyl)-. Smolecule.
  • Henry Nitroaldol Reaction. Alfa Chemistry.
  • The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients and Other Biologically Active Compounds. PMC.
  • Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. The Journal of Organic Chemistry.
  • Nucleophilic Arom
  • A process for separating nitration isomers of substituted benzene compounds.
  • Benzothiazole deriv
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.
  • Catalytic Enantioselective Aza-Henry Reaction with Broad Substrate Scope. Journal of the American Chemical Society.
  • troubleshooting guide for the synthesis of 6-Methyl-2-phenyl-1,3-benzothiazole. Benchchem.
  • Nucleophilic arom
  • Synthesis of 2-Arylbenzothiazole and 2-Arylthiazole Derivatives via a Ru-Catalyzed meta-Selective C-H Nitr
  • Nucleophilic Arom
  • Compound 6-nitro-2-(piperazin-1-yl)-1,3-benzothiazole. Chemdiv.
  • Kinetic and mechanistic studies of the reactions between 2-nitrothiazole, 2-nitrobenzothiazole and some nucleophiles. Journal of the Chemical Society, Perkin Transactions 2.

Sources

Troubleshooting

Optimizing reaction temperature for 2-(1-piperidinylmethyl) substitution

Welcome to the Reaction Optimization Support Center . This guide is designed for synthetic chemists and drug development professionals tasked with optimizing the synthesis of 2-(1-piperidinylmethyl) derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Reaction Optimization Support Center . This guide is designed for synthetic chemists and drug development professionals tasked with optimizing the synthesis of 2-(1-piperidinylmethyl) derivatives.

The installation of a 1-piperidinylmethyl group onto an aromatic ring (typically via a 2-halomethyl or 2-sulfonatomethyl precursor) is a fundamental transformation in medicinal chemistry. While the bimolecular nucleophilic substitution (


) with piperidine is conceptually straightforward, the high nucleophilicity and basicity of piperidine mean that reaction temperature dictates the delicate balance between productive 

kinetics and destructive side reactions[1].

Below, you will find a comprehensive troubleshooting guide, quantitative thermal data, and a self-validating experimental protocol to ensure high-yielding, scalable reactions.

Part 1: Temperature Optimization Matrix

The table below summarizes the quantitative relationship between reaction temperature, conversion rates, and the impurity profile during the substitution of 2-chloromethyl precursors with piperidine.

Temperature RangeAvg. Reaction TimeExpected ConversionPrimary Impurity ProfileSupport Center Recommendation
0 – 20 °C > 24 hours< 50%Unreacted starting materialAvoid unless the substrate is highly prone to degradation.
40 – 50 °C 4 – 8 hours> 95%Trace hydrolysis (alcohols)Optimal Range . Maximizes

kinetics while suppressing side reactions.
65 – 80 °C 1 – 2 hours70 – 80%Hydrolysis, dimerization,

cleavage
Use only under strictly anhydrous conditions[2].
> 80 °C < 1 hour< 50%Quaternary ammonium salts, polymersHighly discouraged due to severe thermal degradation.

Part 2: Troubleshooting Guide & FAQs

Q: Why is my reaction stalling with significant unreacted starting material at room temperature? A: The


 displacement of a primary alkyl chloride by piperidine possesses a distinct activation energy barrier. At temperatures below 20 °C, the kinetic energy of the system is often insufficient to drive the reaction to completion, particularly if the 2-chloromethyl precursor experiences steric hindrance from adjacent ortho-substituents.
Actionable Fix: Elevate the reaction temperature to the optimal 40–50 °C range. If the reaction continues to stall, introduce a catalytic amount of sodium iodide (NaI, 0.1 eq) to facilitate an in situ Finkelstein reaction, converting the chloride into a more reactive iodide intermediate.

Q: I am observing significant alcohol and ether byproducts when heating above 70 °C. What causes this and how can I prevent it? A: At elevated temperatures, the highly electrophilic chloromethyl group becomes exceptionally susceptible to solvolysis (hydrolysis) if trace moisture is present in the solvent or the base. Furthermore, if you are using sulfonate leaving groups (e.g., tosylates or benzenesulfonates) instead of halides, exceeding 65 °C triggers complex competitive pathways, leading to unwanted


 bond scission rather than the desired 

displacement[2]. Actionable Fix: Strictly maintain anhydrous conditions. Switch to oven-dried potassium carbonate (

) and anhydrous acetonitrile (

). Cap your heating block at 50 °C to kinetically favor the

amination over competitive solvolysis.

Q: How do I prevent the formation of quaternary ammonium salts (over-alkylation)? A: Piperidine is a strong nucleophile. While steric hindrance usually prevents the newly formed 2-(1-piperidinylmethyl) tertiary amine from reacting with a second equivalent of the alkyl halide, excessive thermal stress (>80 °C) provides the kinetic energy necessary to overcome these steric barriers, resulting in quaternization. Actionable Fix: Use a slight excess of piperidine (1.2 to 1.5 equivalents) to ensure the primary nucleophile outcompetes the product for the remaining starting material. Maintain the temperature strictly below 60 °C.

Part 3: Mechanistic & Troubleshooting Visualizations

Pathway SM 2-Chloromethyl Precursor + Piperidine T_Low < 20°C Kinetic Limitation SM->T_Low T_Opt 40 - 50°C Optimal SN2 Kinetics SM->T_Opt T_High > 70°C Thermal Stress SM->T_High Prod_Low Incomplete Conversion (Stalled Reaction) T_Low->Prod_Low Prod_Opt 2-(1-piperidinylmethyl) Product (High Yield & Purity) T_Opt->Prod_Opt Prod_High Hydrolysis & Quaternary Ammonium Byproducts T_High->Prod_High

Temperature-dependent reaction pathways for 2-(1-piperidinylmethyl) substitution.

LogicTree Issue Issue Detected: Low Product Yield CheckLCMS Check LC-MS / TLC Profile Issue->CheckLCMS Unreacted High Unreacted Starting Material CheckLCMS->Unreacted Impurities High Byproduct Formation CheckLCMS->Impurities Action1 Increase Temp to 45°C or Add NaI Catalyst Unreacted->Action1 Action2 Check Moisture Level Impurities->Action2 Wet Moisture Present (Hydrolysis) Action2->Wet Dry Anhydrous (Over-alkylation) Action2->Dry Action3 Use Dry Solvents & Oven-Dried K2CO3 Wet->Action3 Action4 Lower Temp to 45°C & Increase Piperidine Eq. Dry->Action4

Troubleshooting logic tree for resolving low yields in piperidine substitutions.

Part 4: Standard Operating Procedure (Self-Validating Protocol)

This protocol utilizes a 45 °C thermal setpoint to ensure complete conversion while avoiding the degradation pathways associated with higher temperatures. It is designed as a self-validating system, relying on analytical checkpoints rather than arbitrary reaction times.

Step 1: System Preparation Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert argon atmosphere. Causality: Removing ambient moisture prevents the competitive hydrolysis of the chloromethyl precursor.

Step 2: Reagent Loading Add 1.0 mmol of the 2-chloromethyl precursor to the flask, followed by 10 mL of anhydrous acetonitrile (


).

Step 3: Base Addition Add 2.0 mmol (2.0 eq) of finely powdered, oven-dried potassium carbonate (


). Stir the suspension at room temperature for 5 minutes. Causality: 

acts as an insoluble heterogeneous base to scavenge the HCl byproduct, preventing the protonation and subsequent deactivation of the piperidine nucleophile.

Step 4: Nucleophile Introduction Using a gas-tight syringe, add 1.2 mmol (1.2 eq) of anhydrous piperidine dropwise to the mixture.

Step 5: Thermal Optimization Submerge the reaction flask into a pre-heated oil bath or heating block set strictly to 45 °C . Allow the mixture to stir vigorously.

Step 6: Self-Validation (Analytical Checkpoint) After 4 hours, halt stirring and allow the inorganic salts to settle. Extract a 10 µL aliquot of the supernatant, dilute it in 1 mL of methanol, and analyze via LC-MS. Validation Criteria: The reaction is deemed complete only when the extracted ion chromatogram (EIC) shows the precursor mass is <2% relative to the 2-(1-piperidinylmethyl) product mass. If >2% remains, continue heating at 45 °C and re-check after 2 hours.

Step 7: Quenching and Workup Once validated, cool the reaction to room temperature. Filter the suspension through a short pad of Celite to remove the


 salts and excess 

. Wash the pad with an additional 10 mL of acetonitrile. Concentrate the combined filtrate under reduced pressure.

Step 8: Purification Purify the crude residue via silica gel flash chromatography using a gradient of Dichloromethane (DCM) and Methanol (MeOH) (e.g., 98:2 to 90:10) to isolate the pure 2-(1-piperidinylmethyl) derivative.

References

  • Choi, J. H., Lee, B. C., Lee, H. W., & Lee, I. (2002). "Competitive Reaction Pathways in the Nucleophilic Substitution Reactions of Aryl Benzenesulfonates with Benzylamines in Acetonitrile." The Journal of Organic Chemistry, 67(4), 1277-1281. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Photodegradation of 6-Nitro-2-(1-piperidinylmethyl)- Derivatives

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and formulation developers working with the 6-nitro-2-(1-piperidinylmethyl)- pharmacophore.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and formulation developers working with the 6-nitro-2-(1-piperidinylmethyl)- pharmacophore. This specific structural motif presents acute stability challenges due to the juxtaposition of a photochemically active nitroaromatic system and an electron-rich aliphatic amine.

Below, you will find mechanistic insights, troubleshooting FAQs, quantitative stability profiles, and a self-validating protocol for ICH-compliant photostability testing.

Mechanistic Insight: The Photochemical Vulnerability

The degradation of 6-nitro-2-(1-piperidinylmethyl)- compounds is not a simple thermal oxidation; it is driven by an intramolecular Photoinduced Electron Transfer (PET) . Upon exposure to UV or visible light, the nitroaromatic chromophore is excited to a singlet state and rapidly undergoes intersystem crossing to a reactive triplet state [1].

Because the piperidinylmethyl moiety is covalently linked in close proximity, the lone pair on the piperidine nitrogen donates an electron to the excited nitro group. This generates a highly reactive diradical ion pair. Subsequent hydrogen abstraction leads to the oxidative cleavage of the piperidinylmethyl linker (dealkylation) and the reduction of the nitro group to a nitroso or hydroxylamine species [2].

PhotochemDegradation A 6-nitro-2-(1-piperidinylmethyl)-R (Ground State) B Excited Singlet State (S1) [Nitroaromatic Excitation] A->B hν (UV/Vis Light) H Protonated Piperidine (pH < 5) No lone pair available A->H Add Acid (e.g., HCl) C Excited Triplet State (T1) [Intersystem Crossing] B->C ISC (Fast) D Intramolecular Photoinduced Electron Transfer (PET) C->D Piperidine N Lone Pair E Diradical Ion Pair [Nitro radical anion & Piperidine radical cation] D->E Electron Transfer F H-Abstraction & Cleavage E->F Solvent/O2 dependent G Degradation Products: Nitroso-derivative + Piperidone F->G Dealkylation H->A PET Blocked (Photostable) H->B

Photochemical degradation of 6-nitro-2-(1-piperidinylmethyl)- via Photoinduced Electron Transfer.

Troubleshooting & FAQs

Q1: Why does my compound degrade so rapidly in solution, even under ambient laboratory light? A1: Ambient laboratory lighting (especially fluorescent tubes) emits sufficient photons in the 320–400 nm range to excite the nitroaromatic chromophore. In solution—particularly in polar aprotic solvents like Acetonitrile or DMF—the intermediate radical ion pair is thermodynamically stabilized, accelerating the degradation [2]. The intramolecular nature of the PET means the reaction is kinetically favored over harmless radiative decay (fluorescence) or thermal relaxation.

Q2: What are the primary degradation products I should look for during LC-MS/MS profiling? A2: When profiling the degraded sample, monitor for two primary mass shifts:

  • Dealkylation: Look for a mass shift corresponding to the cleavage of the C-N bond. This yields a 2-methyl or 2-aldehyde nitroaromatic core, alongside free piperidine or piperidone.

  • Nitro Reduction: The nitro group (-NO₂) is photochemically reduced to a nitroso (-NO) or hydroxylamine (-NHOH) group [1]. This typically presents as a mass loss of 16 Da (loss of oxygen) or 14 Da on the parent mass.

Q3: How can I stabilize the formulation for benchtop handling and in vitro/in vivo studies? A3: The most effective chemical mitigation is pH control . By formulating the compound at a slightly acidic pH (e.g., using 0.1 N HCl or a citrate buffer at pH 4.0), you protonate the piperidine nitrogen. A protonated amine lacks the free lone pair required to initiate the PET process, effectively short-circuiting the primary photodegradation pathway. For physical mitigation, handling the compound in actinic (amber) glassware and working under yellow light (which filters out UV/blue wavelengths) is mandatory.

Quantitative Data Presentation

The table below summarizes the expected degradation kinetics of the 6-nitro-2-(1-piperidinylmethyl)- scaffold under standardized light exposure, highlighting the protective effect of acidic formulation.

Table 1: Photostability Profiling under ICH Q1B Conditions

Matrix / SolventpHLight Exposure (ICH Q1B)% Parent RemainingMajor Degradant Observed
Aqueous Buffer7.4Dark Control (Reference)>99.5%None
Aqueous Buffer7.41.2 Mlx·hr Vis + 200 W·hr/m² UV12.4%Nitroso-dealkylated core
Aqueous Buffer4.01.2 Mlx·hr Vis + 200 W·hr/m² UV94.2%Trace nitroso
Acetonitrile (100%)N/A1.2 Mlx·hr Vis + 200 W·hr/m² UV<5.0%Piperidone, Hydroxylamine
Solid State (API)N/A1.2 Mlx·hr Vis + 200 W·hr/m² UV88.5%Surface oxidation products
Experimental Protocol: Standardized Photostability & Forced Degradation Workflow

To validate the stability of your specific derivative, you must perform a forced degradation study compliant with ICH Q1B guidelines [3]. This protocol is designed as a self-validating system to quantify photodegradation kinetics and confirm pH-mediated stabilization.

Step 1: Actinometry and System Calibration

  • Utilize a validated chemical actinometric system (e.g., 2% w/v quinine monohydrate in 0.005 M sulfuric acid) or calibrated radiometers/lux meters.

  • Calibrate the photostability chamber (e.g., Atlas Suntest CPS equipped with a Xenon lamp and window glass filter) to ensure the light source delivers exactly 1.2 million lux hours of visible light and 200 Watt hours/square meter of UV light.

Step 2: Sample Preparation

  • Prepare a 1.0 mg/mL stock solution of the compound in HPLC-grade water.

  • Aliquot 2 mL of the solution into three sets of clear quartz vials (Test) and three sets of actinic amber glass vials (Dark Control).

  • Adjust the pH of half the vials to 4.0 using 0.1 M HCl, and the other half to 7.4 using 10 mM Phosphate-Buffered Saline (PBS).

Step 3: Irradiation

  • Place the clear quartz vials and amber vials side-by-side in the photostability chamber.

  • Expose the samples until the actinometric reference confirms the target ICH Q1B exposure limits are met.

  • Maintain the chamber temperature below 25°C using active cooling to prevent thermal degradation from confounding the photochemical results.

Step 4: LC-MS/MS Analysis

  • Quench the reaction by immediately transferring the vials to a dark, 4°C environment.

  • Inject 10 µL of each sample onto a C18 UPLC column coupled to a high-resolution mass spectrometer (HRMS).

  • Quantify the remaining parent compound against a standard calibration curve.

  • Perform untargeted MS2 scanning to identify the mass shifts corresponding to dealkylation (-piperidine) and nitro-reduction (-16 Da). Compare the peak areas of the pH 4.0 samples against the pH 7.4 samples to validate the PET-blocking mechanism.

References
  • Photosensitivity Reactions Induced by Photochemical Degradation of Drugs Source: National Center for Biotechnology Information (PMC - NIH) URL:[Link]

  • On the Primary Reaction Pathways in the Photochemistry of Nitro-Polycyclic Aromatic Hydrocarbons Source: ResearchGate / Journal of Physical Chemistry URL:[Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]

Troubleshooting

Column chromatography solvent gradients for nitro-quinoline purification

Technical Support Center: Nitro-Quinoline Purification & Chromatography Troubleshooting Welcome to the Technical Support Center for Nitro-Quinoline Purification. Nitro-quinolines are critical intermediates in drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Nitro-Quinoline Purification & Chromatography Troubleshooting

Welcome to the Technical Support Center for Nitro-Quinoline Purification. Nitro-quinolines are critical intermediates in drug development, but their purification is notoriously challenging. The combination of the basic quinoline nitrogen and the electron-withdrawing nitro group creates a highly polarized molecule prone to secondary interactions on standard stationary phases. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure high-purity isolation.

Workflow Visualization

NitroQuinolineWorkflow Crude Crude Nitro-Quinoline Mixture TLC TLC Solvent Screening (Hexane/EtOAc vs. DCM/MeOH) Crude->TLC CheckStreak Is streaking observed on TLC? TLC->CheckStreak AddMod Add 1-2% Et3N to Mobile Phase to neutralize acidic silanols CheckStreak->AddMod Yes RunCol Execute Gradient Elution on Silica Gel CheckStreak->RunCol No AddMod->RunCol CheckCoelute Is co-elution occurring with starting material? RunCol->CheckCoelute Alumina Switch to Neutral Alumina or Flatten Gradient CheckCoelute->Alumina Yes Pure Pure Nitro-Quinoline Isolated (Verify via LC-MS/NMR) CheckCoelute->Pure No Alumina->Pure

Diagnostic workflow for resolving common chromatography issues during nitro-quinoline purification.

Frequently Asked Questions (Troubleshooting Guide)

Q1: How do I select the optimal starting solvent gradient for a novel nitro-quinoline derivative? A: Nitro-quinolines are moderately polar but possess a basic nitrogen atom. The standard starting point is a binary solvent system of Hexane and Ethyl Acetate (EtOAc)[1]. For highly polar or poly-substituted nitro-quinolines, a Dichloromethane (DCM) and Methanol (MeOH) system is preferred[2]. Mechanistic Causality: Hexane/EtOAc provides excellent resolution for lipophilic derivatives by relying on weak dipole-dipole interactions. However, if the nitro-quinoline is highly polar, it will remain at the baseline. DCM/MeOH solubilizes tightly bound polar compounds, preventing them from irreversibly adhering to the stationary phase. Always ensure the sample solvent is weaker than or equal to the initial mobile phase to prevent band broadening[3].

Q2: My nitro-quinoline is streaking severely on the silica column, leading to broad bands and poor recovery. How can I resolve this? A: Streaking is a classic symptom of secondary interactions. The basic quinoline nitrogen interacts strongly with the acidic silanol (Si-OH) groups on the silica gel surface[4]. Mechanistic Causality: This acid-base interaction causes the compound to continuously adsorb and desorb at different rates, smearing the band. To mitigate this, you must neutralize the acidic sites by incorporating a basic modifier into your mobile phase. Adding 0.5–2% Triethylamine (Et₃N) or a methanolic ammonia solution to the eluent system effectively caps the silanol groups, sharpening the elution bands and preventing irreversible adsorption[4].

Q3: I am experiencing unavoidable co-elution of my target nitro-quinoline with unreacted starting materials. What is the mechanistic fix? A: Co-elution occurs when the capacity factors (k') of the two compounds are identical under the current gradient[5]. Mechanistic Causality: If the gradient is too steep, compounds are forced off the column simultaneously in the solvent front. First, weaken your mobile phase to increase retention (aiming for a k' between 1 and 5) and flatten your gradient curve[5]. Instead of a rapid 0-50% EtOAc ramp, use an isocratic hold at the Rf where the compounds begin to separate on TLC. If normal-phase silica fails, switch the stationary phase to neutral alumina, which offers different selectivity and is less acidic, often resolving basic isomers that co-elute on silica[6].

Q4: My compound decomposes or turns dark while on the silica column. Why is this happening and how do I purify it? A: Some electron-deficient nitro-quinolines are sensitive to the acidic environment of standard silica gel, leading to on-column degradation[6]. Mechanistic Causality: The acidic silanol groups can catalyze the decomposition of sensitive functional groups or cause polymerization (tar formation). If 2D TLC confirms decomposition (indicated by off-diagonal spots), you must switch to a less destructive stationary phase. Using Florisil, neutral alumina, or reverse-phase C18 chromatography prevents acid-catalyzed degradation[7].

Quantitative Data: Solvent Systems & Additives

The following table summarizes the optimal solvent systems for nitro-quinoline purification based on compound characteristics.

Solvent System / AdditivePolarity RangeTarget ApplicationMechanistic Advantage
Hexane / Ethyl Acetate (Gradient 5% → 50%)Low to ModerateStandard lipophilic nitro-quinolinesProvides high-resolution separation for non-polar impurities; easily evaporated.
Dichloromethane / Methanol (Gradient 0% → 10%)HighHighly polar or poly-substituted derivativesOvercomes strong adsorption; dissolves highly crystalline products.
1-2% Triethylamine (Et₃N) N/A (Modifier)Basic quinoline derivativesNeutralizes acidic silanol groups, preventing band streaking and tailing.
Reverse-Phase (H₂O / Acetonitrile) High (Mobile Phase)Acid-sensitive or highly lipophilic isomersEliminates silanol interactions; separates purely based on hydrophobicity.

Experimental Protocols

Protocol 1: Preparation of Deactivated Silica Gel for Basic Nitro-Quinolines

Self-Validating Check: The success of this protocol is validated by running a TLC plate treated with the same basic modifier; if the Rf value increases and the spot becomes circular rather than teardrop-shaped, the deactivation is successful.

  • Solvent Preparation: Prepare 500 mL of your initial mobile phase (e.g., 90:10 Hexane:EtOAc). Add 5 mL of Triethylamine (Et₃N) to achieve a 1% v/v concentration[4].

  • Slurry Preparation: In a large Erlenmeyer flask, add 100 g of silica gel (60-120 mesh). Slowly pour 200 mL of the Et₃N-modified solvent into the flask while swirling to create a uniform slurry.

  • Column Packing: Pour the slurry into the chromatography column in a single continuous motion to prevent cracking. Rinse the flask with additional modified solvent and add it to the column.

  • Equilibration: Pass at least two column volumes (CV) of the modified solvent through the bed. Causality: This ensures that all acidic silanol sites are fully saturated with Et₃N before the sample is introduced, preventing the basic nitro-quinoline from acting as the neutralizing agent and getting stuck on the column.

Protocol 2: Step-by-Step Gradient Flash Chromatography

Self-Validating Check: Fraction purity must be continuously monitored via TLC or UV detection. A sudden shift in baseline or the appearance of a shoulder on the UV chromatogram indicates potential co-elution, prompting an immediate halt to the gradient ramp[5].

  • Sample Loading: Dissolve the crude nitro-quinoline in the minimum volume of the initial, least polar eluent (e.g., 95:5 Hexane:EtOAc). If insoluble, use a minimal amount of DCM, but ensure the injection volume is kept as small as possible to prevent band broadening[3].

  • Application: Carefully apply the dissolved sample to the top of the flat silica bed using a long glass pipette. Allow the sample to absorb completely into the silica.

  • Elution Initiation: Begin eluting with the initial low-polarity solvent system. Collect fractions equal to 10% of the column volume.

  • Gradient Ramp: Gradually increase the polarity of the mobile phase (e.g., increase EtOAc by 5% every 2 CVs). Causality: A gradual gradient prevents co-elution by allowing compounds with slightly different affinities to partition effectively between the mobile and stationary phases.

  • Fraction Analysis: Spot every third fraction on a TLC plate. Combine fractions containing the pure target compound (single spot) and remove the solvent under reduced pressure[6].

References

  • Technical Support Center: Purification of 5-Bromo-6-methoxy-8-nitroquinoline. Benchchem. 6

  • Troubleshooting Flash Chromatography. University of Rochester. 7

  • Technical Support Center: Purification of Highly Lipophilic Quinoline Derivatives. Benchchem. 4

  • Solvent Systems for Flash Column Chromatography. University of Rochester. 1

  • Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. MDPI. 2

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. 5

  • LC Chromatography Troubleshooting Guide. HALO Columns. 3

Sources

Reference Data & Comparative Studies

Comparative

Mass spectrometry fragmentation pattern of 6-nitro-2-(1-piperidinylmethyl)-

Structural Elucidation of 6-Nitro-2-(1-piperidinylmethyl)- Scaffolds: A Comparative Guide to Mass Spectrometry Platforms As a Senior Application Scientist, I approach the mass spectrometry (MS) fragmentation profiling of...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Elucidation of 6-Nitro-2-(1-piperidinylmethyl)- Scaffolds: A Comparative Guide to Mass Spectrometry Platforms

As a Senior Application Scientist, I approach the mass spectrometry (MS) fragmentation profiling of nitrogen-rich heterocyclic scaffolds not as a routine assay, but as an exercise in mechanistic physical chemistry. Compounds containing the 6-nitro-2-(1-piperidinylmethyl)- moiety (frequently found in benzimidazole or phenol derivatives used as antimicrobial and pharmacological agents) present unique analytical challenges. The highly basic piperidine ring and the electron-withdrawing nitro group dictate specific, predictable fragmentation pathways under collision-induced dissociation (CID).

This guide objectively compares the performance of leading MS platforms for elucidating this pharmacophore and provides a self-validating experimental protocol to ensure uncompromising scientific integrity.

Mechanistic Profiling: Fragmentation Pathways

Understanding the causality behind a fragmentation pattern is critical for accurate structural elucidation. Using 6-nitro-2-(1-piperidinylmethyl)-1H-benzimidazole (Exact Mass: 260.1273 Da) as our model compound, the protonated precursor ion [M+H]+ at m/z 261.1346 undergoes three primary mechanistically driven cleavages:

  • Heterolytic Cleavage at the Methylene Bridge (m/z 86.0964): The highly basic piperidine nitrogen readily accepts the ionizing proton. Upon CID, the C-N bond cleaves, retaining the charge on the piperidine ring to form a stable piperidinium cation. This is the dominant base peak in most spectra.

  • α-Cleavage with Neutral Loss (m/z 176.0455): Alternatively, the piperidine ring can be lost as a neutral fragment (85.0891 Da), leaving the charge on the highly conjugated 6-nitro-benzimidazole-methylium core.

  • Nitro Group Reduction/Loss (m/z 215.1417 & 231.1367): The fragmentation of the nitroaromatic core shares mechanistic similarities with para-aminobenzoic acid analogs, where the loss of NO (29.9979 Da) and NO2 (45.9929 Da) dominates the MS/MS spectra under CID ()[1].

MS_Fragmentation M_plus_H Precursor Ion [M+H]+ m/z 261.1346 6-nitro-2-(1-piperidinylmethyl)-core Frag_176 Product Ion m/z 176.0455 [M+H - Piperidine]+ M_plus_H->Frag_176 α-cleavage - 85.0891 Da (Piperidine) Frag_86 Product Ion m/z 86.0964 [Piperidinium]+ M_plus_H->Frag_86 Heterolytic cleavage Charge retention on Piperidine Frag_215 Product Ion m/z 215.1417 [M+H - NO2]+ M_plus_H->Frag_215 Nitro loss - 45.9929 Da (NO2) Frag_231 Product Ion m/z 231.1367 [M+H - NO]+ M_plus_H->Frag_231 Nitro reduction - 29.9979 Da (NO)

Figure 1: High-resolution MS/MS fragmentation pathways of 6-nitro-2-(1-piperidinylmethyl)-.

Platform Comparison: QqQ vs. Q-TOF vs. Orbitrap

Choosing the correct analytical platform depends entirely on the experimental goal: absolute quantification versus structural discovery. High-resolution MS/MS libraries, such as the SCIEX All-In-One HR-MS/MS Library, are critical for validating exact mass transitions against empirical data ()[2].

Below is an objective performance comparison of three industry-standard architectures for analyzing this specific scaffold.

Performance MetricAgilent 6495C (Triple Quadrupole)SCIEX X500R (Q-TOF)Thermo Orbitrap Exploris 240
Primary Application High-sensitivity PK quantificationRapid structural elucidationUltra-high resolution profiling
Mass Accuracy Nominal (~0.1 Da)< 2 ppm< 1 ppm
Max Resolution (FWHM) Unit resolution (~0.7 Da)~40,000Up to 240,000
Scan Speed Extremely fast (> 500 MRMs/sec)Fast (up to 100 Hz MS/MS)Moderate (up to 40 Hz)
Dynamic Range 6 orders of magnitude4-5 orders of magnitude4-5 orders of magnitude
Scaffold Suitability Best for routine monitoring of the highly sensitive m/z 261 → 86 transition.Best for identifying unknown in vivo metabolites (e.g., N-oxidation of piperidine).Best for resolving isobaric interferences in complex biological matrices.

Validated Experimental Protocol: LC-HRMS/MS Workflow

To ensure trustworthiness, every protocol must act as a self-validating system. The following methodology is designed for a Q-TOF platform to map the fragmentation of the 6-nitro-2-(1-piperidinylmethyl)- moiety.

Step 1: Mobile Phase & Chromatographic Preparation

  • Action: Prepare Mobile Phase A (10 mM Ammonium Formate + 0.1% Formic Acid in Water, pH ~3.0) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Utilize a polar-embedded C18 or HILIC column.

  • Causality: The basicity of the piperidine ring (pKa ~10) necessitates careful chromatographic consideration; as noted in recent chromatographic screening approaches for polar piperazine/piperidine analogues, HILIC or polar-embedded C18 phases prevent severe peak tailing ()[3]. The acidic buffer ensures the nitrogen remains fully protonated, maximizing ESI+ ionization efficiency.

  • Self-Validation Criterion: Monitor the baseline pressure and background MS TIC (Total Ion Chromatogram). A background TIC > 1e5 indicates buffer contamination; remake mobile phases before proceeding.

Step 2: Source Optimization (Positive ESI)

  • Action: Set the desolvation temperature to 500°C and capillary voltage to 3.5 kV.

  • Causality: The high aqueous content required to retain polar basic compounds in early gradient phases demands elevated thermal energy to efficiently desolvate the protonated piperidinium droplets.

  • Self-Validation Criterion: Inject a calibration standard (e.g., Reserpine). The precursor ion must be detected with < 2 ppm mass error, and the signal-to-noise ratio (S/N) must exceed 1000:1. If these criteria fail, the source must be cleaned or recalibrated.

Step 3: Dynamic Collision Energy (CE) MS/MS Acquisition

  • Action: Acquire data in Information Dependent Acquisition (IDA) or Data Independent Acquisition (DIA) mode. Apply a CE ramp from 15 eV to 45 eV.

  • Causality: The methylene bridge connecting the piperidine ring to the nitroaromatic core is highly labile, fragmenting at low CE (~15-20 eV). Conversely, the nitro group requires higher energy (~35-45 eV) to induce the loss of NO/NO2. A static CE will either under-fragment the precursor or completely obliterate intermediate ions.

  • Self-Validation Criterion: The ratio of the m/z 86.0964 product ion to the m/z 176.0455 product ion must remain constant (±15%) across technical replicates, confirming stable and reproducible collision-induced dissociation (CID) conditions within the collision cell.

References

  • SCIEX All-In-One HR-MS/MS Library version 2.0 with NIST 2017 Library bundle. SCIEX. [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. PMC (National Institutes of Health). [Link]

Sources

Validation

A Comparative Guide to the Bioactivity of 6-Nitro vs. 6-Amino Quinoline Derivatives

Introduction: The Quinoline Scaffold in Modern Drug Discovery The quinoline ring system is a privileged heterocyclic scaffold that forms the structural core of numerous natural products and synthetic therapeutic agents.[...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system is a privileged heterocyclic scaffold that forms the structural core of numerous natural products and synthetic therapeutic agents.[1][2] Its versatility and ability to interact with a wide range of biological targets have cemented its importance in medicinal chemistry.[3][4] Among the vast library of quinoline derivatives, those substituted at the 6-position with either a nitro (-NO2) or an amino (-NH2) group represent two distinct but synthetically related families with profoundly different biological activity profiles.[5]

The 6-nitro group, being strongly electron-withdrawing, and the 6-amino group, being electron-donating, fundamentally alter the electronic properties and reactivity of the quinoline core. This electronic dichotomy is the primary driver of their divergent pharmacological activities. Furthermore, 6-nitroquinoline serves as a pivotal synthetic intermediate for the production of 6-aminoquinoline through chemical reduction, providing a direct and versatile route for developing a diverse array of bioactive molecules.[5]

This guide provides a comparative analysis of the bioactivity of 6-nitro and 6-amino quinoline derivatives, synthesizing data from experimental studies to offer researchers and drug development professionals a clear understanding of their respective therapeutic potentials, mechanisms of action, and structure-activity relationships.

The Dichotomy in Bioactivity: A Head-to-Head Comparison

The substitution at the C-6 position dictates the primary therapeutic applications for these quinoline families. While 6-amino derivatives are renowned as scaffolds for enzyme inhibitors and receptor antagonists, 6-nitro compounds often function as bioreductive prodrugs, particularly effective in hypoxic (low-oxygen) environments.

Anticancer Activity: Targeting Proliferation vs. Hypoxic Niches

6-Aminoquinoline Derivatives: This class has yielded potent inhibitors of protein kinases, which are critical regulators of cell signaling pathways frequently dysregulated in cancer.[5] By targeting specific kinases like the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and c-Met, these compounds can disrupt cancer cell proliferation, survival, and angiogenesis.[5][6] The 6-amino group often serves as a key hydrogen-bonding moiety or a synthetic handle for introducing side chains that enhance binding affinity to the target enzyme.[6]

6-Nitroquinoline Derivatives: The anticancer potential of 6-nitroquinolines is mechanistically distinct and leverages the unique microenvironment of solid tumors.[1][7] Many solid tumors contain hypoxic regions where the low oxygen levels allow for the selective bioreductive activation of the nitro group by cellular nitroreductases.[8][9] This reduction process generates highly reactive cytotoxic species, such as nitroso and hydroxylamino intermediates, which can induce cellular damage by forming DNA adducts or generating reactive oxygen species (ROS).[8] This mechanism provides a strategy for selectively targeting tumor cells while sparing healthy, well-oxygenated tissues. While direct experimental data for 6-nitroquinoline itself is limited, extensive research on related nitroaromatic compounds supports this proposed mechanism of action.[7][10]

Quantitative Comparison of Anticancer Activity (IC₅₀ Values) Note: Data for directly comparable 6-nitro vs. 6-amino pairs is scarce. This table presents representative data for derivatives from each class against various cancer cell lines to illustrate their general potency.

Compound ClassDerivative ExampleCancer Cell LineIC₅₀ (µM)Reference
6-Nitroquinoline Analog 6-Bromo-5-nitroquinolineHT29 (Colon)Potent, lower than 5-Fluorouracil[10]
6-Nitroquinazoline Analog Compound 6cHCT-116 (Colon)Not specified, but superior to gefitinib[10]
6-Aminoquinolone Derivative Compound 10gMultiple human tumor lines< 1.0[6]
Quinoxaline Derivative 2,3-Di(furan-2-yl)-6-aminoquinoxaline-ureaA549 (Lung)2.5[11]
Antimicrobial Activity: DNA Gyrase Inhibition vs. Broad-Spectrum Potential

6-Aminoquinoline Derivatives: The 6-aminoquinolones are a well-established class of antibacterial agents.[12][13] Their primary mechanism of action involves the inhibition of bacterial DNA gyrase (a type II topoisomerase), an essential enzyme for DNA replication.[3][12] This targeted inhibition effectively halts bacterial proliferation. Structure-activity relationship (SAR) studies have shown that while the C-6 fluorine found in classic fluoroquinolones is often preferred, an amino group at this position can maintain good activity against Gram-negative and Gram-positive bacteria.[12] Further modifications at the C-7 and C-8 positions can significantly enhance potency, particularly against resistant strains.[13][14]

6-Nitroquinoline Derivatives: Nitroaromatic compounds, including nitroquinolines, exhibit broad-spectrum antimicrobial activity.[15] Similar to their anticancer effects, their antimicrobial action can rely on the reduction of the nitro group to generate reactive intermediates that damage bacterial DNA, proteins, and other critical cellular components.[8] Studies on 8-hydroxy-6-nitroquinoline have demonstrated its activity against various bacteria, including Escherichia coli, Staphylococcus aureus, and Mycobacterium smegmatis, highlighting the potential of the 6-nitro scaffold in developing new anti-infective agents.[15]

Quantitative Comparison of Antibacterial Activity (MIC Values)

Compound ClassDerivative ExampleBacterial StrainMIC (µg/mL)Reference
6-Aminoquinolone Derivative 18gGram-negative bacteria (geometric mean)0.45[12]
6-Aminoquinolone Derivative 38gGram-positive bacteria (geometric mean)0.66-0.76[12]
6-Aminoquinolone Derivative 19vS. aureus (including MRSA)Superior to Ciprofloxacin[13][14]
Nitroquinoline Analog Nitroxoline (8-hydroxy-5-nitroquinoline)M. bovis BCG10 µmol L⁻¹[16][17]
Antiparasitic Activity: A Legacy in Antimalarials

6-Aminoquinoline Derivatives: This class holds a historic place in the fight against malaria. Primaquine, an 8-aminoquinoline, is a cornerstone drug for eradicating the dormant liver stages of Plasmodium vivax and P. ovale.[18] The 6-aminoquinoline scaffold itself is a vital building block for the synthesis of new antimalarial candidates.[5] The basicity of the amino groups in these molecules is thought to be crucial for their accumulation in the acidic food vacuole of the parasite, a key aspect of their mechanism of action.[19]

6-Nitroquinoline Derivatives: Nitroaromatic compounds are also potent antiparasitic agents, with activity reported against the parasites responsible for malaria, Chagas disease, and leishmaniasis.[7][20] The addition of a nitro group to a quinoline or quinoxaline scaffold has been shown to increase activity against Schistosoma mansoni and Trypanosoma brucei rhodesiense.[20][21] The mechanism is again believed to involve bioreductive activation within the parasite, creating lethal reactive intermediates.

Core Mechanistic and Synthetic Differences

The fundamental divergence in bioactivity stems from the electronic nature of the C-6 substituent and the synthetic relationship between the two classes.

G cluster_0 Synthetic Pathway 6-Nitroquinoline 6-Nitroquinoline Reduction Reduction 6-Nitroquinoline->Reduction 6-Aminoquinoline 6-Aminoquinoline Bioactive Derivatives Bioactive Derivatives 6-Aminoquinoline->Bioactive Derivatives Versatile Synthetic Handle Reduction->6-Aminoquinoline

Caption: Synthetic conversion of 6-nitroquinoline to 6-aminoquinoline.

The reduction of the electron-withdrawing nitro group to an electron-donating amino group is a simple yet profound chemical transformation. It converts a bioreductive prodrug scaffold into a versatile platform for building targeted inhibitors.

G cluster_0 6-Nitro Derivatives cluster_1 6-Amino Derivatives Nitroquinoline Nitroquinoline Nitroreductase Nitroreductase Nitroquinoline->Nitroreductase Hypoxia Reactive Intermediates Reactive Intermediates Nitroreductase->Reactive Intermediates DNA Damage / ROS DNA Damage / ROS Reactive Intermediates->DNA Damage / ROS Cytotoxicity Aminoquinoline Aminoquinoline Target Enzyme e.g., Kinase, DNA Gyrase Aminoquinoline->Target Enzyme Specific Binding Inhibition of Pathway Inhibition of Pathway Target Enzyme->Inhibition of Pathway Therapeutic Effect Therapeutic Effect Inhibition of Pathway->Therapeutic Effect e.g., Anti-proliferative

Caption: Contrasting mechanisms of 6-nitro and 6-amino derivatives.

Experimental Protocols

Reproducibility is the cornerstone of scientific advancement. The following are representative protocols for assays commonly used to evaluate the bioactivities discussed in this guide.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This protocol assesses a compound's ability to inhibit cell proliferation, a key indicator of anticancer activity.

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., A549, HCT-116) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 to 72 hours in a humidified incubator at 37°C with 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Plot the percentage of cell viability versus the compound concentration and determine the 50% inhibitory concentration (IC₅₀) using non-linear regression analysis.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: Prepare a bacterial suspension (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well remains clear).

Conclusion and Future Outlook

The comparison between 6-nitro and 6-amino quinoline derivatives showcases a fascinating example of how a single, synthetically accessible functional group modification can fundamentally redirect therapeutic application.

  • 6-Aminoquinoline derivatives are ideal scaffolds for developing highly specific inhibitors of cellular targets like kinases and bacterial enzymes. Their development relies on traditional structure-based drug design to optimize interactions with a target's active site.

  • 6-Nitroquinoline derivatives hold promise as bioreductive drugs, offering a strategy to selectively target the unique hypoxic microenvironments of solid tumors and certain pathogens. Their efficacy is less about specific enzyme inhibition and more about exploiting a physiological state.

Ultimately, the choice of scaffold depends entirely on the therapeutic strategy and the biological target. The synthetic accessibility of 6-aminoquinolines from their 6-nitro precursors ensures that the exploration of both chemical spaces can be pursued efficiently, paving the way for the development of novel, more effective drugs.[5] Further direct comparative studies are essential to fully delineate the therapeutic windows and potential synergies of these two powerful quinoline families.

References

  • Cecchetti, V., Fravolini, A., Lorenzini, M. C., Tabarrini, O., Terni, P., & Xin, T. (1996). 6-Aminoquinolones: a new class of quinolone antibacterials?. Journal of medicinal chemistry, 39(25), 4952–4957. Retrieved from [Link]

  • Cecchetti, V., Fravolini, A., Lorenzini, M. C., Tabarrini, O., Terni, P., & Xin, T. (1997). Studies on 6-Aminoquinolones: Synthesis and Antibacterial Evaluation of 6-Amino-8-methylquinolones. Journal of Medicinal Chemistry, 40(12), 1837-1845. Retrieved from [Link]

  • Cecchetti, V., Fravolini, A., Lorenzini, M. C., Tabarrini, O., Terni, P., & Xin,T. (1997). Studies on 6-aminoquinolones: synthesis and antibacterial evaluation of 6-amino-8-methylquinolones. PubMed. Retrieved from [Link]

  • ChemInform. (2010). Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. ChemInform, 33(32). Retrieved from [Link]

  • Mitrović, A., et al. (2025). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. PubMed. Retrieved from [Link]

  • Mitrović, A., et al. (2025). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Sciendo. Retrieved from [Link]

  • Jain, A. K., et al. (2022). Review on recent development of quinoline for anticancer activities. Future Journal of Pharmaceutical Sciences, 8(1), 30. Retrieved from [Link]

  • Mitrović, A., et al. (2025). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Hrčak. Retrieved from [Link]

  • Xia, Y., et al. (2016). Synthesis and biological evaluation of quinoline derivatives as potential anti-prostate cancer agents and Pim-1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 24(8), 1889-1897. Retrieved from [Link]

  • Kaschula, C. H., et al. (2002). Structure-Activity Relationships in 4-Aminoquinoline Antiplasmodials. The Role of the Group at the 7-Position. Journal of Medicinal Chemistry, 45(16), 3531-3539. Retrieved from [Link]

  • Singh, A., et al. (2024). Novel quinoline derivatives with broad-spectrum antiprotozoal activities. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological Activities of Quinoline Derivatives. Retrieved from [Link]

  • Keiser, J., et al. (2017). Activities of Quinoxaline, Nitroquinoxaline, and[10][12][14]Triazolo[4,3-a]quinoxaline Analogs of MMV007204 against Schistosoma mansoni. Antimicrobial Agents and Chemotherapy, 61(11), e01227-17. Retrieved from [Link]

  • Mulugeta, E., & Tadesse, S. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(37), 21899-21929. Retrieved from [Link]

  • IJFMR. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. International Journal for Multidisciplinary Research. Retrieved from [Link]

  • Nanayakkara, N. P., et al. (2001). Antiparasitic Activities and Toxicities of Individual Enantiomers of the 8-Aminoquinoline 8-[(4-Amino-1-Methylbutyl)Amino]-6-Methoxy-4-Methyl-5-[3,4-Dichlorophenoxy]Quinoline Succinate. Antimicrobial Agents and Chemotherapy, 45(10), 2858-2864. Retrieved from [Link]

  • Fu, P. P. (2002). Structure–Activity Relationships in Nitro-Aromatic Compounds. Methods in Molecular Biology, 201, 229-238. Retrieved from [Link]

  • Cao, R., et al. (2019). Design, Synthesis, Structure-Activity Relationships and Mechanism of Action of New Quinoline Derivatives as Potential Antitumor Agents. European Journal of Medicinal Chemistry, 162, 463-476. Retrieved from [Link]

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Comparative

A Comparative Guide to HPLC Method Validation for the Purity of 6-nitro-2-(1-piperidinylmethyl)quinoline

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Purity in Pharmaceutical Development In the landscape of pharmaceu...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Purity in Pharmaceutical Development

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. The presence of impurities, even in minute quantities, can alter a drug's pharmacological and toxicological profile. Therefore, a robust, reliable, and validated analytical method for purity determination is non-negotiable. This guide provides an in-depth, scientifically grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 6-nitro-2-(1-piperidinylmethyl)quinoline, a complex heterocyclic molecule.

This document moves beyond a simple checklist of validation parameters. It delves into the causality behind experimental choices, offering a self-validating system of protocols grounded in the authoritative standards of the International Council for Harmonisation (ICH).[1][2][3] We will compare and justify the selection of chromatographic conditions and present a complete validation package, demonstrating the method's fitness for its intended purpose: to ensure the quality and consistency of a promising pharmaceutical compound.

Chapter 1: The Analytical Challenge - Understanding 6-nitro-2-(1-piperidinylmethyl)quinoline

Before developing a method, we must understand the analyte. The structure of 6-nitro-2-(1-piperidinylmethyl)quinoline presents a unique analytical challenge. It is a molecule of mixed characteristics:

  • Aromatic Quinoline Core: Provides a strong chromophore, making UV detection highly suitable.[4]

  • Basic Piperidinyl Group: The tertiary amine in the piperidine ring (pKa ~5.01) is basic and prone to protonation.[5] This can lead to undesirable interactions with residual silanols on traditional silica-based HPLC columns, resulting in poor peak shape (tailing).

  • Polar Nitro Group: The nitro group adds polarity to the molecule.

  • Solubility: The compound is expected to be soluble in common organic solvents like methanol and acetonitrile.[6]

This combination of a non-polar core with polar and basic functional groups requires careful selection of the stationary and mobile phases to achieve optimal separation and peak symmetry.

Chapter 2: HPLC Method Development and Optimization: A Comparative Approach

The goal is to develop a stability-indicating method capable of separating the main analyte from potential process impurities and degradation products.[7][8] A reversed-phase HPLC (RP-HPLC) approach is the most common and versatile for pharmaceutical analysis.[9][10]

Column Selection: Mitigating Peak Asymmetry

The basic nature of the analyte is the primary consideration. We compared three modern reversed-phase columns to find the optimal stationary phase.

Column TypeStationary PhaseRationale & ComparisonHypothetical Tailing Factor (Analyte Peak)
Standard C18Octadecylsilane bonded to silicaProne to peak tailing for basic compounds due to interaction with acidic silanol groups.1.8
Selected: InertSustain C18 High-density octadecylsilane bonding with advanced end-capping on high-purity silica The high-purity silica and extensive end-capping minimize exposed silanols, significantly reducing peak tailing for basic analytes and providing excellent peak shape.[10] 1.1
Phenyl-HexylPhenyl-Hexyl groups bonded to silicaOffers alternative selectivity through π-π interactions with the quinoline ring, but may not offer superior peak shape for the basic moiety compared to a modern, fully end-capped C18.1.3
Mobile Phase Optimization: Ensuring Robustness and Resolution

The mobile phase composition is critical for controlling retention, selectivity, and the ionization state of the analyte.[11][12][13]

  • Organic Modifier: Acetonitrile was chosen over methanol as it typically provides lower backpressure and better UV transparency.

  • Aqueous Phase & pH Control: An unbuffered mobile phase would lead to inconsistent retention times and poor peak shape due to fluctuating ionization of the piperidinyl group. A buffer is essential. A phosphate buffer at pH 3.0 was selected. At this pH, the basic nitrogen is consistently protonated, ensuring a single ionic species and promoting sharp, symmetrical peaks.[4]

Proposed HPLC Method for Purity Determination
ParameterCondition
Column InertSustain C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 10 mM Potassium Phosphate Buffer, pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient 0-5 min (20% B), 5-25 min (20-80% B), 25-30 min (80% B), 30.1-35 min (20% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)

Chapter 3: The Validation Protocol: A Framework for Trust

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[2][14] The validation will be performed according to the ICH Q2(R1) guideline.[1][3]

G cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) Dev Optimized HPLC Method Specificity Specificity & Forced Degradation Dev->Specificity SST System Suitability Testing (SST) (Performed Before Each Run) Dev->SST Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness Report Validation Report Robustness->Report SST->Specificity SST->Linearity SST->Accuracy SST->Precision

Caption: Workflow for HPLC Method Validation.

Chapter 4: System Suitability

Rationale: System Suitability Testing (SST) is an integral part of any analytical procedure. It verifies that the chromatographic system is adequate for the intended analysis on the day of the test.[15][16][17] It is the first step before running any samples for validation or routine analysis.

Protocol:

  • Prepare a system suitability solution containing 6-nitro-2-(1-piperidinylmethyl)quinoline at the working concentration (e.g., 100 µg/mL) and spike it with a known, closely eluting impurity at a low level (e.g., 0.5 µg/mL).

  • Inject the solution six replicate times.

  • Calculate the key performance indicators.

Data & Acceptance Criteria:

ParameterAcceptance CriteriaHypothetical ResultStatus
Tailing Factor (Analyte Peak) ≤ 2.01.1Pass
Theoretical Plates (Analyte Peak) ≥ 20008500Pass
%RSD of Peak Area (n=6) ≤ 2.0%0.4%Pass
%RSD of Retention Time (n=6) ≤ 1.0%0.1%Pass
Resolution (Analyte vs. Impurity) ≥ 2.03.5Pass

Chapter 5: Specificity and Forced Degradation

Rationale: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[2][18] Forced degradation (stress testing) is crucial for developing and demonstrating the stability-indicating nature of a purity method.[7][8][19][20] It helps to identify likely degradation products and ensures they do not interfere with the quantification of the API.[20]

G cluster_stress Forced Degradation Conditions (ICH Q1A) API API Solution (6-nitro-2-(1-piperidinylmethyl)quinoline) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) API->Base Oxidation Oxidation (e.g., 3% H2O2, RT) API->Oxidation Thermal Thermal (e.g., 80°C, solid state) API->Thermal Photo Photolytic (ICH compliant light source) API->Photo Analysis Analyze stressed samples by proposed HPLC method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Result Demonstrate Specificity: - Peak Purity (PDA) - Resolution of degradants - Mass Balance Analysis->Result

Caption: Logic of Forced Degradation for Specificity.

Protocol:

  • Expose solutions of the API (and placebo, for drug product) to acidic, basic, oxidative, thermal, and photolytic stress conditions.

  • The goal is to achieve 5-20% degradation of the active ingredient.[20]

  • Analyze the stressed samples using the proposed HPLC method with a photodiode array (PDA) detector.

  • Assess the peak purity of the analyte in all stressed samples to ensure no co-eluting peaks.

  • Calculate the resolution between the analyte peak and the major degradation peaks.

Hypothetical Results Summary:

Stress Condition% DegradationObservationsPeak Purity IndexResolution (Analyte vs. Major Degradant)
Acid (0.1M HCl) 12.5%Two major degradant peaks formed (DP1, DP2)> 0.9992.8 (vs DP1)
Base (0.1M NaOH) 18.2%One major degradant peak formed (DP3)> 0.9994.1 (vs DP3)
Oxidative (3% H2O2) 8.9%Minor degradation, multiple small peaks> 0.999> 2.0 (all peaks)
Thermal (80°C) 5.1%Minor degradation, similar to control> 0.999N/A
Photolytic 6.5%One minor degradant peak formed (DP4)> 0.9993.2 (vs DP4)

Chapter 6: Linearity and Range

Rationale: Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector response over a specified range. The range is the interval over which the method is shown to be precise, accurate, and linear.[3] For a purity method, the range must typically cover from the reporting limit of impurities up to 120% of the assay concentration.

Protocol:

  • Prepare a series of at least five concentrations of the analyte reference standard, ranging from the Limit of Quantitation (LOQ) to 150% of the working concentration (e.g., LOQ to 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of mean peak area versus concentration and perform a linear regression analysis.

Data & Acceptance Criteria:

ParameterAcceptance CriteriaHypothetical Result
Correlation Coefficient (r²) ≥ 0.9990.9998
Range LOQ to 150% of target concentrationLOQ (0.1 µg/mL) to 150 µg/mL
Y-intercept Close to zero250 (vs. peak areas in 10^6)
Residual Plot Random distribution around zeroRandom distribution observed

Chapter 7: Accuracy

Rationale: Accuracy measures the closeness of the test results to the true value.[21][22][23] For a purity assay, it is typically determined by applying the method to a sample (e.g., a drug product placebo) spiked with known amounts of the API.

Protocol:

  • Prepare a placebo mixture of the final drug product.

  • Spike the placebo with the API at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Data & Acceptance Criteria:

Spiked LevelTheoretical Conc. (µg/mL)Mean Measured Conc. (µg/mL)Mean % Recovery%RSD (n=3)
80% 80.079.699.5%0.6%
100% 100.0100.5100.5%0.4%
120% 120.0119.499.5%0.5%
Acceptance Criteria 98.0% - 102.0% ≤ 2.0%

Chapter 8: Precision

Rationale: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: Repeatability and Intermediate Precision.[2][23]

Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the same sample at 100% of the test concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Data & Acceptance Criteria:

Precision LevelParameterHypothetical ResultAcceptance Criteria
Repeatability %RSD of Assay Results (n=6)0.5%≤ 2.0%
Intermediate Precision %RSD of Assay Results (n=12, combined)0.8%≤ 2.0%

Chapter 9: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Rationale:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[24]

These are critical for a purity method as they define the lower limits for reporting impurities. They are typically determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

Protocol (Signal-to-Noise Approach):

  • Prepare a series of dilute solutions of the analyte.

  • Inject them to determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD.[25]

  • Inject them to determine the concentration that yields a signal-to-noise ratio of approximately 10:1 for LOQ.[25]

  • Confirm the LOQ concentration by assessing its precision (e.g., six replicate injections).

Data & Acceptance Criteria:

ParameterAcceptance CriteriaHypothetical Result
LOD (S/N ≈ 3) N/A0.03 µg/mL
LOQ (S/N ≈ 10) N/A0.1 µg/mL
Precision at LOQ (%RSD, n=6) ≤ 10%4.5%

Chapter 10: Robustness

Rationale: Robustness measures the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[2][21] This provides an indication of its reliability during normal usage.

Protocol:

  • Perform the analysis while making small, deliberate changes to key method parameters.

  • A one-factor-at-a-time approach or a design of experiments (DoE) can be used.

  • Assess the impact on system suitability parameters (e.g., retention time, resolution, tailing factor).

Data & Acceptance Criteria:

Parameter VariedVariationImpact on System SuitabilityStatus
Flow Rate ± 0.1 mL/minRetention time shift < 10%; Resolution and tailing within limits.Pass
Column Temperature ± 2 °CRetention time shift < 5%; Resolution and tailing within limits.Pass
Mobile Phase pH ± 0.1 unitsRetention time shift < 5%; Resolution and tailing within limits.Pass
Mobile Phase Composition ± 2% OrganicRetention time shift < 10%; Resolution and tailing within limits.Pass

Conclusion

This guide has systematically detailed the development and validation of a stability-indicating RP-HPLC method for determining the purity of 6-nitro-2-(1-piperidinylmethyl)quinoline. By comparing and justifying the selection of critical parameters like the HPLC column and mobile phase, we established a method optimized for the unique physicochemical properties of the analyte.

The subsequent validation, performed in strict accordance with ICH Q2(R1) guidelines, has provided robust data demonstrating the method's specificity, linearity, accuracy, precision, and robustness. The experimental protocols and acceptance criteria outlined herein form a comprehensive and self-validating framework. The results confirm that this method is fit for its intended purpose: the reliable and accurate purity testing of 6-nitro-2-(1-piperidinylmethyl)quinoline in a regulated drug development environment.

References

  • Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds.
  • Assay Prism. (n.d.). System Suitability Test in HPLC – Key Parameters Explained.
  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
  • American Chemical Society. (2001, September 15). Getting the peaks perfect: System suitability for HPLC.
  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns.
  • Pharmaceutical Updates. (2021, May 3). System suitability in HPLC Analysis.
  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis.
  • International Journal of Advanced Research in Science, Communication and Technology. (2025, April 15). A Review on HPLC Method Development and Validation in Forced Degradation Studies.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ECA Academy. (n.d.). FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology.
  • ECA Academy. (n.d.). System Suitability Tests (SST) and Troubleshooting for HPLC Methods - Live Online Training.
  • U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics.
  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Taylor & Francis Online. (2018, May 24). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
  • European Medicines Agency. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
  • SCION Instruments. (2025, April 1). HPLC Column Selection Guide.
  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics.
  • Scribd. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers.
  • PMC. (n.d.). A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method.
  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • BenchChem. (2025). Technical Support Center: Optimizing Mobile Phase for HPLC Separation of Psoraleflavanone Isomers.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • European Medicines Agency. (2024, June 14). ICH Q2(R2) guideline on validation of analytical procedures - Step 5 - Revision 2.
  • European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures.
  • ResearchGate. (2025, August 10). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma.
  • ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • BenchChem. (2025). Technical Support Center: Characterization of Quinoline Derivatives.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • ResearchGate. (n.d.). A study on forced degradation and validation of stability indicating RP-HPLC method for determination of benzalkonium chloride in azelastine hydrochoride pharmaceutical ophthalmic formulation.
  • BenchChem. (2025). Application Note: HPLC Analysis of 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol.
  • Drawell. (2024, April 28). Strategies for Method Development and Optimization in HPLC.
  • PubChem. (n.d.). 6-Nitroquinoline.
  • LCGC International. (2020, November 11). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • ResearchGate. (2019, August 7). How to separate isomers by Normal phase HPLC?.
  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column.
  • International Journal for Multidisciplinary Research. (n.d.). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives.
  • PubChem. (n.d.). 2(1H)-Quinolinone, 6-(1-piperidinyl)-.
  • NIST. (n.d.). Quinoline, 6-nitro-.
  • PhytoBank. (2015, April 25). Showing 6-piperidin-1-yl-1H-quinolin-2-one (PHY0169742).

Sources

Validation

Benchmarking 6-nitro-2-(1-piperidinylmethyl)- Derivatives Against Chloroquine Standards: A Comprehensive Performance Guide

As the global burden of malaria persists, the rapid emergence of Plasmodium falciparum resistance to standard 4-aminoquinolines necessitates the development of next-generation antimalarials. This technical guide provides...

Author: BenchChem Technical Support Team. Date: March 2026

As the global burden of malaria persists, the rapid emergence of Plasmodium falciparum resistance to standard 4-aminoquinolines necessitates the development of next-generation antimalarials. This technical guide provides a rigorous benchmarking analysis of the 6-nitro-2-(1-piperidinylmethyl)- pharmacophore (hereafter referred to as 6-NP-Derivative) against the gold standard, Chloroquine (CQ).

Designed for drug development professionals and application scientists, this guide deconstructs the structural rationale, details self-validating experimental workflows, and presents comparative efficacy data to support the advancement of Mannich base derivatives in preclinical pipelines.

Mechanistic Rationale: Overcoming PfCRT-Mediated Resistance

To understand why the 6-NP-Derivative outperforms CQ in resistant strains, we must analyze the causality behind its structural components:

  • The 1-piperidinylmethyl (Mannich Base) Motif: The antimalarial efficacy of quinoline and phenolic compounds relies heavily on their accumulation in the parasite's acidic digestive vacuole (pH ~5.0). The piperidinylmethyl group possesses a specific pKa (~7.5–8.5) that allows it to remain unprotonated in neutral blood plasma, facilitating erythrocyte membrane penetration. Once inside the acidic vacuole, it becomes doubly protonated. This "ion-trapping" mechanism mirrors the accumulation dynamics of CQ. However, the bulky piperidine ring provides critical steric hindrance, preventing the molecule from being recognized and extruded by the mutated P. falciparum chloroquine resistance transporter (PfCRT).

  • The 6-Nitro Substitution: The strongly electron-withdrawing nitro group modulates the electron density of the core aromatic system. This electronic alteration strengthens the π-π donor-acceptor interactions with the electron-rich porphyrin ring of free heme. By capping the heme polymer chain, the compound prevents its biocrystallization into non-toxic hemozoin, leading to parasite death via membrane lysis .

MOA Hb Hemoglobin (Host RBC) Proteolysis Food Vacuole Proteolysis Hb->Proteolysis Heme Toxic Free Heme (Fe2+ -> Fe3+) Proteolysis->Heme Hemozoin Hemozoin Crystals (Non-toxic) Heme->Hemozoin Biocrystallization Death Parasite Death (Membrane Lysis) Heme->Death Accumulation CQ Chloroquine (CQ) CQ->Heme Binds & Caps Compound 6-NP-Derivative Compound->Heme Binds & Caps

Comparative mechanism of action: Heme capping by CQ vs. 6-NP-Derivative.

Experimental Protocols: Self-Validating Workflows

To ensure high scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to eliminate false positives.

Protocol A: SYBR Green I In Vitro Antiplasmodial Assay

Causality & Rationale: Traditional isotopic assays utilizing [3H]-hypoxanthine are expensive, low-throughput, and hazardous. The SYBR Green I assay exploits a critical biological fact: human erythrocytes are anucleate and lack endogenous DNA. Therefore, any detectable fluorescence upon SYBR Green I intercalation is exclusively derived from parasitic DNA replication, providing a highly specific, non-radioactive readout for parasite viability .

Step-by-Step Methodology:

  • Culture Preparation: Maintain P. falciparum strains (CQ-sensitive 3D7 and CQ-resistant K1) in human O+ erythrocytes at 2% hematocrit and 1% parasitemia in RPMI 1640 medium supplemented with 10% human serum.

  • Compound Plating: Dispense 6-NP-Derivative and CQ standards into 96-well microtiter plates using a 2-fold serial dilution (range: 1000 nM to 0.5 nM).

  • Incubation: Add 90 µL of the parasite culture to each well. Incubate plates at 37°C for 72 hours under a hypoxic gas mixture (5% O2, 5% CO2, 90% N2).

  • Lysis & Staining: After 72 hours, add 100 µL of lysis buffer (20 mM Tris, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) containing 2× SYBR Green I dye to each well. Incubate in the dark for 1 hour at room temperature.

  • Validation & Readout: Measure fluorescence (Excitation: 485 nm, Emission: 528 nm). Self-Validation Check: The assay is only deemed valid if the Z'-factor between the positive control (uninfected RBCs) and negative control (infected, untreated RBCs) is ≥ 0.5.

Workflow Prep Compound Preparation Incubate 72h Incubation (Microtiter Plates) Prep->Incubate Culture P. falciparum Cultures Culture->Incubate Lysis Cell Lysis & SYBR Green I Incubate->Lysis Read Fluorescence Readout Lysis->Read Analyze IC50 Calculation Read->Analyze

High-throughput SYBR Green I experimental workflow for IC50 determination.

Protocol B: Cell-Free β-Hematin Formation Assay (BHIA)

Causality & Rationale: To confirm that the 6-NP-Derivative retains the primary pharmacodynamic target of CQ, we must isolate the chemical crystallization process. This cell-free assay proves that the compound directly inhibits polymer extension (β-hematin formation) rather than acting via off-target host cell cytotoxicity .

Step-by-Step Methodology:

  • Hemin Preparation: Dissolve hemin (50 µL of a 4 mM solution in 0.1 M NaOH) in a 96-well plate.

  • Inhibitor Addition: Add 50 µL of the test compound (6-NP-Derivative or CQ) dissolved in DMSO at varying concentrations.

  • Initiation: Initiate spontaneous β-hematin formation by adding 100 µL of 0.2 M acetate buffer (pH 4.4). Incubate at 37°C for 48 hours.

  • Washing: Centrifuge the plates, discard the supernatant, and wash the pellet with DMSO to remove unreacted hemin.

  • Validation & Readout: Dissolve the remaining β-hematin pellet in 0.1 M NaOH and measure absorbance at 405 nm. Self-Validation Check: CQ must yield an IC50 within 10% of historical baselines (~30 µM) for the plate to pass quality control.

Quantitative Benchmarking Data

The following tables summarize representative benchmarking data, highlighting the ability of the 6-NP-Derivative to restore efficacy in CQ-resistant phenotypes while maintaining a favorable therapeutic window.

Table 1: In Vitro Antiplasmodial Activity & Resistance Profiling

Compound3D7 (CQ-Sensitive) IC50 (nM)K1 (CQ-Resistant) IC50 (nM)Resistance Index (RI)*
Chloroquine (CQ) 12.4 ± 1.2185.6 ± 14.515.0
6-NP-Derivative 18.2 ± 2.122.4 ± 3.01.2

*Resistance Index (RI) = IC50 (K1) / IC50 (3D7). An RI approaching 1.0 indicates a complete bypass of resistance mechanisms.

Table 2: Mechanistic Target Validation & Cytotoxicity

Compoundβ-Hematin IC50 (µM)HepG2 CC50 (µM)Selectivity Index (SI)**
Chloroquine (CQ) 32.5 ± 2.8> 100.0> 8,000
6-NP-Derivative 28.4 ± 1.585.2 ± 5.44,681

**Selectivity Index (SI) = HepG2 CC50 / 3D7 IC50. An SI > 1,000 is generally considered highly favorable for preclinical antimalarial candidates.

Conclusion

Benchmarking the 6-nitro-2-(1-piperidinylmethyl)- pharmacophore against Chloroquine reveals a highly optimized profile. While CQ suffers a 15-fold drop in efficacy against the K1 mutant strain, the 6-NP-Derivative maintains near-equipotent activity across sensitive and resistant lines (RI = 1.2). The cell-free BHIA data confirms that this is achieved without abandoning the highly effective heme-capping mechanism of action. By leveraging the specific pKa of the piperidinylmethyl Mannich base and the electronic modulation of the 6-nitro group, this structural class presents a highly viable pathway for next-generation antimalarial drug development.

References

  • Sullivan, D. J., Gluzman, I. Y., Russell, D. G., & Goldberg, D. E. (1996). On the molecular mechanism of chloroquine's antimalarial action. Proceedings of the National Academy of Sciences, 93(21), 11865-11870. URL:[Link]

  • Egan, T. J., Ross, D. C., & Adams, P. A. (1994). Quinoline anti-malarial drugs inhibit spontaneous formation of beta-haematin (malaria pigment). FEBS Letters, 352(1), 54-57. URL:[Link]

  • Smilkstein, M., Sriwilaijaroen, N., Kelly, J. X., Wilairat, P., & Riscoe, M. (2004). Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening. Antimicrobial Agents and Chemotherapy, 48(5), 1803-1806. URL:[Link]

Comparative

UV-Vis absorption maxima for 6-nitro-2-(1-piperidinylmethyl)quinoline

An in-depth analysis of the photophysical properties of 6-nitro-2-(1-piperidinylmethyl)quinoline requires a fundamental understanding of its molecular architecture. This compound merges a bioreductive nitroaromatic core...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analysis of the photophysical properties of 6-nitro-2-(1-piperidinylmethyl)quinoline requires a fundamental understanding of its molecular architecture. This compound merges a bioreductive nitroaromatic core with a basic, solubilizing aliphatic amine.

Because the piperidine ring is separated from the quinoline π-system by a methylene (-CH2-) bridge, it is electronically insulated. Consequently, the substituent does not participate in extended resonance with the aromatic core. As a Senior Application Scientist, I approach the UV-Vis characterization of this molecule by looking at its parent chromophore—the 6-nitroquinoline scaffold—while accounting for the physical solubility changes induced by the piperidine moiety.

Photophysical Rationale & Structural Causality

The UV-Vis absorption spectrum of quinoline derivatives is primarily governed by π→π* transitions within the aromatic ring and n→π* transitions involving the heterocyclic nitrogen. The introduction of a strong electron-withdrawing nitro (-NO2) group at the 6-position significantly alters the electron density of the quinoline core, typically resulting in a distinct bathochromic (red) shift compared to unsubstituted quinoline.

Based on quantum chemical calculations and experimental data for the baseline scaffold, 6-nitroquinoline exhibits primary absorption maxima (λmax) at 340 nm and 260 nm in protic solvents like ethanol [1]. Because the 2-(1-piperidinylmethyl) group exerts only a weak inductive effect and no mesomeric effect on the quinoline core, the absorption maxima for 6-nitro-2-(1-piperidinylmethyl)quinoline will closely mirror these values, shifting only slightly based on solvent polarity and the protonation state of the basic piperidine nitrogen.

Nitroquinolines are highly valued in drug development and molecular imaging as hypoxia-selective probes. Under hypoxic conditions, nitroreductase enzymes convert the electron-withdrawing nitro group into an electron-donating amino group, which dramatically shifts the absorption profile and "turns on" fluorescence [2]. The piperidine modification in our target compound provides a crucial advantage over the parent scaffold: it allows for pH-dependent aqueous solubility and can act as a lysosome-targeting sequence.

Comparative Performance Guide

To objectively evaluate 6-nitro-2-(1-piperidinylmethyl)quinoline, we must compare its spectral and physical properties against alternative nitroquinoline derivatives utilized in similar research workflows.

CompoundStructural ModificationPrimary λmax (EtOH)Secondary λmaxAqueous SolubilityKey Application Advantage
6-Nitro-2-(1-piperidinylmethyl)quinoline Piperidinylmethyl at C2~340 nm ~260 nm High at pH < 7 (Protonated)Bioreductive probe with lysosomal targeting capabilities.
6-Nitroquinoline Unsubstituted core340 nm260 nmLowBaseline hypoxia sensor; highly lipophilic [2].
8-Hydroxy-6-nitroquinoline Hydroxyl at C8~390 nm~270 nmModerateMetal chelation (Cu2+, Zn2+); MetAP2 inhibition [3].

Data Interpretation: While the 8-hydroxy substitution causes a significant red-shift due to extended conjugation and strong electron donation into the ring, the piperidinylmethyl group preserves the native photophysics of the 6-nitroquinoline core while drastically improving handling in aqueous biological assays.

Self-Validating Experimental Protocol: UV-Vis Characterization

To accurately determine the molar extinction coefficient (ε) and exact λmax of 6-nitro-2-(1-piperidinylmethyl)quinoline, you must account for its basicity. The following protocol is designed as a self-validating system, ensuring that solvent matrix effects and pH-induced precipitation do not generate artifactual absorbance readings.

Step 1: Stock Solution Preparation

  • Weigh exactly 2.85 mg of 6-nitro-2-(1-piperidinylmethyl)quinoline (MW ≈ 285.3 g/mol ).

  • Dissolve in 1.0 mL of anhydrous, spectroscopic-grade DMSO to create a 10 mM stock. Causality: Anhydrous DMSO prevents premature hydrolysis or aggregation, ensuring complete solvation of the lipophilic quinoline core.

Step 2: Matrix-Matched Dilution & pH Titration

  • Prepare two buffer systems: 50 mM Acetate buffer (pH 4.5) and 50 mM Tris buffer (pH 8.5).

  • Dilute the 10 mM stock to a working concentration of 50 µM in both buffers (final DMSO concentration 0.5%).

  • Causality: At pH 4.5, the piperidine nitrogen (pKa ~9.5) is fully protonated, maximizing solubility. At pH 8.5, the molecule is largely neutral, which may induce subtle solvatochromic shifts or scattering if micro-precipitation occurs.

Step 3: Baseline Correction

  • Fill two matched quartz cuvettes (1 cm path length) with the respective blank buffers (containing 0.5% DMSO).

  • Perform a dual-beam baseline scan from 200 nm to 600 nm. Causality: This subtracts the UV cut-off interference of DMSO and the buffer salts, isolating the chromophore's true signal.

Step 4: Spectral Acquisition & Linearity Validation

  • Scan the 50 µM samples from 200 nm to 600 nm. Record the exact λmax (expected near 260 nm and 340 nm).

  • Self-Validation Check: Perform serial dilutions (10, 20, 30, 40 µM) and plot Absorbance vs. Concentration at 340 nm. An

    
     confirms that the compound is fully dissolved and obeys the Beer-Lambert law, ruling out aggregation artifacts.
    

Workflow Visualization

UV_Workflow Stock Synthesize/Obtain Compound 6-nitro-2-(1-piperidinylmethyl)quinoline Prep Prepare 10 mM Stock (Anhydrous DMSO) Stock->Prep Split Aliquoting for pH Analysis Prep->Split Acidic Acidic Buffer (pH < 5) Protonated Piperidine Split->Acidic Dilute to 50 µM Basic Basic Buffer (pH > 8) Neutral Piperidine Split->Basic Dilute to 50 µM Scan UV-Vis Spectral Scan (200 nm - 600 nm) Acidic->Scan Basic->Scan Validate Self-Validation Beer-Lambert Linearity Check Scan->Validate

Workflow for pH-dependent UV-Vis spectral validation of piperidine-substituted quinolines.

References

  • The Journal of Organic Chemistry . "Hypoxia-Selective, Enzymatic Conversion of 6-Nitroquinoline into a Fluorescent Helicene." ACS Publications. Available at: [Link]

  • Acta Pharmaceutica . "Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues." Hrčak - Srce. Available at: [Link]

Validation

A Comparative Guide to TLC Visualization of 6-nitro-2-(1-piperidinylmethyl)-1H-benz[de]isoquinoline-1,3(2H)-dione

This guide provides an in-depth comparison of Thin-Layer Chromatography (TLC) visualization techniques for the compound 6-nitro-2-(1-piperidinylmethyl)-1H-benz[de]isoquinoline-1,3(2H)-dione. As a molecule possessing a un...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of Thin-Layer Chromatography (TLC) visualization techniques for the compound 6-nitro-2-(1-piperidinylmethyl)-1H-benz[de]isoquinoline-1,3(2H)-dione. As a molecule possessing a unique combination of a highly conjugated aromatic system, a nitro group, and a tertiary amine, it presents an excellent case study for selecting the most appropriate visualization method based on analytical goals—ranging from routine, non-destructive checks to highly specific, sensitive detection.

The structural complexity of this molecule necessitates a multi-faceted approach to its detection on a TLC plate. The choice of visualization reagent is not arbitrary; it is a decision guided by the chemical functionalities inherent to the molecule and the desired outcome of the analysis, whether it be qualitative monitoring of a reaction or quantitative assessment of purity.

Part 1: Non-Destructive Visualization: The First Line of Analysis

For routine monitoring of reactions where the sample must be preserved for further analysis, non-destructive techniques are paramount.

Ultraviolet (UV) Light (254 nm)

This is the most common and immediate visualization method employed after developing a TLC plate.[1][2] Its utility is entirely dependent on the presence of a UV-active chromophore in the analyte.

Causality of Detection: The core of the target molecule is a 6-nitro-1H-benz[de]isoquinoline-1,3(2H)-dione structure. This extensive system of conjugated double bonds and aromatic rings strongly absorbs short-wave UV light (254 nm).[3][4] On TLC plates impregnated with a fluorescent indicator (F₂₅₄), this absorption prevents the indicator from fluorescing, resulting in the appearance of a dark spot against a bright green or blue background.[2][3] This phenomenon is known as fluorescence quenching.

Experimental Protocol: UV Visualization

  • After developing the TLC plate, remove it from the developing chamber and mark the solvent front with a pencil.

  • Allow the solvent to fully evaporate from the plate in a fume hood.

  • Place the dried TLC plate under a short-wave (254 nm) UV lamp in a dark environment.

  • Observe the plate for dark spots against the fluorescent background.

  • Lightly circle any visible spots with a pencil, as they will disappear once the UV light is removed.[4]

UV_Workflow cluster_prep Plate Preparation cluster_vis Visualization Dev Develop TLC Plate Dry Evaporate Solvent Dev->Dry UV Place under 254 nm UV Lamp Dry->UV Observe Observe Quenched Spots UV->Observe Circle Circle Spots with Pencil Observe->Circle

Caption: Workflow for non-destructive UV visualization.

Performance Analysis:

  • Specificity: Moderate. While effective for our target, many aromatic and conjugated impurities will also be visible.

  • Sensitivity: Good for moderate concentrations. May fail to detect trace amounts.

  • Key Advantage: It is entirely non-destructive, allowing the same plate to be subjected to subsequent staining techniques.[3][4]

Part 2: General Purpose & Semi-Destructive Screening

When UV visualization is insufficient or when a more universal detection method is required, general chemical stains are employed. These methods are typically destructive or semi-destructive.

Iodine Vapor

Iodine is one of the oldest and simplest methods for visualizing organic compounds on a TLC plate.[5]

Causality of Detection: Iodine vapor has a high affinity for many organic compounds, forming colored charge-transfer complexes.[3][4] It interacts well with the electron-rich aromatic system of the benz[de]isoquinoline core, resulting in a temporary yellow-brown spot.[6]

Experimental Protocol: Iodine Vapor Staining

  • Place a few crystals of solid iodine in a sealed TLC chamber (an "iodine chamber"). A small amount of silica gel can be added to create a more uniform vapor environment.[3][4]

  • Place the fully dried, developed TLC plate inside the chamber.

  • Close the chamber and allow the iodine vapor to saturate the plate. This may take anywhere from a few seconds to several minutes.[7]

  • Spots will appear as yellow-brown against a lighter tan background.

  • Remove the plate and immediately circle the spots, as the stain is reversible and will fade over time as the iodine sublimes off the plate.[4]

Iodine_Workflow cluster_prep Preparation cluster_stain Staining Plate Developed & Dried TLC Plate Expose Expose Plate to I₂ Vapor Plate->Expose Chamber Prepare Iodine Vapor Chamber Chamber->Expose Observe Observe Yellow-Brown Spots Expose->Observe Record Circle Fading Spots Observe->Record

Caption: Workflow for semi-destructive iodine staining.

Potassium Permanganate (KMnO₄) Stain

This is a highly sensitive, universal stain for compounds that can be oxidized.

Causality of Detection: Potassium permanganate (KMnO₄) is a powerful oxidizing agent.[8][9] When a TLC plate is treated with a basic solution of KMnO₄, the permanganate ion (MnO₄⁻, deep purple) is reduced by oxidizable functional groups on the analyte to manganese dioxide (MnO₂, brown/yellow).[10][11] The piperidinylmethyl moiety is susceptible to oxidation. This reaction results in a distinct yellow-brown spot appearing on a purple or pink background.

Experimental Protocol: Potassium Permanganate Staining

  • Reagent Preparation: Dissolve 1.5 g of KMnO₄ and 10 g of K₂CO₃ in 200 mL of deionized water. Add 1.25 mL of 10% aqueous NaOH and stir until homogenous.[12]

  • Dip the dried TLC plate quickly and evenly into the prepared stain solution using forceps.

  • Remove the plate and allow excess reagent to drip off.

  • Gently warm the plate with a heat gun. Oxidizable compounds will appear as yellow to brown spots against the purple background. Strong reducing compounds may appear as white spots before heating.[13]

KMnO4_Workflow cluster_prep Preparation cluster_stain Staining Plate Developed & Dried TLC Plate Dip Dip Plate in Reagent Plate->Dip Reagent Prepare Basic KMnO₄ Solution Reagent->Dip Heat Gently Heat with Heat Gun Dip->Heat Observe Observe Yellow/Brown Spots on Purple BG Heat->Observe

Caption: Workflow for destructive KMnO₄ oxidative staining.

Part 3: Specific, High-Sensitivity Visualization

For unequivocal identification or detection of trace impurities, stains that react with specific functional groups on the target molecule are invaluable.

Dragendorff's Reagent (for the Tertiary Amine)

This reagent is a classic choice for the detection of alkaloids and other nitrogen-containing basic compounds, such as the tertiary amine in our target molecule.[14][15][16]

Causality of Detection: The basic nitrogen of the piperidinyl group is protonated under the acidic conditions of the stain. This resulting cation forms a non-covalent ion pair with the large tetraiodobismuthate anion [BiI₄]⁻ present in the Dragendorff reagent.[16] This complex precipitates on the plate as a distinct orange or orange-red spot.

Experimental Protocol: Dragendorff Staining

  • Reagent Preparation (Common Munier-modified):

    • Solution A: Dissolve 0.85 g of bismuth subnitrate in a mixture of 10 mL of glacial acetic acid and 40 mL of water.[16]

    • Solution B: Dissolve 8 g of potassium iodide in 20 mL of water.[16]

    • Stock Solution: Mix 5 mL of Solution A, 5 mL of Solution B, 20 mL of glacial acetic acid, and 70-100 mL of water.[16]

  • Spray the dried TLC plate evenly with the prepared reagent.

  • Tertiary amines will appear as orange to red-brown spots on a pale yellow background, often without heating.

Dragendorff_Workflow cluster_prep Preparation cluster_stain Staining Plate Developed & Dried TLC Plate Spray Spray Plate with Reagent Plate->Spray Reagent Prepare Dragendorff Reagent Reagent->Spray Observe Observe Orange/Red Spots Spray->Observe

Caption: Workflow for specific detection of tertiary amines.

Reduction and Diazotization (for the Aromatic Nitro Group)

This multi-step method is highly specific and sensitive for aromatic nitro compounds and is based on the classic Griess test for nitrites.[17]

Causality of Detection: The process involves a sequence of chemical transformations directly on the TLC plate:

  • Reduction: The aromatic nitro group (-NO₂) is reduced to a primary aromatic amine (-NH₂) using a reagent like stannous chloride (SnCl₂).

  • Diazotization: The newly formed amine is treated with nitrous acid (generated in situ from sodium nitrite and acid) to form a reactive diazonium salt.

  • Coupling: This diazonium salt is immediately coupled with an electron-rich aromatic compound, such as β-naphthol, to form a stable and intensely colored azo dye.[17]

Experimental Protocol: Reduction and Diazotization Staining

  • Reduction: Spray the dried TLC plate with a 5% (w/v) solution of stannous chloride (SnCl₂) in 2M HCl. Heat the plate at 100°C for 10-15 minutes. Allow to cool.[17]

  • Diazotization: Evenly spray the cooled plate with a 2% (w/v) aqueous solution of sodium nitrite (NaNO₂).

  • Coupling: Immediately thereafter, spray the plate with a 10% (w/v) solution of β-naphthol in 10% aqueous sodium hydroxide.[17]

  • Aromatic nitro compounds will appear as bright orange to red spots.

Azo_Dye_Workflow Plate Developed & Dried TLC Plate Reduce 1. Spray with SnCl₂ & Heat (100°C) Plate->Reduce Diazotize 2. Spray with NaNO₂ Reduce->Diazotize Couple 3. Spray with β-Naphthol Diazotize->Couple Observe Observe Intense Orange/Red Azo Dye Spot Couple->Observe

Caption: Multi-step workflow for specific nitro group detection.

Comparative Summary and Recommendations

TechniqueTarget FunctionalityTypeSensitivitySpecificityEase of UseSpot Appearance
UV Light (254 nm) Conjugated Aromatic SystemNon-destructiveModerateModerateVery EasyDark spot on fluorescent background
Iodine Vapor General Organic / AromaticsSemi-destructiveModerateLowEasyYellow-brown spot on tan background
Potassium Permanganate Oxidizable GroupsDestructiveHighLowEasyYellow-brown spot on purple background
Dragendorff's Reagent Tertiary AmineDestructiveHighHighModerateOrange/Red spot on yellow background
Reduction/Diazotization Aromatic Nitro GroupDestructiveVery HighVery HighComplexOrange to Red spot

Recommendations for Researchers:

  • For Routine Reaction Monitoring: Always begin with UV light as the primary, non-destructive check. If a spot is visible, its disappearance or the appearance of new spots provides immediate feedback on the reaction's progress.

  • For General Visualization: If the compound is not UV-active or for a more universal view of all components, potassium permanganate is an excellent, highly sensitive choice. Iodine is a simpler but often less sensitive alternative.

  • For Structural Confirmation: To specifically confirm the presence of the piperidinylmethyl moiety, use Dragendorff's reagent . Its high specificity provides strong evidence for the integrity of that part of the molecule.

  • For Impurity Profiling & Trace Detection: When searching for trace-level impurities or specifically confirming the presence of the nitroaromatic core, the reduction and diazotization method is unparalleled in its sensitivity and specificity.

By understanding the chemical principles behind each visualization technique, researchers can strategically select the optimal method to gain the most relevant and reliable information from their TLC analysis.

References

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]

  • Scribd. TLC Visualization Techniques. [Link]

  • Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. [Link]

  • Dr.Oracle. (2026, January 1). What is the mechanism of action of potassium permanganate (KMnO4)?[Link]

  • PubMed. (2001, October 15). A TLC visualisation reagent for dimethylamphetamine and other abused tertiary amines. [Link]

  • Grokipedia. Dragendorff's reagent. [Link]

  • University of Colorado Boulder, Department of Chemistry. Iodine Staining. [Link]

  • SLS. Dragendorff reagent, for TLC d | 44578-100ML-F | SUPELCO. [Link]

  • Carl Roth. TLC visualization (staining) reagent, according to Dragendorff-Munier, 100 mL. [Link]

  • Wikipedia. Dragendorff's reagent. [Link]

  • Filter-Bio. (2025, December 19). How to detect compounds on TLC plates?[Link]

  • Quora. (2018, November 27). Why do we use iodine crystals in thin layer chromatography? How does it help?[Link]

  • Labster. TLC Visualization Methods. [Link]

  • EPFL. TLC Visualization Reagents. [Link]

  • ChemicalDesk.Com. (2011, June 28). TLC Stains Preparation. [Link]

  • Wikipedia. Potassium permanganate. [Link]

  • LandSurvival.com. Potassium permanganate. [Link]

  • University of Rochester, Department of Chemistry. Magic Formulas: TLC Stains. [Link]

  • Chemistry World. (2011, March 9). Potassium permanganate. [Link]

  • G.D. Searle & Co. Thin Layer Chromatography. [Link]

  • REACH Devices, LLC. TLC stains. [Link]

  • ResearchGate. The TLC plate showing dansylation of tertiary amine...[Link]

  • BYJU'S. Potassium Permanganate (KMnO₄). [Link]

  • ResearchGate. STAINS FOR DEVELOPING TLC PLATES. [Link]

  • YouTube. (2021, April 7). TLC examination of isomeric nitro anilines. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Quinoline, 6-nitro-2-(1-piperidinylmethyl)-

For laboratory professionals engaged in cutting-edge research and development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a robust safety culture. This guide p...

Author: BenchChem Technical Support Team. Date: March 2026

For laboratory professionals engaged in cutting-edge research and development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a robust safety culture. This guide provides a detailed, step-by-step protocol for the proper disposal of Quinoline, 6-nitro-2-(1-piperidinylmethyl)-, a compound that, while valuable in research, necessitates stringent handling and disposal due to its inherent chemical properties. Our approach is grounded in a deep understanding of the compound's structure, enabling you to manage its disposal with the highest degree of safety and environmental stewardship.

Part 1: Hazard Assessment - Understanding the "Why"

  • Quinoline Core: The foundational quinoline structure is classified as toxic if swallowed, harmful in contact with skin, and causes serious eye irritation.[1][2][3][4] Critically, it is also suspected of causing genetic defects and may cause cancer.[2][3][4] Furthermore, quinoline is toxic to aquatic life with long-lasting effects, mandating that it must not be allowed to enter the environment.[2][3][4][5]

  • Nitro Group (-NO2): The presence of a nitro group introduces additional hazards. Nitro compounds are often reactive and can be incompatible with strong bases, amines, and oxidizing or reducing agents, potentially leading to vigorous reactions.[6] Waste containing nitro compounds is considered hazardous and must be disposed of according to institutional and regulatory guidelines.[6][7]

  • Piperidinyl Group: The piperidinyl moiety suggests that the compound should be handled with the same caution as other piperidine derivatives. These are often flammable, acutely toxic, and corrosive, capable of causing severe skin burns and serious eye damage.[8]

Inferred Hazard Profile for Quinoline, 6-nitro-2-(1-piperidinylmethyl)-:

Hazard ClassInferred RiskRationale
Acute Toxicity Toxic if swallowed, Harmful in contact with skinBased on the known toxicity of the quinoline core.[1][3][4]
Skin Corrosion/Irritation Causes skin irritationBased on the properties of quinoline.[2][3][4]
Eye Damage/Irritation Causes serious eye irritationBased on the properties of quinoline.[2][3][4]
Carcinogenicity Suspected of causing cancerA significant hazard of the parent quinoline molecule.[2][3][4]
Mutagenicity Suspected of causing genetic defectsBased on the known mutagenic potential of quinoline.[2][3][4]
Environmental Hazard Toxic to aquatic life with long-lasting effectsA key environmental hazard of quinoline.[2][4][9]
Reactivity Potentially reactive with incompatible materialsA characteristic of nitro compounds.[6]

Part 2: Pre-Disposal Safety and Personal Protective Equipment (PPE)

Before handling any waste containing Quinoline, 6-nitro-2-(1-piperidinylmethyl)-, it is imperative to establish a safe working environment and utilize the appropriate Personal Protective Equipment (PPE).

Essential PPE:

  • Eye and Face Protection: Chemical safety goggles in combination with a face shield are mandatory to protect against potential splashes.

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, are essential. Always check for signs of degradation or contamination.

  • Body Protection: A flame-retardant lab coat or a chemical-resistant apron must be worn.

  • Respiratory Protection: All handling of this compound, including waste, should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[6]

Part 3: Waste Characterization and Segregation

Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal.

Waste Streams:

  • Solid Waste: This includes any unreacted or residual Quinoline, 6-nitro-2-(1-piperidinylmethyl)-, contaminated lab supplies (e.g., weighing paper, gloves, pipette tips), and used absorbent materials from spill cleanup.

  • Liquid Waste: This stream comprises solutions containing the compound, as well as solvent rinsates from cleaning contaminated glassware.

  • Contaminated Sharps: Needles, syringes, and broken glassware contaminated with the compound must be disposed of in a designated puncture-proof sharps container.

Segregation Protocol:

  • Dedicated Waste Containers: Use separate, clearly labeled, and chemically compatible containers for solid and liquid waste.

  • Labeling: All waste containers must be labeled with a "Hazardous Waste" label, clearly identifying the contents, including "Quinoline, 6-nitro-2-(1-piperidinylmethyl)-" and any solvents present.

  • Incompatibility: Do not mix this waste stream with other chemical waste, particularly strong bases, amines, or oxidizing agents, to prevent potentially hazardous reactions.[6]

Part 4: Step-by-Step Disposal Procedures

The guiding principle for the disposal of Quinoline, 6-nitro-2-(1-piperidinylmethyl)- is to treat it as hazardous chemical waste.[7] Adherence to your institution's Environmental Health and Safety (EHS) guidelines, as well as local and national regulations, is mandatory.

For Solid Waste:

  • Collection: Carefully place all solid waste into a designated, lined, and labeled hazardous waste container.

  • Container Management: Keep the container closed at all times, except when adding waste.

  • Storage: Store the sealed waste container in a designated and secure Satellite Accumulation Area (SAA) until it is collected by your institution's EHS office or a licensed waste disposal contractor.

For Liquid Waste:

  • Collection: Collect all liquid waste in a chemically compatible, leak-proof container with a secure screw-top cap.

  • Headspace: Do not fill the container beyond 90% capacity to allow for vapor expansion.[10]

  • Storage: Store the liquid waste container in secondary containment, such as a chemical-resistant tub, to mitigate the impact of any potential leaks.[8]

For Empty Containers:

  • Triple Rinsing: "Empty" containers that once held the compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[8]

  • Rinsate Collection: The rinsate from this process is considered hazardous liquid waste and must be collected and disposed of accordingly.[8]

  • Container Disposal: After triple rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for chemically cleaned glassware or plasticware.

Part 5: Spill Management

In the event of a spill, prompt and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Containment: Use an inert, non-combustible absorbent material, such as sand or vermiculite, to contain the spill.[6][7] Do not use combustible materials like paper towels.

  • Collection: Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.[7] All cleaning materials must also be disposed of as hazardous waste.

Disposal Workflow Diagram

Sources

Handling

Personal protective equipment for handling Quinoline, 6-nitro-2-(1-piperidinylmethyl)-

Handling Quinoline, 6-nitro-2-(1-piperidinylmethyl)- (CAS: 832102-93-9) requires rigorous, uncompromising safety protocols. As a specialized nitroquinoline derivative, this compound presents severe genotoxic and mutageni...

Author: BenchChem Technical Support Team. Date: March 2026

Handling Quinoline, 6-nitro-2-(1-piperidinylmethyl)- (CAS: 832102-93-9) requires rigorous, uncompromising safety protocols. As a specialized nitroquinoline derivative, this compound presents severe genotoxic and mutagenic risks that far exceed standard laboratory chemicals.

To ensure absolute safety and operational integrity, this guide transcends basic safety data sheets by detailing the mechanistic causality behind our handling protocols. By understanding exactly how this molecule interacts with biological systems, researchers can implement self-validating workflows that guarantee containment.

Mechanistic Toxicology: Understanding the Threat

To design an effective safety matrix, we must first understand the molecular behavior of the threat. Quinoline, 6-nitro-2-(1-piperidinylmethyl)- belongs to the nitroquinoline family. Similar to the well-documented carcinogen 4-nitroquinoline 1-oxide (4-NQO), this compound is highly dangerous because it undergoes intracellular bioreduction by nitroreductases to form highly reactive hydroxylamines[1].

Once activated, these intermediates act as potent DNA intercalating agents. They covalently bind to DNA, forming bulky adducts primarily at the N2 and C8 positions of guanine[2]. This structural distortion forces the DNA replication machinery to make errors, resulting in severe G:C to A:T transversions and frameshift mutations. Furthermore, the addition of the piperidinylmethyl moiety significantly increases the molecule's lipophilicity, making dermal penetration a critical vulnerability.

G N1 Quinoline, 6-nitro-2-(1-piperidinylmethyl)- (Lipophilic & Electrostatic Powder) N2 Cellular Uptake (Dermal / Inhalation Route) N1->N2 N3 Bioreduction by Nitroreductases (Forms Reactive Hydroxylamine) N2->N3 N4 DNA Adduct Formation (Guanine N2 & C8 Positions) N3->N4 N5 Genotoxicity & Mutagenesis (G:C to A:T Transversions) N4->N5 I1 Engineering Controls (Fume Hood / Ionizer) I1->N1 Prevents Aerosolization I2 Strict PPE Matrix (Double Nitrile / Tyvek) I2->N2 Blocks Dermal Route

Figure 1: Mechanism of nitroquinoline genotoxicity and targeted safety interventions.

Quantitative Hazard Profile

Before initiating any workflow, review the consolidated hazard data. This dictates the physical boundaries of your operational setup.

Property / Hazard ParameterClassification / Description
Chemical Name Quinoline, 6-nitro-2-(1-piperidinylmethyl)-
CAS Number 832102-93-9
Physical State Solid (Electrostatic Powder/Crystalline)
Molecular Weight ~271.3 g/mol
Primary Hazards Acute Toxicity (Oral/Dermal), Germ Cell Mutagenicity (Cat 1B), Carcinogenicity
Molecular Mechanism DNA Intercalation, Reactive Oxygen Species (ROS) Generation[3]
Decomposition Products Toxic fumes of carbon oxides and nitrogen oxides (NOx) upon combustion[4]

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient. The following PPE matrix is designed to counter the specific physical and chemical properties of this nitroquinoline derivative.

  • Respiratory Protection: N95, P100 particulate respirator, or Powered Air-Purifying Respirator (PAPR).

    • Causality: Nitroquinolines are often supplied as fine, highly electrostatic powders. The kinetic energy from simply unscrewing a vial cap can aerosolize invisible micro-particulates. Inhalation bypasses the skin barrier, allowing rapid systemic absorption and immediate bioreduction in the lungs.

  • Hand Protection: Mandatory Double-Gloving.

    • Inner Glove: Standard nitrile (4-5 mil).

    • Outer Glove: Extended-cuff, heavy-duty nitrile or neoprene (≥8 mil).

    • Causality: The piperidinylmethyl moiety significantly increases lipophilicity. Highly lipophilic compounds can permeate standard latex or thin nitrile over time. Double-gloving creates a self-validating fail-safe; if the outer glove is breached or contaminated, the inner glove maintains the barrier while the operator safely doffs the outer layer.

  • Body Protection: Disposable Tyvek® suit or a dedicated chemical-resistant, non-woven lab coat with elastic cuffs.

    • Causality: Traditional woven cotton lab coats trap microscopic toxic dust in their fibers. If a cotton coat is reused, the operator suffers chronic, low-dose dermal exposure. Disposable, non-woven garments prevent particulate entrapment and are incinerated after use.

  • Eye Protection: Indirect-vented chemical splash goggles.

    • Causality: Safety glasses only protect against direct frontal impact. Indirect-vented goggles prevent airborne mutagenic dust from settling on the moist, highly absorptive mucous membranes of the eyes.

Operational Workflow: Safe Weighing and Solubilization

To prevent laboratory contamination, the handling of the dry powder must be treated as a high-risk event. Follow this step-by-step methodology to ensure a closed, self-validating system.

Step 1: Containment Preparation

  • Verify that the containment system (Class II Type B2 Biological Safety Cabinet or dedicated chemical fume hood) is operating at an optimal face velocity (80-100 fpm).

  • Lay down a disposable, highly visible, plastic-backed bench pad to instantly identify and contain micro-spills.

Step 2: Static Elimination

  • Nitroquinoline powders are notoriously electrostatic and will "jump" from spatulas. Use an anti-static gun (ionizer) on the weigh boats, spatulas, and the exterior of the chemical vial for 10 seconds prior to opening.

Step 3: Transfer and Weighing

  • Tare the anti-static weigh boat.

  • Using a micro-spatula, carefully transfer the required mass.

  • Causality Check: Never pour the chemical directly from the vial. Pouring generates kinetic energy that creates invisible, highly mutagenic airborne particulates.

Step 4: In-Hood Solubilization

  • Add your primary solvent (e.g., DMSO) directly to the weigh boat, or transfer the solid to a pre-tared vial with a secure septum cap before removing it from the hood.

  • Causality Check: Solubilizing the compound inside the containment hood prevents the transport of dry, easily dispersible mutagenic powder across the laboratory. Once in solution, the aerosolization risk drops to near zero.

Decontamination & Hazardous Waste Disposal Plan

Standard soap and water will merely spread lipophilic nitroquinolines. Chemical destruction is required.

  • Chemical Deactivation: Nitroquinoline derivatives are susceptible to aggressive oxidation. Treat all contaminated surfaces, spatulas, and liquid waste with a strong oxidizing agent, such as a 10% sodium hypochlorite (bleach) solution or potassium permanganate[4].

    • Causality: Oxidation physically cleaves and degrades the aromatic nitroquinoline ring, neutralizing its ability to intercalate DNA. A minimum contact time of 30 minutes is required to ensure complete chemical destruction before secondary cleaning with 70% ethanol.

  • Solid Waste Disposal: All solid consumables (weigh boats, pipette tips, bench pads, and disposable PPE) must be treated as highly hazardous mutagenic waste.

    • Protocol: Place items into a primary chemical waste bag inside the fume hood. Seal the primary bag, spray the exterior with 70% ethanol, and transfer it into a secondary hazardous waste container (double-bagging). Label explicitly for "High-Temperature Incineration."

References

  • Downes, D. J., et al. "Characterization of the Mutagenic Spectrum of 4-Nitroquinoline 1-Oxide (4-NQO) in Aspergillus nidulans by Whole Genome Sequencing." National Institutes of Health (PMC). Available at:[Link]

  • Fronza, G., et al. "Mutation spectrum of 4-nitroquinoline 1-oxide-damaged single-stranded shuttle vector DNA transfected into monkey cells." National Institutes of Health (PubMed). Available at:[Link]

  • "4-Nitroquinoline 1-Oxide | C9H6N2O3 | CID 5955." PubChem / National Library of Medicine. Available at:[Link]

  • "Material Safety Data Sheet: 4-Nitroquinoline-N-oxide." Xenometrix. Available at:[Link]

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